Narciclasine
Beschreibung
This compound has been reported in Brachystola magna, Hymenocallis littoralis, and other organisms with data available.
antitumor alkaloid from bulbs of Narcissus species
Eigenschaften
IUPAC Name |
(2S,3R,4S,4aR)-2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20)/t6-,9+,10+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAZURSABQIKGB-AEKGRLRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183677 | |
| Record name | Narciclasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29477-83-6 | |
| Record name | Narciclasine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29477-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Narciclasine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Narciclasine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Narciclasine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Narciclasin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Narciclasine: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narciclasine, a potent isocarbostyril alkaloid from the Amaryllidaceae family, has garnered significant scientific interest due to its profound cytostatic and pro-apoptotic activities. First isolated from Narcissus bulbs, this natural compound has demonstrated a remarkable potential in oncology and inflammatory disease research. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data on its prevalence in various Narcissus species, and an in-depth look at its molecular mechanisms of action through detailed signaling pathway diagrams.
Discovery and Structural Elucidation
The journey of this compound began in the mid-20th century with investigations into the growth-inhibitory properties of plants from the Amaryllidaceae family.
-
Initial Isolation and Antimitotic Activity : In 1967, a systematic search for antigrowth factors in plants led to the isolation of a potent antimitotic compound from the bulbs of various Narcissus species. This compound was named this compound.
-
Independent Discovery as Lycoricidinol : Around the same time, the same compound was independently isolated from Lycoris radiata and named lycoricidinol due to its structural relation to lycorine, another well-known Amaryllidaceae alkaloid. It was later confirmed that this compound and lycoricidinol were identical.
-
Structural Confirmation : The definitive structure and absolute stereochemistry of this compound were unequivocally established through X-ray crystallographic analysis of its tetra-acetate derivative. This analysis revealed its unique isocarbostyril core.
Quantitative Analysis of this compound in Narcissus Species
The concentration of this compound can vary significantly among different Narcissus species and even within the same species depending on the cultivar, growing conditions, and developmental stage of the plant. The following table summarizes the reported yields of this compound from various Narcissus species.
| Narcissus Species/Variety | Plant Part | Yield (mg/kg fresh weight) | Yield (% of bulb fresh weight) | Yield (mg/kg dried plant material) |
| N. poeticus | Bulbs | 0.12 g/kg | - | - |
| N. incomparabilis 'Helios' | Bulbs (flowering stage) | 200 | - | - |
| N. incomparabilis 'Helios' | Bulbs (November) | 100-120 | - | - |
| N. pseudonarcissus 'Carlton' | Bulbs | - | 0.25% | - |
| Various Narcissus species | Bulbs | 1.5 - 200 | - | - |
| Not specified | Dried plant material | - | - | 300 |
Experimental Protocols for Isolation and Purification
The isolation of this compound from Narcissus bulbs is a multi-step process involving extraction and chromatographic purification. The following is a detailed protocol adapted from established methodologies.
Extraction
-
Plant Material Preparation : Fresh Narcissus bulbs are thoroughly cleaned, chopped into small pieces, and then finely ground.
-
Initial Solvent Extraction : The ground bulb material is macerated in methanol at room temperature for an extended period (e.g., 48-72 hours) to ensure exhaustive extraction of the alkaloids. The process is typically repeated three times with fresh solvent.
-
Concentration : The combined methanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning :
-
The crude extract is dissolved in 1M hydrochloric acid.
-
This acidic solution is then washed with diethyl ether to remove neutral and weakly basic compounds.
-
The aqueous layer is then basified to a pH of 9-10 with ammonium hydroxide.
-
The basic solution is subsequently extracted with ethyl acetate. The this compound, being a neutral lactam, will remain in the ethyl acetate layer along with other alkaloids.
-
-
Final Concentration : The ethyl acetate fractions are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield a crude alkaloid fraction.
Purification
-
Silica Gel Column Chromatography :
-
The crude alkaloid fraction is dissolved in a minimal amount of methanol and adsorbed onto silica gel.
-
The silica gel with the adsorbed sample is then loaded onto a silica gel column.
-
The column is eluted with a gradient of increasing polarity, typically starting with a mixture of chloroform and methanol (e.g., 99:1 v/v) and gradually increasing the proportion of methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light and/or with a suitable staining reagent.
-
-
Crystallization :
-
Fractions containing pure this compound (as determined by TLC) are pooled and the solvent is evaporated.
-
The resulting solid is recrystallized from a suitable solvent, such as methanol or a mixture of methanol and water, to yield pure crystalline this compound.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its potent biological effects through the modulation of several key cellular signaling pathways.
Induction of Apoptosis
This compound is a powerful inducer of apoptosis in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
Inhibition of Protein Synthesis
A primary mechanism of action for this compound is the inhibition of protein synthesis by targeting the 60S ribosomal subunit, which interferes with peptide bond formation.
Modulation of Other Signaling Pathways
-
Rho/ROCK Pathway : this compound has been shown to activate the Rho/Rho kinase (ROCK)/LIM kinase/cofilin signaling pathway, which is involved in regulating the actin cytoskeleton.
-
AMPK/ULK1 Axis : In some cancer cells, this compound can induce autophagy-dependent apoptosis by modulating the AMPK-ULK1 signaling axis.
-
VEGF Receptor 2 Downregulation : this compound can also exhibit anti-angiogenic effects by downregulating the Vascular Endothelial Growth Factor (VEGF) Receptor 2.
Conclusion
This compound stands out as a promising natural product with significant potential for the development of novel therapeutics, particularly in the field of oncology. Its well-defined mechanism of action, involving the induction of apoptosis and inhibition of protein synthesis, makes it an attractive candidate for further preclinical and clinical investigation. The detailed methodologies and data presented in this guide are intended to support and facilitate future research into this remarkable compound.
Lycoricidinol's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lycoricidinol, also known as Narciclasine, is a potent Amaryllidaceae alkaloid that has demonstrated significant anticancer activity across a spectrum of human cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis through both intrinsic and extrinsic pathways, and the arrest of the cell cycle. This technical guide provides an in-depth overview of the molecular mechanisms underlying Lycoricidinol's effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction
The search for novel, effective, and selective anticancer agents is a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic compounds, and Lycoricidinol has emerged as a promising candidate. This guide synthesizes the current understanding of its mechanism of action, providing a valuable resource for researchers in oncology and drug development.
Core Mechanisms of Action
Lycoricidinol exerts its anticancer effects through two primary, interconnected mechanisms: the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation via cell cycle arrest.
Induction of Apoptosis
Lycoricidinol is a potent inducer of apoptosis in cancer cells, often showing significantly less toxicity towards normal, non-cancerous cells.[1] It triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway:
-
Modulation of Bcl-2 Family Proteins: Lycoricidinol has been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it downregulates the expression of the anti-apoptotic protein Bcl-2 and upregulates the expression of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Disruption: The increase in MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[1][2]
-
Caspase Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates the executioner caspase-3.[2]
Extrinsic Pathway:
-
Death Receptor Activation: Lycoricidinol can activate the death receptor pathway, leading to the recruitment of FADD (Fas-Associated Death Domain) and the activation of initiator caspase-8.[1]
-
Caspase Cascade: Activated caspase-8 can directly activate caspase-3 and also cleave Bid to tBid, which further amplifies the mitochondrial apoptotic pathway.[1][2]
Cell Cycle Arrest
Lycoricidinol has been observed to induce cell cycle arrest, primarily at the G1/S or G2/M phase, depending on the cancer cell type. This arrest prevents cancer cells from replicating their DNA and dividing.
-
G1 Phase Arrest: In some cancer cell lines, Lycoricidinol causes an accumulation of cells in the G1 phase of the cell cycle.[3][4] This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21.
-
G2/M Phase Arrest: In other cancer types, such as glioblastoma, Lycoricidinol has been shown to decrease the mitotic rate and cause an accumulation of cells in the G2/M phase.[3][4]
Key Signaling Pathways Targeted by Lycoricidinol
Lycoricidinol's anticancer effects are mediated through its interaction with and modulation of several key intracellular signaling pathways.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and invasion. Lycoricidinol has been shown to inhibit the STAT3 signaling pathway. This inhibition is thought to contribute to its pro-apoptotic effects by downregulating STAT3 target genes that promote survival, such as Bcl-2.
Activation of the RhoA Signaling Pathway
Lycoricidinol is a potent activator of the RhoA signaling pathway.[4][5] RhoA is a small GTPase that plays a crucial role in regulating the actin cytoskeleton. Activation of RhoA by Lycoricidinol leads to the activation of its downstream effectors, including ROCK (Rho-associated kinase) and LIMK (LIM kinase).[6][7][8] This cascade results in the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor, leading to the formation of actin stress fibers and inhibition of cell motility.[6][8]
Data Presentation
Table 1: Cytotoxicity of Lycoricidinol (this compound) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Mean (NCI-60 Panel) | Various | 47 | |
| Mean (6 cell lines) | Various | 30 | [1] |
| U373 | Glioblastoma | ~50 | [3] |
| Hs683 | Glioblastoma | ~50 | [3] |
| GL19 | Glioblastoma | ~50 | [3] |
| GL5 | Glioblastoma | ~50 | [3] |
| GL16 | Glioblastoma | ~50 | [3] |
| GL17 | Glioblastoma | ~50 | [3] |
| Normal Fibroblasts | Non-cancerous | 7500 | [1] |
Table 2: Effect of Lycoricidinol (this compound) on Cell Cycle Distribution in Glioblastoma Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 55 | 30 | 15 | [3] |
| 100 nM this compound | 65 | 20 | 15 | [3] |
Table 3: Effect of Lycoricidinol (this compound) on Apoptotic Protein Expression in Colon Carcinoma Cells
| Treatment | Protein | Expression Change | Reference |
| This compound | Bcl-2 | Reduced | [2] |
| This compound | Bax | Enhanced | [2] |
| This compound | Cleaved Caspase-3 | Increased | [2] |
| This compound | Cleaved Caspase-8 | Increased | [2] |
| This compound | Cleaved Caspase-9 | Increased | [2] |
| This compound | Cytoplasmic Cytochrome-c | Accumulated | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Lycoricidinol (e.g., 1 nM to 10 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of Lycoricidinol that inhibits cell growth by 50%, using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of Lycoricidinol for the indicated times (e.g., 18-36 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with Lycoricidinol at the desired concentration and time.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat cells with Lycoricidinol, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p21, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: Lycoricidinol-induced apoptotic pathways.
Caption: Lycoricidinol-induced G1 cell cycle arrest.
References
- 1. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genesdis.jp.kxsz.net [genesdis.jp.kxsz.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a plant growth modulator, activates Rho and stress fibers in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. files.core.ac.uk [files.core.ac.uk]
A Comprehensive Technical Guide on the Biological Activity of Amaryllidaceae Alkaloids with a Focus on Narciclasine
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides an in-depth exploration of the diverse biological activities of Amaryllidaceae alkaloids, with a primary focus on the potent isocarbostyril alkaloid, narciclasine. It covers the mechanisms of action, quantitative data on cytotoxicity, and detailed experimental protocols relevant to the study of these compounds.
Introduction to Amaryllidaceae Alkaloids
The Amaryllidaceae family, comprising approximately 75 genera and 1100 species, is a well-known source of structurally unique isoquinoline alkaloids.[1][2] These plants, which include common species like daffodils (Narcissus spp.), have a long history in traditional medicine.[3][4] The first Amaryllidaceae alkaloid, lycorine, was isolated in 1877 from Narcissus pseudonarcissus.[5][6] Since then, over 600 different alkaloids have been identified from this family, classified into various structural types including lycorine, galanthamine, crinine, and this compound.[5][7] These compounds exhibit a broad spectrum of pharmacological activities, such as antitumor, antiviral, anti-inflammatory, antibacterial, antimalarial, and acetylcholinesterase (AChE) inhibitory effects.[2][7][8] The diverse biological profiles of these alkaloids make them attractive candidates for new drug development.[7][9]
Among these, this compound, an isocarbostyril alkaloid discovered in Narcissus species, has garnered significant attention for its potent biological activities, particularly its anticancer properties.[10][11] This guide will delve into the multifaceted biological effects of this compound, its mechanisms of action, and the experimental approaches used to characterize its activity.
Biological Activities and Mechanisms of Action of this compound
This compound exhibits a range of biological effects, with its anticancer and anti-inflammatory activities being the most extensively studied.
Anticancer Activity
This compound demonstrates potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines, including those resistant to apoptosis.[12][13] Its mean GI50 value in the NCI 60 human cancer cell line screen was reported as 0.016 μM, highlighting its significant potency.[11] A key characteristic of this compound is its selectivity for cancer cells over normal cells; for instance, it is approximately 250-fold more potent against cancer cells than normal human fibroblasts.[14][15]
The anticancer mechanisms of this compound are multi-faceted and involve several key cellular processes:
2.1.1. Inhibition of Protein Synthesis: The primary mechanism of this compound's cytotoxicity is the inhibition of protein synthesis. It targets the 60S large ribosomal subunit, binding to the peptidyl transferase center in the A-site.[10][11] This binding physically obstructs the entry of aminoacyl-tRNA, thereby stalling peptide bond formation and halting protein elongation.[11]
2.1.2. Induction of Apoptosis: this compound is a potent inducer of apoptosis in cancer cells, acting through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[14][15]
-
Death Receptor Pathway: this compound activates the death receptor pathway by promoting the formation of the Death-Inducing Signaling Complex (DISC) involving Fas and Death Receptor 4 (DR4).[14][15] This leads to the recruitment and activation of initiator caspases, specifically caspase-8 and caspase-10.[14][15]
-
Mitochondrial Pathway: The downstream signaling from caspase-8 activation is cell-type dependent.
-
In Type I cells (e.g., PC-3 prostate cancer), activated caspase-8 directly cleaves and activates effector caspases like caspase-3, leading to apoptosis without significant involvement of the mitochondrial pathway.[14][15]
-
In Type II cells (e.g., MCF-7 breast cancer), the apoptotic signal is amplified through the mitochondrial pathway. Activated caspase-8 cleaves Bid to its truncated form (tBid), which translocates to the mitochondria, triggering the release of cytochrome c.[14][15] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequent executioner caspases.[14]
-
Caption: this compound-induced apoptotic signaling pathways.
2.1.3. Inhibition of Topoisomerase I: Recent studies have identified this compound as a novel inhibitor of topoisomerase I (topo I), a crucial enzyme for maintaining DNA integrity.[16][17] Unlike topo I poisons that stabilize the topo I-DNA covalent complex, this compound acts as a suppressor, inhibiting the enzyme's activity without trapping the complex.[16][17] This inhibition contributes to DNA damage, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[16]
2.1.4. Modulation of Actin Cytoskeleton: this compound impairs the organization of the actin cytoskeleton in cancer cells at non-cytotoxic concentrations (30-90 nM).[12][18] It achieves this by modulating the Rho/Rho kinase/LIM kinase/cofilin signaling pathway. Specifically, this compound activates the small GTPase RhoA, which leads to the formation of actin stress fibers, thereby affecting cell motility and proliferation.[19]
Caption: Modulation of the RhoA signaling pathway by this compound.
2.1.5. Inhibition of IL-17A Signaling in Colon Cancer: In colon carcinoma cells, this compound has been shown to induce apoptosis by inhibiting the IL-17A/Act1/TRAF6/NF-κB signaling pathway.[20] This pathway is crucial for promoting inflammation and cell survival in colorectal cancer. By down-regulating this axis, this compound reduces the expression of anti-apoptotic proteins like Bcl-2 and promotes the expression of pro-apoptotic proteins such as Bax, leading to mitochondrial-mediated apoptosis.[20]
Caption: Inhibition of the IL-17A/NF-κB pathway by this compound.
Anti-inflammatory Activity
This compound also possesses significant anti-inflammatory properties.[10] Its mechanism involves affecting the activation of endothelial cells, a critical step in the inflammatory cascade. This compound blocks leukocyte-endothelial cell interactions by down-regulating the endothelial TNF receptor 1 (TNFR1).[21] This loss of TNFR1 prevents the signaling triggered by the pro-inflammatory cytokine TNF-α, thereby inhibiting downstream inflammatory processes.[21]
Antiviral Activity
This compound has demonstrated in vitro activity against several flaviviruses, including Japanese encephalitis, yellow fever, and dengue fever.[3][10] However, the therapeutic window is narrow, as the concentrations required for antiviral effects are close to those that cause cytotoxicity in host cells.[3][10]
Quantitative Data on Biological Activity
The cytotoxic potency of this compound and other Amaryllidaceae alkaloids has been quantified across numerous studies. The following tables summarize these findings.
Table 1: Cytotoxic Activity of this compound Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Mean (60 lines) | NCI Panel | 16 | [11] |
| Mean (6 lines) | Various | 30 | [22] |
| PEL lines | Primary Effusion Lymphoma | 7 - 14 | [23] |
| U373 | Glioblastoma | 30 | [13] |
| PC-3 | Prostate Carcinoma | 30 | [13] |
| MCF-7 | Breast Carcinoma | 30 - 90 | [12] |
| A549 | Lung Carcinoma | 30 - 90 | [12][24] |
| BE(2)-C | Neuroblastoma | 30 - 90 | [24] |
| H157 | Lung Squamous Carcinoma | 30 - 90 | [24] |
IC50: Concentration that inhibits cell growth by 50%. GI50: Concentration that inhibits cell growth by 50%.
Table 2: Comparative Cytotoxic Activity of Selected Amaryllidaceae Alkaloids
| Alkaloid | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Haemanthamine | Panel of 17 human cell lines | Micromolar range | [25] |
| Lycorine | Panel of 17 human cell lines | Micromolar range | [25] |
| Haemanthidine | Panel of 17 human cell lines | Micromolar range | [25] |
| Pancratistatin | NCI 60 Panel (Mean) | 0.091 | [11] |
| 7-Deoxythis compound | PEL cell lines | 0.082 - 0.162 | [23] |
| N-methylhemeanthidine chloride | Pancreatic cancer lines | Potent activity reported | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the biological activity of this compound and other Amaryllidaceae alkaloids.
Isolation of Alkaloids from Plant Material
A standard method for isolating alkaloids like this compound from Amaryllidaceae bulbs involves an acid-base extraction.[26][27]
-
Extraction: Dried and powdered plant material (e.g., bulbs) is macerated with an acidified solvent (e.g., ethanol with HCl) to protonate the alkaloids, making them soluble.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% H₂SO₄) and washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds.
-
Basification and Extraction: The acidic aqueous phase is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent like chloroform or dichloromethane.[27]
-
Purification: The resulting alkaloid fraction is concentrated and subjected to chromatographic techniques such as column chromatography (using silica gel or alumina) and/or preparative thin-layer chromatography (TLC) for the isolation of pure compounds.[26][28]
Cytotoxicity Assessment (MTT Assay)
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and proliferation.[22]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (typically 72 hours).[22]
-
MTT Addition: After incubation, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours to allow for the conversion of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[22]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect the activation of key apoptotic proteins, such as caspases.
-
Protein Extraction: Cells are treated with this compound for various time points (e.g., 0, 16, 24, 48 hours).[15] Cells are then lysed using a suitable lysis buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-cytochrome c).[14][20] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The appearance of cleaved (active) forms of caspases or the presence of cytochrome c in the cytoplasm indicates apoptosis induction.
Conclusion
Amaryllidaceae alkaloids, and this compound in particular, represent a class of natural products with significant therapeutic potential. This compound's potent and selective anticancer activity, driven by a multi-pronged mechanism that includes inhibition of protein synthesis, induction of apoptosis, and modulation of the cytoskeleton, makes it a compelling lead compound for oncology drug development. Its anti-inflammatory properties further broaden its potential applications. The detailed protocols provided herein offer a framework for the continued investigation and characterization of these powerful bioactive molecules. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic utility of this compound and its derivatives.
References
- 1. Narcissus (plant) - Wikipedia [en.wikipedia.org]
- 2. Biological and pharmacological activities of amaryllidaceae alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. phytochemical-and-biological-investigations-of-amaryllidaceae-alkaloids-a-review - Ask this paper | Bohrium [bohrium.com]
- 5. Advances in the Chemical and Biological Characterization of Amaryllidaceae Alkaloids and Natural Analogues Isolated in the Last Decade [mdpi.com]
- 6. Chapter 3 Chemical and Biological Aspects of Narcissus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Synthesis and biological evaluation of 10-benzyloxy-Narciclasine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The Amaryllidaceae isocarbostyril this compound induces apoptosis by activation of the death receptor and/or mitochondrial pathways in cancer cells but not in normal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound, a plant growth modulator, activates Rho and stress fibers in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound induces colon carcinoma cell apoptosis by inhibiting the IL-17A/Act1/TRAF6/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound exerts anti-inflammatory actions by blocking leukocyte-endothelial cell interactions and down-regulation of the endothelial TNF receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dial.uclouvain.be [dial.uclouvain.be]
- 23. researchgate.net [researchgate.net]
- 24. Conversion of Natural this compound to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation: Some Unusual Chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Biological Investigation of Amaryllidaceae Alkaloid Extracts from the Bulbs of Pancratium trianthum Collected in the Senegalese Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Narciclasine's Molecular Targets in Glioblastoma Multiforme: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its highly invasive nature and resistance to conventional therapies necessitate the exploration of novel therapeutic agents. Narciclasine, a natural isocarbostyril alkaloid derived from the Amaryllidaceae family, has emerged as a promising candidate with potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular targets of this compound in glioblastoma multiforme, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Molecular Targets and Mechanism of Action
The primary molecular target of this compound in glioblastoma is the RhoA signaling pathway , a critical regulator of the actin cytoskeleton, cell motility, and proliferation. This compound's interaction with this pathway leads to a cascade of events that ultimately inhibit glioblastoma cell growth and invasion.
Activation of the RhoA Signaling Pathway
This compound has been shown to greatly increase the activity of the small GTPase RhoA in glioblastoma cells.[1][2][3] This activation initiates a signaling cascade involving downstream effectors, including Rho-associated coiled-coil containing protein kinase (ROCK), LIM kinase (LIMK), and cofilin.[2][3] The activation of this pathway leads to the formation of actin stress fibers, which alters the cellular morphology and impairs cell motility, a key factor in glioblastoma's invasive nature.[1][2]
Impact on Cell Cycle Progression
In addition to its effects on the cytoskeleton, this compound also impacts the cell cycle of glioblastoma cells. It has been observed to markedly decrease mitotic rates, suggesting an interference with cell division.[2][3] This anti-mitotic effect contributes to the overall inhibition of tumor growth.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on glioblastoma multiforme cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | Type | IC50 (nM) after 72h | Citation |
| U373 | Permanent Cell Line | 30 | [1] |
| Hs683 | Permanent Cell Line | 30 | [1] |
| GL19 | Primoculture | 30 | [1] |
| GL5 | Primoculture | 30 | [1] |
| GL16 | Primoculture | 30 | [1] |
| GL17 | Primoculture | 30 | [1] |
Table 2: Effect of this compound on the RhoA Signaling Pathway
| Protein | Effect of this compound (100 nM) | Time Point | Cell Line | Citation |
| RhoA | Increased GTPase Activity | Not Specified | Glioblastoma Multiforme Cells | [2][3] |
| Phospho-cofilin (Ser3) | Markedly Increased Levels | 15 minutes | GL19 | [2] |
Note: Specific fold-change data for protein phosphorylation is not consistently available in the reviewed literature. The effect is described as a "marked increase."
Table 3: Effect of this compound on Glioblastoma Cell Cycle
| Effect | Observation | Cell Line(s) | Citation |
| Mitotic Rate | Markedly Decreased | Glioblastoma Multiforme Cells | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the molecular targets of this compound in glioblastoma.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Objective: To determine the cytotoxic effects of this compound on glioblastoma cell lines and calculate the IC50 value.
Materials:
-
Glioblastoma cell lines (e.g., U373, Hs683)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for RhoA Pathway Activation
This protocol is a general guideline for Western blotting to detect changes in protein phosphorylation.
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the RhoA signaling pathway, such as LIMK and cofilin.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-LIMK, anti-LIMK, anti-phospho-cofilin, anti-cofilin, anti-RhoA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat glioblastoma cells with this compound (e.g., 100 nM) for the desired time points (e.g., 0, 15, 30, 60 minutes). Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol provides a method for analyzing cell cycle distribution using propidium iodide staining.
Objective: To determine the effect of this compound on the cell cycle progression of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat glioblastoma cells with this compound at the desired concentration and for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: this compound-induced RhoA signaling cascade in glioblastoma.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound demonstrates significant anti-glioblastoma activity primarily by targeting the RhoA signaling pathway, leading to the reorganization of the actin cytoskeleton and a reduction in cell motility and invasion. Furthermore, its ability to decrease the mitotic rate highlights a multi-faceted approach to inhibiting tumor growth. The potent low nanomolar cytotoxicity of this compound against various glioblastoma cell lines underscores its potential as a lead compound for the development of novel therapeutic strategies against this devastating disease. Further research is warranted to fully elucidate the downstream effects of RhoA activation and to explore the potential for in vivo efficacy and clinical translation.
References
Early Studies on the Antimitotic Effects of Narciclasine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narciclasine, an isocarbostyril alkaloid isolated from the bulbs of Narcissus species, was first identified as a potent antimitotic agent in 1967.[1] Its ability to inhibit cell division has been a subject of scientific inquiry for decades, revealing a multifaceted mechanism of action that extends beyond simple mitotic arrest. This technical guide provides an in-depth overview of the early studies that characterized the core antimitotic effects of this compound, with a focus on its pro-apoptotic and cell cycle-disrupting properties. The information is presented to be a valuable resource for researchers in oncology, pharmacology, and drug discovery.
Data Presentation: Cytotoxic and Antimitotic Activity
Early investigations into this compound's biological activity established its potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these foundational studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration |
| Mean of 60 Cancer Cell Lines | Various | 47 | Not Specified |
| Mean of 6 Human Cancer Cell Lines | Various | 30 | 3 days |
| PC-3 | Prostate Cancer | 30 | 3 days |
| U373 | Glioblastoma | 30 | Not Specified |
| BxPC3 | Pancreatic Cancer | Not Specified | Not Specified |
| LoVo | Colon Cancer | Not Specified | Not Specified |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | Not Specified | Not Specified |
| MDA-MB-231 | Breast Cancer | <100 | Not Specified |
Note: The data presented is a compilation from multiple early studies and National Cancer Institute screenings. Specific experimental conditions may have varied between studies.
Core Antimitotic Mechanisms
Early research on this compound identified three primary mechanisms contributing to its antimitotic effects:
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death in cancer cells.
-
Cell Cycle Arrest: It effectively halts the progression of the cell cycle at the G2/M phase.
-
Inhibition of Protein Synthesis: this compound was found to interfere with peptide bond formation in eukaryotic ribosomes.[1]
While originally described as having "colchicine-like effects," suggesting an interaction with tubulin dynamics, detailed early biochemical studies specifically on tubulin polymerization are not as extensively documented as its effects on apoptosis and the cell cycle.[1]
Induction of Apoptosis
This compound triggers apoptosis in cancer cells through the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[1]
Signaling Pathways
The apoptotic signaling cascade initiated by this compound is multifaceted. In some cell lines, such as PC-3 prostate cancer cells, the extrinsic pathway is predominantly activated. In others, like MCF-7 breast cancer cells, an amplification of the apoptotic signal occurs via the intrinsic mitochondrial pathway.[1]
References
The Botanical Treasury: A Technical Guide to the Natural Sources and Biosynthesis of Narciclasine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narciclasine, a potent antimitotic and antitumor agent, is a naturally occurring isocarbostyril alkaloid found within the Amaryllidaceae family of plants. Its complex structure and significant biological activity have made it a subject of intense research for its therapeutic potential. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its varying yields across different species. Furthermore, it delineates the intricate biosynthetic pathway, from primary metabolic precursors to the final complex molecule, supported by experimental evidence. Detailed methodologies for key experiments and visual representations of complex pathways are included to facilitate a deeper understanding and further research in the field of natural product chemistry and drug development.
Natural Sources of this compound
This compound is exclusively found in plants belonging to the Amaryllidaceae family, a group of flowering plants renowned for their production of a wide array of biologically active alkaloids[1][2]. While the presence of this compound is a common trait within this family, its concentration can vary significantly depending on the species, the specific part of the plant, and even the developmental stage of the plant[3].
Quantitative Yields of this compound from Various Plant Sources
The isolation of this compound from natural sources is a critical step for both research and potential therapeutic applications. The following table summarizes the reported yields of this compound from various Amaryllidaceae species, providing a comparative reference for extraction efforts.
| Plant Species | Plant Part | Yield (mg/kg of plant material) | Reference |
| Narcissus incomparabilis Mill. var. helios | Bulbs (at flowering stage) | 200 | [3] |
| Narcissus incomparabilis Mill. var. helios | Bulbs (in November) | 100-120 | [3] |
| Unspecified Amaryllidaceae | Dried Plant Material | 300 | [4][5] |
| Lycoris radiata Herb. | Bulbs | Yield reported, but not quantified in the provided text | [3][6] |
| Hymenocallis kalbreyeri | Bulbs | Yield reported, but not quantified in the provided text | [3][6] |
| Zephyranthes flava | Seeds | Yield reported, but not quantified in the provided text | [3][6] |
| Zephyranthes grandiflora | Bulbs | Yield reported, but not quantified in the provided text | [3] |
| Pancratium maritima | Bulbs | Yield reported, but not quantified in the provided text | [3] |
| Hymenocallis littoralis | Bulbs | Yield reported, but not quantified in the provided text | [3] |
| Hymenocallis caribea | Bulbs | Yield reported, but not quantified in the provided text | [3] |
| Hymenocallis latifolia | Bulbs | Yield reported, but not quantified in the provided text | [3] |
| Hymenocallis speciosa | Bulbs | Yield reported, but not quantified in the provided text | [3] |
| Hymenocallis variegated | Bulbs | Yield reported, but not quantified in the provided text | [3] |
| Hymenocallis pedalis | Bulbs | Yield reported, but not quantified in the provided text | [3] |
| Hymenocallis expansa | Bulbs | Yield reported, but not quantified in the provided text | [3] |
| Hymenocallis sonoranesis | Bulbs | Yield reported, but not quantified in the provided text | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that begins with the aromatic amino acids phenylalanine and tyrosine[7][8]. These primary metabolites undergo a series of enzymatic transformations to form the common precursor for all Amaryllidaceae alkaloids, O-methylnorbelladine[8]. The subsequent steps involve an intramolecular phenol coupling and further modifications to yield the final this compound structure[8][9].
The Biosynthetic Pathway
The proposed biosynthetic pathway for this compound has been primarily elucidated through tracer experiments using radiolabeled precursors[8][10]. The key steps are outlined below and visualized in the accompanying diagram.
-
Formation of Precursors: Phenylalanine is converted to protocatechuic aldehyde, and tyrosine is decarboxylated to form tyramine[8].
-
Condensation and Reduction: Protocatechuic aldehyde and tyramine condense to form a Schiff base, which is then reduced to norbelladine[11].
-
Methylation: Norbelladine is methylated to form the central precursor, 4'-O-methylnorbelladine[12].
-
Phenol Coupling: 4'-O-methylnorbelladine undergoes an intramolecular para-para oxidative phenol coupling to form the crinine-type skeleton[8][10].
-
Formation of 11-hydroxyvittatine: A series of subsequent reactions, which are not yet fully characterized, lead to the formation of the key intermediate, 11-hydroxyvittatine[8][12].
-
Final Conversion to this compound: The pathway from 11-hydroxyvittatine to this compound involves a retro-Prins reaction and the elimination of two carbon atoms[8][12].
Experimental Protocols
The elucidation of the this compound biosynthetic pathway and the isolation of the compound from natural sources rely on specific experimental methodologies. This section provides a detailed overview of the key protocols cited in the literature.
Tracer Experiments for Biosynthetic Pathway Elucidation
Tracer experiments using radiolabeled compounds have been instrumental in defining the biosynthetic route to this compound[8][10]. A general methodology for these experiments is as follows:
-
Preparation of Radiolabeled Precursors: Synthesize or procure precursors such as [3-¹⁴C]phenylalanine, [3-¹⁴C]tyramine, or O-methyl[¹⁴C]norbelladine with a radioactive isotope label.
-
Administration to Plants: Introduce the radiolabeled precursor to the Amaryllidaceae plant (e.g., Narcissus species) through methods like injection into the bulb or stem, or by feeding through the roots.
-
Incubation Period: Allow the plant to metabolize the radiolabeled precursor over a specific period, which can range from hours to days.
-
Extraction of Alkaloids: Harvest the plant material and perform a standard alkaloid extraction procedure (as detailed in section 3.2).
-
Isolation and Purification of this compound: Isolate this compound from the crude alkaloid extract using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC).
-
Determination of Radioactivity: Measure the radioactivity of the purified this compound sample using a scintillation counter.
-
Analysis of Incorporation: Calculate the percentage of incorporation of the radiolabeled precursor into this compound to confirm its role as an intermediate in the biosynthetic pathway.
General Protocol for the Isolation and Purification of this compound
The following is a generalized workflow for the extraction and purification of this compound from Amaryllidaceae plant material, based on commonly employed methods[3][13].
A more detailed breakdown of the steps is as follows:
-
Plant Material Preparation: Fresh or dried plant material (typically bulbs) is ground or homogenized to increase the surface area for extraction.
-
Extraction: The prepared plant material is subjected to extraction with an organic solvent such as ethanol, methanol, or ethyl acetate. This can be done through maceration, soxhlet extraction, or other suitable methods.
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between an aqueous phase and an immiscible organic solvent (e.g., n-butanol). This step helps to separate the alkaloids from other plant constituents.
-
Chromatographic Purification: The alkaloid-rich fraction is subjected to one or more rounds of column chromatography using a stationary phase like silica gel. A gradient of solvents is typically used to elute the compounds based on their polarity.
-
Fraction Analysis: The fractions collected from the column are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Crystallization: The fractions containing pure or nearly pure this compound are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent (e.g., water or methanol) to yield pure this compound.
-
Characterization: The identity and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and by comparing its physical properties with literature data.
Conclusion
This compound remains a molecule of significant interest due to its potent biological activities. A thorough understanding of its natural sources and biosynthetic pathway is crucial for ensuring a sustainable supply for research and potential therapeutic development. While tracer studies have laid a solid foundation for understanding its biosynthesis, the characterization of the specific enzymes involved in the pathway remains an active area of research. Further investigation into these enzymes could open up possibilities for biotechnological production of this compound, overcoming the limitations of reliance on plant extraction. The methodologies outlined in this guide provide a framework for researchers to continue exploring the fascinating chemistry and biology of this important natural product.
References
- 1. This compound - American Chemical Society [acs.org]
- 2. Narcissus (plant) - Wikipedia [en.wikipedia.org]
- 3. Chemistry, Biology and Medicinal Potential of this compound and its Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.library.txst.edu [digital.library.txst.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Towards a Molecular Understanding of the Biosynthesis of Amaryllidaceae Alkaloids in Support of Their Expanding Medical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. The biosynthesis of this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The biosynthesis of this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Narciclasine's Inhibition of the STAT3 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms through which Narciclasine (Nar), a natural Amaryllidaceae isocarbostyril alkaloid, exerts its anti-tumor effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The information presented is synthesized from peer-reviewed research, offering a technical overview for professionals in oncology and drug development.
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide array of human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[1][2][3] Consequently, STAT3 has emerged as a critical target for anticancer drug development.[1] Recent studies have identified this compound as a direct inhibitor of STAT3.[1][4][5] This compound disrupts STAT3 signaling through distinct, context-dependent mechanisms. In estrogen receptor (ER)-positive breast cancer cells, this compound directly binds to the STAT3 SH2 domain, inhibiting its phosphorylation, dimerization, and subsequent nuclear translocation.[4][5] In tamoxifen-resistant breast cancer cells, which exhibit higher baseline levels of STAT3 phosphorylation, this compound not only inhibits phosphorylation but also promotes the degradation of the total STAT3 protein through a proteasome-dependent pathway.[1][4][5]
Core Mechanism of Action: STAT3 Inhibition
This compound has been demonstrated to directly interact with the STAT3 protein. This interaction is central to its ability to suppress the oncogenic STAT3 signaling cascade.
Computational and experimental evidence has confirmed that this compound directly binds to the SH2 domain of the STAT3 protein.[1][4] The SH2 domain is critical for the activation of STAT3, as it mediates the recruitment of STAT3 to phosphorylated tyrosine residues on cytokine and growth factor receptors, as well as the dimerization of activated STAT3 monomers. By binding to this domain, this compound sterically hinders these crucial interactions.
The binding of this compound to the SH2 domain effectively suppresses the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[1] This phosphorylation event, primarily mediated by Janus kinases (JAKs), is the canonical step for STAT3 activation.[2] By preventing phosphorylation, this compound keeps STAT3 in an inactive, monomeric state. This subsequently inhibits the formation of STAT3 homodimers and their translocation from the cytoplasm to the nucleus, where they would otherwise bind to DNA and regulate the transcription of target genes involved in cell proliferation and survival.[1][4]
Figure 1: this compound's inhibition of the canonical STAT3 signaling pathway.
In tamoxifen-resistant MCF-7 (MCF-7/TR) breast cancer cells, this compound exhibits an additional, potent mechanism of action.[1] Beyond inhibiting STAT3 phosphorylation, it also facilitates the degradation of the total STAT3 protein.[1][4][5] This degradation is dependent on reactive oxygen species (ROS) and occurs via the proteasome pathway.[1][4] This dual action of both suppressing activation and promoting degradation makes this compound particularly effective in cancer cells that have developed resistance mechanisms involving the upregulation of STAT3 signaling.[1]
Figure 2: Additional mechanism of this compound in resistant cancer cells.
Quantitative Data Summary
The inhibitory effects of this compound on STAT3 signaling and cancer cell viability have been quantified in several studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Notes |
|---|---|---|---|
| MCF-7 | ER-positive Breast Cancer | ~25 | Standard tamoxifen-sensitive cell line. |
| MCF-7/TR | Tamoxifen-Resistant Breast Cancer | ~10 | Shows increased sensitivity to this compound. |
Table 2: Effect of this compound on STAT3 Phosphorylation and Total Protein Levels
| Cell Line | This compound Conc. (nM) | p-STAT3 (Tyr705) Level | Total STAT3 Level |
|---|---|---|---|
| MCF-7 | 25 | Significant Decrease | No significant change |
| MCF-7/TR | 10 | Significant Decrease | Significant Decrease |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Tumor Volume Reduction | Change in STAT3 Protein Level in Tumor |
|---|---|---|---|
| MCF-7 | This compound | Effective reduction vs. control | Decreased p-STAT3 |
| MCF-7/TR | this compound Nanoparticles | Marked regression vs. control | Markedly decreased total STAT3 |
Note: The use of nanoparticles in the MCF-7/TR model was to improve the poor water solubility and bioavailability of this compound for in vivo applications.[1][5]
Experimental Protocols
The identification and characterization of this compound's effect on STAT3 involved a multi-faceted approach combining computational and molecular biology techniques.
The discovery of STAT3 as a direct target of this compound was achieved through a combination of bioinformatics and biochemical assays.[1][4][6]
-
Connectivity Map (CMAP) Analysis: Gene expression signatures from cancer cells treated with this compound were compared to a database of signatures from cells treated with known compounds. This analysis revealed a positive correlation between this compound's signature and that of known STAT3 inhibitors, suggesting STAT3 as a potential target.[4]
-
Drug Affinity Responsive Target Stability (DARTS): This technique was used to confirm a direct physical interaction. Cell lysates were treated with this compound, followed by digestion with a protease (pronase). Proteins that bind to the drug are stabilized and protected from proteolysis. The differential bands on a gel, when compared to a control, are then identified.
-
LC-MS/MS Analysis: The protected protein bands from the DARTS assay were excised and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to definitively identify STAT3 as the protein binding to this compound.[4]
Figure 3: Experimental workflow for identifying STAT3 as a this compound target.
To assess the levels of total and phosphorylated STAT3, standard Western blotting procedures were employed.
-
Cell Lysis: Cancer cells (e.g., MCF-7, MCF-7/TR) were treated with varying concentrations of this compound for specified time points. Subsequently, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by molecular weight on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
To confirm the anti-tumor activity of this compound in a living system, murine xenograft models were utilized.[1]
-
Cell Implantation: Athymic nude mice were subcutaneously injected with human breast cancer cells (e.g., MCF-7 or MCF-7/TR).
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Mice were randomized into control and treatment groups. The treatment group received intraperitoneal injections of this compound or a nanoparticle formulation of this compound at a specified dose and schedule. The control group received the vehicle.
-
Monitoring: Tumor volume and mouse body weight were measured regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., Western blotting or immunohistochemistry) to assess the levels of STAT3 and p-STAT3 in the tumor tissue.[1]
Conclusion
This compound is a potent, direct inhibitor of the STAT3 signaling pathway. Its ability to bind the STAT3 SH2 domain prevents the canonical activation cascade. Furthermore, its unique capacity to induce proteasomal degradation of total STAT3 in resistant cancer models highlights its potential as a promising therapeutic agent.[1][6] The dual-pronged attack on the STAT3 pathway suggests that this compound could be particularly valuable for treating tumors that have acquired resistance to conventional therapies through the upregulation of STAT3 signaling. Further development, potentially involving nano-formulations to improve bioavailability, is warranted to translate these preclinical findings into clinical applications.[1][5]
References
- 1. This compound targets STAT3 via distinct mechanisms in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets STAT3 via distinct mechanisms in tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Central Role of Eukaryotic Elongation Factor 1A (eEF1A) in the Anticancer Mechanism of Narciclasine
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the anticancer activity of narciclasine, with a specific focus on its interaction with the eukaryotic elongation factor 1A (eEF1A). This compound, an Amaryllidaceae isocarbostyril alkaloid, has demonstrated potent cytostatic and cytotoxic effects against a range of cancer cell lines.[1][2] Emerging research has identified eEF1A, a protein often overexpressed in tumors, as a primary molecular target.[1][3][4][5] This document consolidates key findings, presents quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions and pathways involved.
The Target: Eukaryotic Elongation Factor 1A (eEF1A)
Eukaryotic elongation factor 1A is a highly abundant and conserved GTP-binding protein, second only to actin in cellular prevalence.[3] It exists as two isoforms, eEF1A1 and eEF1A2, which share over 90% sequence identity but exhibit distinct expression patterns.[5] While eEF1A1 is ubiquitously expressed, eEF1A2 is typically restricted to the brain, heart, and skeletal muscle.[5] Critically, both isoforms, particularly eEF1A2, are frequently overexpressed in a wide array of human cancers, including melanoma, breast, lung, ovarian, and pancreatic cancers, where their elevated expression often correlates with tumor progression and poor patient prognosis.[3][4][5]
1.1. Canonical Function: Protein Synthesis The canonical role of eEF1A is central to the elongation phase of mRNA translation. In its GTP-bound state, eEF1A binds to and delivers the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome, a crucial step for the accurate decoding of mRNA and the extension of the polypeptide chain.[5][6]
1.2. Non-Canonical "Moonlighting" Functions Beyond its role in translation, eEF1A is a pleiotropic protein with numerous "moonlighting" functions. A significant non-canonical role is its interaction with the actin cytoskeleton.[5][7] Over 60% of cellular eEF1A can be associated with fibrillar actin (F-actin), where it promotes the bundling of actin filaments and influences cytoskeleton organization.[1] This interaction is vital for processes such as cell migration, morphology, and cytokinesis. Its involvement in oncogenic signaling pathways, such as the PI3K/Akt pathway, further highlights its importance in cancer biology.[3]
References
- 1. Targeting of eEF1A with Amaryllidaceae isocarbostyrils as a strategy to combat melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | The eEF1A Proteins: At the Crossroads of Oncogenesis, Apoptosis, and Viral Infections [frontiersin.org]
- 4. eEF1A1 promotes colorectal cancer progression and predicts poor prognosis of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of protein elongation factor eEF1A2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Potential of Narciclasine as a Broad-Spectrum Antiviral Agent Against RNA Viruses
A Technical Guide for Researchers and Drug Development Professionals
Narciclasine, a natural isocarbostyril alkaloid derived from plants of the Amaryllidaceae family, is emerging as a potent inhibitor of a wide range of RNA viruses. Its unique mechanism of action, targeting host cellular factors rather than viral components, presents a promising strategy for developing broad-spectrum antiviral therapeutics with a high barrier to resistance. This technical guide provides a comprehensive overview of the antiviral activity of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Targeting Host-Cellular Machinery
This compound exerts its antiviral effects primarily by targeting host-cell machinery essential for viral replication. This indirect mechanism is advantageous as it is less likely to be circumvented by viral mutations. The two principal pathways affected are protein biosynthesis and the actin cytoskeleton.[1][2]
-
Inhibition of Protein Synthesis via eEF1A: The primary molecular target of this compound is the eukaryotic elongation factor 1A (eEF1A).[1][3] This essential host protein is a key component of the translation machinery, responsible for delivering aminoacyl-tRNAs to the ribosome during protein synthesis. This compound binds to the 60S ribosomal subunit, preventing the binding of the donor substrate and thereby stalling peptide bond formation.[4] By inhibiting eEF1A, this compound effectively shuts down the production of viral proteins, halting the replication cycle.[3]
-
Activation of the RhoA Signaling Pathway: this compound has been shown to activate the small GTPase RhoA.[1][5] The RhoA signaling pathway is a critical regulator of the actin cytoskeleton. Its activation by this compound promotes the formation of actin stress fibers, which can interfere with various stages of the viral life cycle, including entry, assembly, and egress.[5][6] For instance, in vaccinia virus, a DNA virus, this compound-induced RhoA activation disrupts the formation of the extracellular enveloped virus (EEV), which is crucial for viral spread.[5][6]
The following diagram illustrates the primary mechanism of this compound's antiviral action.
Antiviral Spectrum and Efficacy
This compound has demonstrated potent in vitro activity against a diverse array of RNA viruses, highlighting its potential as a broad-spectrum antiviral agent.[6][7] Its efficacy has been documented against members of the Flaviviridae, Bunyaviridae, and Togaviridae families, among others.
Quantitative Antiviral Data
The following tables summarize the in vitro efficacy of this compound against various RNA viruses. The 50% effective concentration (EC₅₀) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the drug's therapeutic window.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Flaviviridae | Japanese Encephalitis Virus | Vero | 0.001 | 0.026 | 26 | [8] |
| Yellow Fever Virus | Vero | 0.001 | 0.026 | 26 | [8] | |
| Dengue Virus (DEN-2) | Vero | 0.001-0.003 | 0.026 | 8.7-26 | [6] | |
| Dengue Virus (DEN-4) | Vero | 0.001 | 0.026 | 26 | [6] | |
| Zika Virus | Vero | 0.001-0.003 | 0.026 | 8.7-26 | [6] | |
| Bunyaviridae | Punta Toro Virus | Vero | 0.001 | 0.026 | 26 | [6][8] |
| Rift Valley Fever Virus | Vero | 0.001 | 0.026 | 26 | [6][8] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Detailed Experimental Protocols
The evaluation of this compound's antiviral activity relies on standardized cell-based assays. Below are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells, a crucial parameter for establishing a therapeutic window.
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero, HeLa, Huh7.5) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[6]
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 24-72 hours, corresponding to the duration of the antiviral assay.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The CC₅₀ value is calculated using non-linear regression analysis.
Plaque Reduction Assay
This is the gold standard for quantifying the inhibition of viral replication.
Methodology:
-
Cell Seeding: Seed host cells in 24-well plates and grow to confluence.[6]
-
Pre-incubation: Pre-incubate the confluent cell monolayers with various concentrations of this compound for 2 hours.[6]
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well and incubate for 1 hour at 37°C.[6]
-
Overlay: Remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for 3-5 days (virus-dependent) until plaques are visible.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet, and count the number of plaques.[6] The EC₅₀ is the concentration that reduces the plaque number by 50% compared to the untreated control.
The following diagram outlines a typical workflow for evaluating the antiviral activity of a compound like this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a broad-spectrum antiviral agent against a variety of RNA viruses. Its host-targeting mechanism, primarily through the inhibition of eEF1A and activation of RhoA signaling, offers a promising path to overcoming the challenge of viral resistance. The potent, nanomolar to low-micromolar efficacy observed in vitro against viruses of significant public health concern, such as Dengue, Zika, and Rift Valley Fever viruses, underscores the need for further preclinical and clinical investigation. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the potential for synergistic combinations with other antiviral agents to fully realize the therapeutic potential of this compound.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. This compound, an isocarbostyril alkaloid, has preferential activity against primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. This compound inhibits vaccinia virus infection by activating the RhoA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. youtube.com [youtube.com]
The Architecture of a Potent Anti-Cancer Agent: A Technical Guide to the Total Synthesis and Chemical Structure of Narciclasine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narciclasine is a potent phenanthridone alkaloid first isolated from the bulbs of Narcissus species. Its significant cytostatic and pro-apoptotic activities against a range of cancer cell lines have made it a compelling target for total synthesis and a subject of intense investigation in medicinal chemistry. This technical guide provides an in-depth overview of the chemical structure of this compound and a detailed examination of the key total syntheses developed to date. We present a comparative analysis of synthetic strategies, quantitative data, and detailed experimental protocols for seminal transformations. Furthermore, this guide elucidates the signaling pathways modulated by this compound, offering a comprehensive resource for researchers in oncology and drug discovery.
Chemical Structure and Stereochemistry
This compound possesses a rigid tetracyclic phenanthridone core with a highly oxygenated and stereochemically rich aminocyclitol C-ring. The molecule is characterized by a C4a-C10b trans-fusion of the B and C rings, a feature that presents a significant synthetic challenge. The absolute stereochemistry of the five contiguous stereocenters in the C-ring is crucial for its biological activity.
Total Syntheses of this compound: A Comparative Overview
Several research groups have successfully completed the total synthesis of this compound, each employing unique strategic approaches to construct the complex molecular architecture. This section details the key strategies of Hudlicky, Rigby, and Keck, providing a comparative analysis of their methodologies.
The Chemoenzymatic Approach of Hudlicky
Professor Tomas Hudlicky's group pioneered a chemoenzymatic strategy that leverages the power of biocatalysis to establish the initial stereochemistry of the C-ring. A key feature of this synthesis is the use of toluene dioxygenase-mediated dihydroxylation of a substituted aromatic precursor.
Retrosynthetic Analysis (Hudlicky)
Caption: Hudlicky's retrosynthesis of this compound.
Key Transformations and Quantitative Data (Hudlicky)
| Step No. | Transformation | Reagents and Conditions | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | Enzymatic Dihydroxylation | E. coli JM109 (pDTG601A), 1,3-dibromobenzene | >99 | N/A | >99 |
| 2 | Acetonide Protection | 2,2-dimethoxypropane, acetone, p-TsOH | 95 | N/A | N/A |
| 3 | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/H₂O | 85 | N/A | N/A |
| 4 | Nitroso Diels-Alder | Angeli's salt, H₂O | 75 | >20:1 | N/A |
| 5 | N-O Bond Cleavage | Mo(CO)₆, MeCN/H₂O | 80 | N/A | N/A |
| 6 | Intramolecular Heck Cyclization | Pd(OAc)₂, PPh₃, Ag₂CO₃, MeCN | 65 | N/A | N/A |
| 7 | Global Deprotection | TFA, H₂O | 90 | N/A | N/A |
Experimental Protocol: Enzymatic Dihydroxylation of 1,3-Dibromobenzene
-
A culture of E. coli JM109 harboring the pDTG601A plasmid is grown in a fermenter containing Luria-Bertani medium supplemented with ampicillin.
-
At an optical density of 0.8 at 600 nm, the expression of toluene dioxygenase is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
After 1 hour of induction, 1,3-dibromobenzene is added to the culture.
-
The fermentation is continued for 24 hours at 37 °C.
-
The culture is then centrifuged, and the supernatant is extracted with ethyl acetate.
-
The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the cis-dihydrodiol as a white solid.
The Photocyclization Strategy of Rigby
Professor James H. Rigby's group developed an elegant approach centered on a stereocontrolled aryl enamide photocyclization to construct the B/C ring system with the desired trans-fusion.
Retrosynthetic Analysis (Rigby)
Caption: Rigby's retrosynthesis of this compound.
Key Transformations and Quantitative Data (Rigby)
| Step No. | Transformation | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| 1 | Amide Coupling | Carboxylic acid, oxalyl chloride, then amine | 92 | N/A |
| 2 | Aryl Enamide Photocyclization | Vycor-filtered UV light (λ > 220 nm), MeCN | 60 | 4:1 |
| 3 | Diastereomer Separation | Silica gel chromatography | 45 (for desired isomer) | >98:2 |
| 4 | Dihydroxylation | OsO₄, NMO, acetone/H₂O | 85 | >20:1 |
| 5 | Acetonide Protection | 2,2-dimethoxypropane, p-TsOH, acetone | 96 | N/A |
| 6 | Dehydrogenation | DDQ, toluene, reflux | 70 | N/A |
| 7 | Global Deprotection | BBr₃, CH₂Cl₂ | 88 | N/A |
Experimental Protocol: Aryl Enamide Photocyclization
-
A solution of the enamide precursor in anhydrous acetonitrile is prepared in a quartz immersion well photoreactor.
-
The solution is deoxygenated by bubbling with argon for 30 minutes.
-
The reaction mixture is irradiated with a 450 W Hanovia medium-pressure mercury lamp through a Vycor filter.
-
The reaction is monitored by thin-layer chromatography until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel chromatography to separate the diastereomers, affording the desired trans-fused phenanthridone.
The [4+3] Cycloaddition Approach of Keck
Professor Gary E. Keck's group implemented a strategy based on an intramolecular [4+3] cycloaddition of a photochemically generated oxyallyl cation with a tethered furan.
Retrosynthetic Analysis (Keck)
Caption: Keck's retrosynthesis of this compound.
Key Transformations and Quantitative Data (Keck)
| Step No. | Transformation | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| 1 | Aldol Condensation | Aldehyde, ketone, LDA, THF, -78 °C | 88 | N/A |
| 2 | Silylation | TBSCl, imidazole, DMF | 95 | N/A |
| 3 | Photochemical [4+3] Cycloaddition | UV light (λ = 254 nm), acetone | 70 | 5:1 |
| 4 | Oxidative Ring Opening | m-CPBA, CH₂Cl₂ | 82 | N/A |
| 5 | Amide Formation | Weinreb amide, organolithium reagent | 75 | N/A |
| 6 | Lactam Formation | TiCl₄, CH₂Cl₂ | 68 | N/A |
| 7 | Global Deprotection | HF-pyridine, THF | 91 | N/A |
Experimental Protocol: Intramolecular [4+3] Cycloaddition
-
A solution of the acyclic precursor in acetone is placed in a quartz tube.
-
The solution is purged with nitrogen for 15 minutes.
-
The tube is sealed and irradiated in a Rayonet photoreactor equipped with 254 nm lamps.
-
The reaction progress is monitored by gas chromatography.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to yield the oxabicyclic product.
Signaling Pathways Modulated by this compound
This compound exerts its potent anti-cancer effects through the modulation of several key signaling pathways. Its primary mechanism of action is the inhibition of protein synthesis.
Inhibition of Protein Synthesis
This compound binds to the 60S subunit of the eukaryotic ribosome, specifically at the peptidyl transferase center. This binding event sterically hinders the accommodation of the aminoacyl-tRNA in the A-site, thereby arresting the elongation phase of translation.
Modulation of the RhoA Signaling Pathway
Recent studies have revealed that this compound also modulates the actin cytoskeleton through the activation of the RhoA signaling pathway. This leads to the formation of actin stress fibers and impacts cell motility and morphology.
Caption: this compound's activation of the RhoA pathway.
Inhibition of the NF-κB Signaling Pathway
This compound has also been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It has been demonstrated to down-regulate the Akt/IKK/NF-κB and JNK signaling cascades, as well as the IL-17A/Act1/TRAF6/NF-κB pathway.[1][2]
Caption: this compound's inhibition of the NF-κB pathway.
Conclusion
The total synthesis of this compound has been a formidable challenge that has spurred innovation in synthetic organic chemistry. The diverse strategies developed by Hudlicky, Rigby, and Keck, among others, highlight the creativity and power of modern synthetic methods. A thorough understanding of these synthetic routes, coupled with a detailed knowledge of this compound's mechanism of action, provides a solid foundation for the design and development of novel anti-cancer therapeutics. The continued exploration of this compound's biological activities and the development of more efficient and scalable syntheses will undoubtedly pave the way for its potential clinical application.
References
The Pharmacological Profile of Narciclasine and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narciclasine, a naturally occurring isocarbostyril alkaloid isolated from plants of the Amaryllidaceae family, has garnered significant attention in the scientific community for its potent and diverse pharmacological activities.[1][2] Initially identified as a plant growth inhibitor, subsequent research has unveiled its remarkable anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
This compound exhibits potent cytotoxic and cytostatic effects against a broad spectrum of cancer cell lines, including those resistant to conventional apoptotic stimuli.[3][4] Its anticancer activity is attributed to a multi-faceted mechanism of action that involves the inhibition of protein synthesis, disruption of the actin cytoskeleton, and induction of apoptosis.
Mechanism of Action
-
Inhibition of Protein Synthesis: this compound targets the 60S ribosomal subunit, thereby inhibiting peptide bond formation and halting protein synthesis. This disruption of protein production is a key contributor to its cytotoxic effects.
-
Actin Cytoskeleton Disruption: this compound modulates the RhoA/ROCK signaling pathway, leading to an increase in RhoA-GTP levels.[5] This activation of RhoA promotes the formation of actin stress fibers, ultimately impairing cell motility, division, and proliferation.[5]
-
Induction of Apoptosis: this compound triggers programmed cell death through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[6] It has been shown to activate caspase-8 and caspase-9, key initiators of the apoptotic cascade.[7][8][9] Furthermore, this compound can modulate the Akt/mTOR pathway, which is critically involved in cell survival and proliferation.[10][11] In some cancer cells, this compound-induced apoptosis is dependent on autophagy.
Quantitative Data: Cytotoxicity of this compound and Its Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and some of its derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | BE(2)-C | Neuroblastoma | 0.036 | [12] |
| H157 | Lung Squamous Cell Carcinoma | 0.033 | [12] | |
| A549 | Lung Adenocarcinoma | 0.061 | [12] | |
| PC-3 | Prostate Cancer | ~0.03 - 0.09 | [3] | |
| U373 | Glioblastoma | ~0.03 - 0.09 | [3] | |
| BxPC3 | Pancreatic Cancer | ~0.03 - 0.09 | [3] | |
| LoVo | Colon Cancer | ~0.03 - 0.09 | [3] | |
| MCF-7 | Breast Cancer | ~0.03 - 0.09 | [3] | |
| Phenyl Derivative 29 | BE(2)-C | Neuroblastoma | 5.42 | [12] |
| H157 | Lung Squamous Cell Carcinoma | 5.37 | [12] | |
| A549 | Lung Adenocarcinoma | 21.9 | [12] | |
| Phenylacetylene Derivative 30 | BE(2)-C | Neuroblastoma | 112.4 | [12] |
| H157 | Lung Squamous Cell Carcinoma | 113.0 | [12] | |
| A549 | Lung Adenocarcinoma | 26.6 | [12] | |
| C-1 Methoxycarbonyl this compound | A549 | Lung Adenocarcinoma | 15.5 | [13] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.
Mechanism of Action
This compound inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation.[1][14] It has been shown to directly inhibit the catalytic activity of IKKα/β, kinases that are essential for the activation of NF-κB.[1] By suppressing the NF-κB pathway, this compound reduces the expression of pro-inflammatory cytokines and mediators. Additionally, this compound's anti-inflammatory effects are linked to its ability to down-regulate the JNK signaling pathway.[1]
Neuroprotective Effects
Emerging evidence suggests that this compound possesses neuroprotective properties, making it a potential candidate for the treatment of neuroinflammatory and neurodegenerative diseases.[15][16] Its ability to modulate inflammatory pathways in the central nervous system is a key aspect of its neuroprotective mechanism. By inhibiting neuroinflammation, this compound may help to mitigate neuronal damage and promote neuronal survival.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological profile of this compound and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentration of this compound or its derivatives for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound or its derivatives for a specified time.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[9][17][18]
In Vivo Antitumor Efficacy (Xenograft Model)
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[19][20][21]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume regularly.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound, its derivatives, or a vehicle control via an appropriate route (e.g., intraperitoneal, oral).
-
Endpoint Analysis: Monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[22][23]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and representative experimental workflows.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
References
- 1. This compound inhibits LPS-induced neuroinflammation by modulating the Akt/IKK/NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amaryllidaceae Isocarbostyril Alkaloids and Their Derivatives as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a plant growth modulator, activates Rho and stress fibers in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Conversion of Natural this compound to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation: Some Unusual Chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of C-1 Methoxycarbonyl Derivative of this compound and Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. academic.oup.com [academic.oup.com]
- 22. iv.iiarjournals.org [iv.iiarjournals.org]
- 23. Evaluation of alternative in vivo drug screening methodology: a single mouse analysis - PMC [pmc.ncbi.nlm.nih.gov]
Narciclasine: A Potential Topoisomerase I Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Narciclasine, a natural isocarbostyril alkaloid found in plants of the Amaryllidaceae family, is emerging as a promising candidate in oncology research.[1][2] Initially recognized for its antimitotic and protein synthesis inhibitory properties, recent studies have identified this compound as a novel inhibitor of topoisomerase I (topo I), a crucial enzyme in DNA replication and transcription.[2][3][4] This guide provides a comprehensive overview of this compound's mechanism of action as a topoisomerase I inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action: A Topoisomerase I Suppressor
DNA topoisomerase I alleviates torsional stress in DNA by introducing transient single-strand breaks.[5] Most clinically used topoisomerase I inhibitors, such as camptothecin and its derivatives, are classified as "poisons." They stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent cell death.[4][6]
This compound, however, operates through a distinct mechanism. It inhibits the catalytic activity of topoisomerase I without stabilizing the topo I-DNA covalent complex.[3][4] This classifies this compound as a topoisomerase I suppressor . Molecular docking studies suggest that this compound can directly bind to topoisomerase I, thereby inhibiting its function.[3][4] This unique mechanism may offer a different therapeutic window and toxicity profile compared to traditional topoisomerase I poisons.
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, often in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Mean of 60 cancer cell lines | Various | ~47 | [7][8] |
| PC-3 | Prostate Carcinoma | ~30 | [9] |
| U-373 | Glioma | ~30 | [9] |
| MCF-7 | Breast Carcinoma | ~30 | [9] |
| BxPC-3 | Pancreatic Cancer | ~30 | [9] |
| A-549 | Non-Small Cell Lung Cancer | ~30 | [9] |
| LoVo | Colon Cancer | ~30 | [9] |
| Mean of 10 melanoma cell lines | Melanoma | ~40 | [10] |
Notably, this compound exhibits selectivity for cancer cells, with normal human fibroblasts being approximately 250-fold less sensitive.[9][11] The mean cytotoxic IC50 value for normal human lung fibroblasts is around 7.5 µM, compared to approximately 30 nM for the cancer cell lines tested.[9]
Signaling Pathways and Cellular Effects
This compound's inhibition of topoisomerase I leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][4]
DNA Damage and Cell Cycle Arrest
Treatment with this compound induces DNA damage in a concentration-dependent manner, as evidenced by comet assays and the phosphorylation of H2AX, a marker of DNA double-strand breaks.[4][12] This DNA damage subsequently triggers cell cycle arrest at the G2/M phase.[3][4]
Apoptosis Induction
This compound induces apoptosis through multiple pathways, demonstrating a degree of cell-type specificity.[9][13]
-
Death Receptor Pathway: In cancer cells like MCF-7 (breast) and PC-3 (prostate), this compound activates the death receptor pathway.[9][13] It promotes the formation of the Fas and death receptor 4 (DR4) death-inducing signaling complex (DISC), leading to the activation of initiator caspases-8 and -10.[9][13]
-
Mitochondrial Pathway: In MCF-7 cells, the apoptotic signal is amplified through the mitochondrial pathway.[9][13] This involves the processing of Bid, release of cytochrome c, and subsequent activation of caspase-9.[9] In contrast, in PC-3 cells, caspase-8 directly activates effector caspases like caspase-3 without significant involvement of the mitochondrial pathway.[9]
-
AMPK-ULK1 Axis and Autophagy: In triple-negative breast cancer cells, this compound has been shown to induce autophagy-dependent apoptosis by regulating the AMPK-ULK1 signaling axis.[14]
The following diagram illustrates the apoptotic signaling pathways induced by this compound.
Caption: Apoptotic pathways activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a topoisomerase I inhibitor.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I (e.g., from TopoGEN)
-
Supercoiled plasmid DNA (e.g., pBR322 or pHOT-1)
-
10x Topoisomerase I reaction buffer (e.g., 350 mM Tris-HCl pH 8.0, 720 mM KCl, 50 mM MgCl2, 50 mM DTT, 50 mM spermidine, 0.1% BSA)
-
This compound (dissolved in DMSO)
-
Camptothecin (CPT) as a positive control
-
5x Stop buffer/loading dye (e.g., 5% SDS, 0.1% bromophenol blue, 25% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide (EtBr) or other DNA stain
-
TAE or TBE buffer
Procedure:
-
Prepare a 20 µL reaction mixture containing:
-
2 µL 10x reaction buffer
-
1 µL supercoiled DNA (e.g., 0.5 µg/µL)
-
1 µL this compound at various concentrations (or DMSO as a vehicle control)
-
1 µL human Topoisomerase I (1 U)
-
Distilled water to a final volume of 20 µL
-
-
Incubate the reaction mixture at 37°C for 30 minutes.[4]
-
Stop the reaction by adding 5 µL of 5x stop buffer.[4]
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at approximately 80 V until the supercoiled and relaxed DNA forms are well separated.[4]
-
Stain the gel with ethidium bromide and visualize under UV light.[4]
Expected Results: In the absence of an inhibitor, topoisomerase I will convert the faster-migrating supercoiled DNA into slower-migrating relaxed DNA. An effective inhibitor like this compound will prevent this relaxation, resulting in a band pattern similar to the DNA-only control (predominantly supercoiled).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.[4][12]
-
Treat the cells with various concentrations of this compound for 48-72 hours.[4][9] Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.[4]
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.[4]
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[4]
-
Resuspend the cells in 1x binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[4]
-
Analyze the cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Experimental and Logical Workflow Visualization
The following diagram outlines the logical workflow for investigating this compound as a topoisomerase I inhibitor.
Caption: Workflow for characterizing this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer agent with a novel mechanism of action targeting topoisomerase I. Its classification as a suppressor, rather than a poison, may translate to a different and potentially more favorable safety profile. The potent in vitro activity against a broad range of cancer cell lines, coupled with its selectivity for malignant cells, underscores its therapeutic potential.
Future research should focus on several key areas:
-
In vivo efficacy: While some in vivo studies have been conducted, more extensive animal model studies are needed to evaluate the anti-tumor efficacy, pharmacokinetics, and optimal dosing of this compound for various cancer types.[15][16]
-
Combination therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents, particularly topoisomerase I poisons or DNA damaging agents, could reveal more effective treatment regimens.
-
Development of analogs and prodrugs: The poor water solubility of this compound presents a challenge for clinical development.[1][17] The synthesis of more soluble prodrugs or analogs with improved pharmacokinetic properties is a critical next step.[15][17]
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to determine the safety and efficacy of this compound in human cancer patients.[1][2]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. This compound - an Amaryllidaceae Alkaloid with Potent Antitumor and Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Rho GTPases | Tocris Bioscience [tocris.com]
- 9. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 14. This compound induces autophagy‐dependent apoptosis in triple‐negative breast cancer cells by regulating the AMPK‐ULK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound as well as other Amaryllidaceae isocarbostyrils are promising GTP-ase targeting agents against brain cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
- 17. aacrjournals.org [aacrjournals.org]
Preliminary Investigation of Narciclasine in Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on Narciclasine, a natural isocarbostyril alkaloid, as a potential therapeutic agent for breast cancer. This document summarizes key findings from in vitro and in vivo studies, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Quantitative Data Summary
The following tables present a consolidated view of the quantitative data from various studies investigating the effects of this compound on breast cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Breast Cancer Cell Line | Subtype | IC50 (nM) | Assay | Reference |
| MCF-7 | ER+, PR+, HER2- | ~30 | MTT | [1] |
| MDA-MB-231 | Triple-Negative | Not specified | MTT | [1][2] |
| HCC-1937 | Triple-Negative | Not specified | MTT | [2] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Breast Cancer Cells
| Cell Line | Concentration | Effect | Method | Reference |
| HCC-1937 | 20 nM, 50 nM | Dose-dependent increase in apoptosis | Flow Cytometry (Annexin V/PI) | [2][3] |
| MDA-MB-231 | 20 nM, 50 nM | Dose-dependent increase in apoptosis | Flow Cytometry (Annexin V/PI) | [2][3] |
| MCF-7 | 1 µM | Induction of apoptosis | DNA Ladder Formation | [1] |
| PC-3 (Prostate) | 1 µM | Activation of caspase-8 and -10 | Western Blot | [1] |
| Various | 25 nM | G2/M phase arrest | Flow Cytometry (PI) | [4][5] |
Table 3: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
| Xenograft Model | Treatment Regimen | Outcome | Reference |
| HCC-1937 TNBC | Not specified | Significant inhibition of tumor growth | [2][3] |
| MCF-7/TR | Not specified | Significantly increased tumor regression | [6] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the preliminary investigation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231, HCC-1937) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-100 nM) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat breast cancer cells with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., HCC-1937) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (intraperitoneally or orally) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of this compound in breast cancer models are attributed to its modulation of several key signaling pathways.
AMPK-ULK1 Signaling Axis in Triple-Negative Breast Cancer (TNBC)
This compound has been shown to induce autophagy-dependent apoptosis in TNBC cells by activating the AMPK-ULK1 signaling axis.[2][3]
Caption: this compound activates the AMPK-ULK1 pathway to induce apoptosis.
Death Receptor and Mitochondrial Apoptosis Pathways
This compound induces apoptosis in breast cancer cells by activating the death receptor pathway, involving caspases-8 and -10.[1][7] In some cell lines like MCF-7, this is followed by the engagement of the mitochondrial pathway.[1]
Caption: this compound-induced apoptosis via death receptor pathways.
STAT3 Signaling Pathway in Tamoxifen-Resistant Breast Cancer
In tamoxifen-resistant (MCF-7/TR) breast cancer cells, this compound targets the STAT3 signaling pathway, leading to its degradation via the proteasome pathway.[6][8]
Caption: this compound's distinct mechanisms on STAT3 in breast cancer cells.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its observed effects.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. This compound induces autophagy‐dependent apoptosis in triple‐negative breast cancer cells by regulating the AMPK‐ULK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy-dependent apoptosis in triple-negative breast cancer cells by regulating the AMPK-ULK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 8. This compound targets STAT3 via distinct mechanisms in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy Studies of Narciclasine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of Narciclasine, a potent anti-cancer agent, using various animal models.
Introduction
This compound, an Amaryllidaceae isocarbostyril alkaloid, has demonstrated significant anti-tumor activity across a range of cancer types.[1][2] Its mechanisms of action are multifaceted, including the induction of apoptosis through the death receptor pathway, inhibition of key signaling pathways such as IL-17A/Act1/TRAF6/NF-κB, modulation of the actin cytoskeleton via the RhoA/ROCK pathway, and induction of autophagy-dependent apoptosis.[3][4][5][6] Preclinical in vivo studies are crucial for evaluating the therapeutic potential of this compound and determining its efficacy and safety profile before clinical translation.
This document outlines detailed protocols for xenograft and orthotopic animal models of primary effusion lymphoma, colon carcinoma, and glioblastoma, based on published research.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple intracellular signaling pathways. Understanding these pathways is essential for designing mechanistic studies and interpreting efficacy data.
References
- 1. This compound induces colon carcinoma cell apoptosis by inhibiting the IL-17A/Act1/TRAF6/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as well as other Amaryllidaceae isocarbostyrils are promising GTP-ase targeting agents against brain cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. This compound, an isocarbostyril alkaloid, has preferential activity against primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Narciclasine Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narciclasine is a natural Amaryllidaceae isocarbostyril alkaloid that has demonstrated potent antitumor activity across a range of cancer cell lines. It exhibits a multi-faceted mechanism of action, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular processes like protein synthesis. Notably, this compound shows a selective cytotoxicity towards cancer cells at concentrations that are significantly less harmful to normal cells, making it a promising candidate for further investigation in oncology drug development.
These application notes provide a summary of sensitive cancer cell lines, detailed protocols for key screening assays, and an overview of the signaling pathways affected by this compound.
Sensitive Cancer Cell Lines
A variety of cancer cell lines have been identified as sensitive to this compound. The sensitivity is often characterized by low nanomolar half-maximal inhibitory concentrations (IC50) or growth inhibition (GI50) values.
Quantitative Data: GI50 Values
The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) has screened thousands of compounds against a panel of 60 human cancer cell lines (NCI-60). This compound is registered in the NCI database with the NSC number 87222 . Researchers can access the full NCI-60 screening data for this compound (NSC 87222) through the NCI DTP website (dtp.cancer.gov) to obtain specific GI50 values for each of the 60 cell lines.
Based on published literature, the following table summarizes the reported sensitivities of various cancer cell lines to this compound.
| Cancer Type | Cell Line | Reported IC50/GI50 | Citation |
| Breast Cancer | MCF-7 | ~30 nM | [1] |
| MDA-MB-231 | Significantly inhibited | ||
| HCC-1937 | Significantly inhibited | ||
| Prostate Cancer | PC-3 | ~30 nM | [1] |
| Primary Effusion Lymphoma | PEL Cell Lines | 7-14 nM | |
| Gastric Cancer | BGC-823, SGC-7901, MGC-803, MKN28 | Potent inhibition | |
| General Panel | Mean of 60 human cancer cell lines (NCI) | ~47 nM | [1] |
| Mean of 6 human cancer cell lines | ~30 nM | [1] |
Note: IC50 and GI50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Cell Viability and Cytotoxicity Screening: MTT Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
This compound
-
Sensitive cancer cell lines
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS and centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G1, S, and G2/M phases).
-
Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Sensitive cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Distinguish the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Akt/mTOR Signaling Pathway
This compound can induce autophagy-dependent apoptosis in cancer cells by inhibiting the phosphorylation of Akt and mTOR, key regulators of cell growth and survival.
Death Receptor-Mediated Apoptosis Pathway
This compound can activate the extrinsic apoptosis pathway by promoting the formation of the Death-Inducing Signaling Complex (DISC). This leads to the activation of initiator caspases (caspase-8 and -10) and subsequently, effector caspases (like caspase-3), culminating in apoptosis.
Conclusion
This compound is a potent anti-cancer agent with a well-defined spectrum of sensitive cancer cell lines. The provided protocols for MTT, cell cycle, and apoptosis assays offer robust methods for screening and characterizing the effects of this compound. Understanding its impact on key signaling pathways, such as Akt/mTOR and the death receptor pathway, is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. Further exploration of the NCI-60 database for this compound (NSC 87222) can provide a broader perspective on its activity across a diverse range of cancer types.
References
Application Notes & Protocols for the Extraction and Purification of Narciclasine from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Narciclasine is a potent antimitotic agent isolated from various species of the Amaryllidaceae family, such as Narcissus bulbs.[1] It has garnered significant interest in the scientific community due to its promising anti-cancer properties, including activity against glioblastoma, non-small-cell lung cancer, and non-Hodgkin's lymphoma.[2] The primary challenge in the broader application and clinical development of this compound lies in its low natural abundance and the complexities associated with its extraction and purification. This document provides detailed methodologies for the extraction and purification of this compound from plant material, summarizing quantitative data and presenting experimental protocols.
Data Presentation: Extraction and Purification of this compound
The following table summarizes quantitative data from various studies on the extraction and purification of this compound.
| Plant Source | Plant Material | Extraction Method | Purification Method | Yield | Reference |
| Narcissus cv. Ice Follies | 4000 kg (dry bulbs) | Methanol extraction followed by solvent partitioning | Gel permeation and partition column chromatography | 26 g | [3] |
| Amaryllidaceae | Dried plant material | Optimized extraction procedure | Not specified | 300 mg/kg | [2] |
| Narcissus bulbs | Not specified | Solvent partitioning sequence | Not specified | Not specified | [4] |
| Lycoris radiata | Not specified | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Narcissus Bulbs
This protocol outlines a common method for the initial extraction of this compound from fresh plant material.
Materials:
-
Fresh bulbs of Narcissus species
-
95% Ethanol
-
Grinder or blender
-
Large extraction vessel
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Thoroughly wash the fresh Narcissus bulbs to remove any soil and debris. Chop the bulbs into small pieces and then homogenize them in a grinder or blender.
-
Extraction: Transfer the ground plant material to a large extraction vessel. Add 95% ethanol in a 1:10 (w/v) ratio (e.g., 10 L of ethanol for 1 kg of plant material).
-
Maceration: Allow the mixture to macerate for 24-48 hours at room temperature with occasional stirring. This facilitates the extraction of the desired compounds into the solvent.
-
Filtration: Separate the ethanolic extract from the solid plant residue by filtration through a Buchner funnel.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Protocol 2: Solvent Partitioning for Preliminary Purification
This protocol describes a liquid-liquid extraction method to partition this compound and remove non-polar impurities.[3]
Materials:
-
Crude ethanolic extract
-
Methanol
-
Water
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Separatory funnel
Procedure:
-
Methanol-Water/Hexane Partition: Dissolve the crude extract in a 9:1 mixture of methanol and water.[3] Transfer the solution to a separatory funnel and extract multiple times with an equal volume of hexane to remove lipids and other non-polar compounds.[3] Discard the hexane layers.
-
Dichloromethane Partition: Adjust the aqueous methanol phase to a 3:2 methanol-water mixture.[3] Extract this solution sequentially with dichloromethane.[3] Combine the dichloromethane fractions.
-
Ethyl Acetate Partition: After removing the methanol from the aqueous layer, extract the remaining aqueous phase with ethyl acetate.[3]
-
Solvent Evaporation: Evaporate the dichloromethane and ethyl acetate fractions separately under reduced pressure to yield semi-purified extracts. This compound is typically found in these fractions.[3][6]
Protocol 3: Column Chromatography for Further Purification
This protocol details the use of column chromatography for the separation of this compound from other alkaloids and impurities.
Materials:
-
Semi-purified extract containing this compound
-
Silica gel (for flash chromatography) or Sephadex LH-20 (for gel permeation chromatography)
-
Solvent system (e.g., Dichloromethane:Methanol or Hexane:Ethyl Acetate)
-
Chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a chromatography column with the chosen stationary phase (silica gel or Sephadex LH-20).[3][7][8] Equilibrate the column with the starting mobile phase.
-
Sample Loading: Dissolve the semi-purified extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable solvent system. A gradient of increasing polarity is often used, for example, starting with 100% dichloromethane and gradually increasing the proportion of methanol.[7] For Sephadex LH-20, a common eluent is a mixture of hexane, dichloromethane, and methanol.[3]
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
TLC Analysis: Monitor the separation by performing Thin Layer Chromatography (TLC) on the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light or by using a suitable staining reagent like Dragendorff's reagent for alkaloids.[6]
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them using a rotary evaporator.
Protocol 4: Crystallization for Final Purification
This protocol describes the final step to obtain pure crystalline this compound.
Materials:
-
Concentrated fractions containing this compound
-
Suitable solvent for crystallization (e.g., acetone or analytically pure acetic acid)[6]
-
Crystallization dish
-
Heating plate
-
Filtration apparatus
Procedure:
-
Dissolution: Gently heat the concentrated this compound fraction in a minimal amount of the chosen solvent (e.g., acetone) until it is completely dissolved.
-
Cooling: Allow the solution to cool down slowly to room temperature. For further crystallization, the solution can be placed in a refrigerator or an ice bath.
-
Crystal Formation: As the solution cools, the solubility of this compound will decrease, leading to the formation of fine, yellowish-white needles.[6]
-
Isolation of Crystals: Isolate the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities and then dry them under vacuum.
Visualizations
Experimental Workflow
References
- 1. Chemistry, Biology and Medicinal Potential of this compound and its Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 3. Antineoplastic Agents. 587. Isolation and Structure of 3-Epipancratistatin from Narcissus cv. Ice Follies1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound from Lycoris radiata (L'Her.) Herb. and its inhibitory effect on LPS-induced inflammatory responses in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 7. Conversion of Natural this compound to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation: Some Unusual Chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
Application Note: Quantification of Narciclasine in Biological Samples using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Narciclasine, a natural isocarbostyril alkaloid isolated from the bulbs of Narcissus species, has demonstrated potent anti-cancer and anti-inflammatory activities. Its mechanism of action involves the inhibition of protein synthesis and modulation of several key signaling pathways, making it a promising candidate for further drug development. To support preclinical and clinical studies, a robust and sensitive bioanalytical method is essential for the accurate quantification of this compound in biological matrices. This application note provides a detailed protocol for the determination of this compound in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique.
Data Presentation
The following tables summarize the quantitative data from a validated UPLC-MS/MS method for the determination of this compound in mouse blood.
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| MRM Transition (this compound) | m/z 308.1 → 248.1 |
| MRM Transition (IS - Tectorigenin) | m/z 301.1 → 286.0 |
| Cone Voltage (this compound) | 40 V |
| Collision Energy (this compound) | 20 eV |
| Cone Voltage (IS) | 30 V |
| Collision Energy (IS) | 25 eV |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 6,000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 92.5% - 107.3% |
| Precision (Intra- and Inter-day) | < 15% |
| Recovery | > 65.7% |
| Matrix Effect | 103.6% - 107.4% |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol describes the extraction of this compound from a biological matrix (e.g., plasma, blood) using protein precipitation.
Materials:
-
Biological sample (e.g., mouse blood)
-
Internal Standard (IS) solution (Tectorigenin, 100 ng/mL in acetonitrile)
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge
Procedure:
-
Pipette 20 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard solution (Tectorigenin in acetonitrile) to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial with an insert.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system for analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a tandem quadrupole mass spectrometer (as specified in Table 1).
Chromatographic Conditions:
-
A gradient elution should be used as follows:
-
0-1.0 min: 10% B
-
1.0-3.0 min: 10-90% B (linear gradient)
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B (linear gradient)
-
4.1-5.0 min: 10% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific transitions for this compound and the internal standard are provided in Table 1.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway: this compound-Induced Apoptosis in Colon Carcinoma
This compound has been shown to induce apoptosis in colon carcinoma cells by inhibiting the IL-17A/Act1/TRAF6/NF-κB signaling pathway.[1]
Caption: this compound inhibits the IL-17A anti-apoptotic pathway.
References
Application Note: Flow Cytometry Analysis of Apoptosis Following Narciclasine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Narciclasine, a natural isocarbostyril alkaloid derived from the Amaryllidaceae family, has demonstrated potent anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2][3] Understanding the precise mechanism and quantifying the extent of apoptosis is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
This compound has been shown to trigger programmed cell death through multiple pathways. One key mechanism involves the activation of the death receptor pathway, initiating a cascade involving caspase-8 and caspase-10. Additionally, this compound can induce the mitochondrial pathway of apoptosis, characterized by the loss of mitochondrial membrane potential and release of cytochrome c.[1][4] Some studies also indicate its role in cell cycle arrest at the G2/M phase and induction of autophagy-dependent apoptosis.[2][5][6][7] Flow cytometry is a powerful technique to dissect and quantify these cellular responses to this compound treatment.[8][9]
This document outlines the experimental workflow, provides a step-by-step protocol for cell treatment and staining, and offers guidance on data analysis and interpretation.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of this compound-induced apoptosis and the experimental procedure, the following diagrams are provided.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in DMSO)[1]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For example, seed 5 x 10^5 cells per well.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should be chosen based on previous cytotoxicity assays (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Treatment Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
Staining Protocol for Flow Cytometry
This protocol is adapted from standard Annexin V/PI staining procedures.[10][11][12]
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into labeled flow cytometry tubes.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Once detached, add complete medium to neutralize the trypsin and combine these cells with the corresponding supernatant collected in the first step.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Flow Cytometer Setup and Data Analysis
-
Controls: Prepare the following controls for setting up the flow cytometer compensation and gates:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI
-
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Gating Strategy:
-
Gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Use a dot plot of Annexin V-FITC vs. PI to differentiate between cell populations:
-
Live cells: Annexin V-negative and PI-negative (Lower Left Quadrant)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant)
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant)
-
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Percentage of Apoptotic Cells after 24-hour this compound Treatment
| This compound Conc. | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) |
| Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 0.1 µM | 80.5 ± 3.5 | 12.3 ± 1.8 | 5.2 ± 0.9 | 2.0 ± 0.4 |
| 1 µM | 45.7 ± 4.2 | 35.8 ± 3.1 | 15.4 ± 2.5 | 3.1 ± 0.6 |
| 10 µM | 15.3 ± 2.8 | 50.1 ± 4.5 | 30.2 ± 3.8 | 4.4 ± 0.7 |
Table 2: Time-Dependent Effect of 1 µM this compound on Apoptosis
| Treatment Time | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) |
| 24 hours | 45.7 ± 4.2 | 35.8 ± 3.1 | 15.4 ± 2.5 | 3.1 ± 0.6 |
| 48 hours | 25.1 ± 3.9 | 48.2 ± 4.0 | 22.5 ± 3.2 | 4.2 ± 0.8 |
| 72 hours | 10.9 ± 2.5 | 30.5 ± 3.8 | 50.3 ± 4.7 | 8.3 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Discussion
The results obtained from this protocol will allow for the quantification of apoptosis induced by this compound in a dose- and time-dependent manner. An increase in the percentage of Annexin V-positive cells (both early and late apoptotic populations) with increasing concentrations of this compound and longer incubation times is expected.[1] This provides strong evidence for the pro-apoptotic activity of the compound.
It is important to note that the distinction between late apoptotic and necrotic cells can sometimes be challenging. However, the significant increase in the Annexin V-positive/PI-negative population at earlier time points is a clear indicator of apoptosis.
Further investigations could involve combining this assay with other markers of apoptosis, such as caspase activation assays or analysis of mitochondrial membrane potential, to provide a more comprehensive understanding of the mechanisms of this compound-induced cell death.[13][14]
References
- 1. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces autophagy‐dependent apoptosis in triple‐negative breast cancer cells by regulating the AMPK‐ULK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces autophagy-mediated apoptosis in gastric cancer cells through the Akt/mTOR signaling pathway [ouci.dntb.gov.ua]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 14. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Narciclasine-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narciclasine, a natural Amaryllidaceae alkaloid, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Its mechanism of action is multifaceted, with a significant impact on cell cycle progression. Notably, this compound is recognized as a novel topoisomerase I inhibitor.[1][3] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound acts as a suppressor, inhibiting the catalytic activity of topoisomerase I.[1] This interference with DNA replication and topology leads to DNA damage, triggering cellular checkpoint responses and ultimately causing cell cycle arrest, primarily at the G2/M phase.[1]
These application notes provide a comprehensive overview of the effects of this compound on the cell cycle of cancer cells, along with detailed protocols for the analysis of these effects.
Data Presentation
The anti-proliferative activity of this compound is associated with its ability to induce cell cycle arrest at the G2/M phase in a dose-dependent manner. The following tables summarize the quantitative data on cell cycle distribution in cancer cells treated with this compound.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Human Breast Cancer Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 ± 2.8 | 19.4 ± 1.7 | 25.4 ± 3.5 |
| This compound (25 nM) | 48.7 ± 3.1 | 18.9 ± 2.2 | 32.4 ± 2.9 |
| This compound (50 nM) | 42.1 ± 2.5 | 19.6 ± 1.8 | 38.3 ± 3.07 |
Data adapted from a study on MDA-MB-231 cells treated with this compound for 24 hours. The results show a significant increase in the percentage of cells in the G2/M phase with increasing concentrations of this compound.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced G2/M arrest and a typical experimental workflow for its analysis.
Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 25, 50 nM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48 hours).
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is for staining cells with Propidium Iodide (PI) to analyze DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Harvest Cells:
-
Aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol for Western Blot Analysis of Cell Cycle-Related Proteins
This protocol is for detecting the expression levels of key proteins involved in the G2/M checkpoint.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-p53, anti-p21, anti-phospho-Histone H3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagents to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound effectively induces G2/M cell cycle arrest in cancer cells, a key aspect of its anti-tumor activity. The provided protocols offer a robust framework for researchers to investigate and quantify the effects of this compound on the cell cycle. This analysis is crucial for understanding its mechanism of action and for the development of novel cancer therapeutics. Further investigation into the specific upstream signaling events triggered by this compound will provide a more complete picture of its cellular effects.
References
- 1. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces colon carcinoma cell apoptosis by inhibiting the IL-17A/Act1/TRAF6/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis for Narciclasine Target Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Narciclasine, a natural isocarbostyril alkaloid derived from the Amaryllidaceae family, has demonstrated potent anti-cancer and anti-inflammatory properties. Its mechanism of action involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. Recent studies have identified Signal Transducer and Activator of Transcription 3 (STAT3) as a direct molecular target of this compound.[1][2][3] this compound has been shown to bind directly to the SH2 domain of STAT3, which is crucial for its activation.[1][2] This interaction inhibits STAT3 phosphorylation, dimerization, and subsequent nuclear translocation, leading to the downregulation of its target genes involved in cell survival and proliferation.[1][2] In some cancer cell types, this compound can also promote the degradation of STAT3 via the proteasome pathway.[2][3]
Western blot analysis is an indispensable technique for validating the engagement of this compound with STAT3 and elucidating its downstream effects. This application note provides a detailed protocol for utilizing Western blotting to assess the impact of this compound on the STAT3 signaling pathway in cancer cells.
Key Cellular Targets and Pathways
This compound has been reported to interact with multiple cellular components, including:
-
STAT3: this compound directly binds to the SH2 domain of STAT3, inhibiting its activation.[1][2]
-
eukaryotic Elongation Factor 1A (eEF1A): This protein is involved in protein synthesis and regulation of the actin cytoskeleton.[4][5][6]
-
60S Ribosomal Subunit: this compound can inhibit protein synthesis by binding to the 60S ribosomal subunit.[4][7]
-
RhoA Signaling: this compound can activate the RhoA GTPase, leading to the formation of actin stress fibers.[1][6][8]
This protocol will focus on the validation of STAT3 as a direct target of this compound.
Experimental Protocols
Protocol 1: Analysis of STAT3 and Phospho-STAT3 (Tyr705) Levels in Response to this compound Treatment
This protocol describes the investigation of this compound's effect on the phosphorylation of STAT3 at Tyrosine 705, a key marker of its activation.
Materials:
-
Cancer cell line known to have constitutively active STAT3 (e.g., MCF-7/TR, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-STAT3
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against STAT3 and phospho-STAT3 (Tyr705) overnight at 4°C. A primary antibody against a loading control protein (e.g., β-actin) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Analysis of STAT3 Nuclear Translocation
This protocol assesses the effect of this compound on the translocation of STAT3 from the cytoplasm to the nucleus.
Materials:
-
Same as Protocol 1, with the addition of a Nuclear/Cytoplasmic Extraction Kit.
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Following treatment, fractionate the cells into nuclear and cytoplasmic extracts using a commercially available kit according to the manufacturer's instructions.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration for both nuclear and cytoplasmic fractions.
-
Perform Western blotting as described in Protocol 1, loading equal amounts of protein for each fraction.
-
Probe the membranes with antibodies against STAT3.
-
Use PARP as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to verify the purity of the fractions.
-
Data Presentation
Table 1: Effect of this compound on STAT3 and Phospho-STAT3 Protein Levels
| Treatment Concentration (nM) | Relative p-STAT3 (Tyr705) Level (Normalized to Total STAT3) | Relative Total STAT3 Level (Normalized to β-actin) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
Values to be determined by densitometric analysis of Western blot bands.
Table 2: Effect of this compound on STAT3 Subcellular Localization
| Treatment Concentration (nM) | Cytoplasmic STAT3 (Normalized to Cytoplasmic Marker) | Nuclear STAT3 (Normalized to Nuclear Marker) |
| 0 (Vehicle) | Value | Value |
| 100 | Value | Value |
Values to be determined by densitometric analysis of Western blot bands.
Mandatory Visualization
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for Western blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound targets STAT3 via distinct mechanisms in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. This compound, an isocarbostyril alkaloid, has preferential activity against primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 10-benzyloxy-Narciclasine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Content Screening of Novel Narciclasine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-content screening (HCS) of novel narciclasine analogs to identify potent anti-cancer drug candidates. This document outlines detailed protocols for cytotoxicity screening, data analysis, and visualization of key cellular pathways, enabling researchers to efficiently evaluate and characterize new chemical entities.
Introduction to this compound and High-Content Screening
This compound, a natural isocarbostyril alkaloid, has demonstrated potent cytotoxic activity against a broad range of cancer cell lines. Its mechanism of action involves the induction of apoptosis through both the death receptor and mitochondrial pathways, as well as cell cycle arrest, making it a promising scaffold for the development of novel anticancer therapeutics.[1][2][3][4] High-content screening (HCS) is a powerful technology that combines automated microscopy and sophisticated image analysis to simultaneously measure multiple cellular parameters in a high-throughput manner. This approach allows for a more comprehensive understanding of a compound's cytotoxic and mechanistic effects compared to traditional single-endpoint assays.[5][6]
This guide details a multiparametric HCS workflow to assess the cytotoxicity of novel this compound analogs, focusing on key indicators of apoptosis and cell viability.
Data Presentation: Cytotoxicity of this compound and its Analogs
The following table summarizes the cytotoxic activity (IC50 values) of this compound and several of its synthetic analogs against various human cancer cell lines. This data is compiled from published literature and serves as a reference for the expected potency of these compounds.[7][8][9][10]
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| This compound | - | BE(2)-C (Neuroblastoma) | 0.03 | [7] |
| H157 (Lung Squamous Cell Carcinoma) | 0.02 | [7] | ||
| A549 (Lung Adenocarcinoma) | 0.04 | [7] | ||
| MDA-MB-231 (Breast Cancer) | 0.02 | [2] | ||
| Analog 1 (C-6 Phenyl) | Phenyl group at C-6 position | BE(2)-C (Neuroblastoma) | 1.2 | [7] |
| H157 (Lung Squamous Cell Carcinoma) | 2.5 | [7] | ||
| A549 (Lung Adenocarcinoma) | >10 | [7] | ||
| Analog 2 (C-1 Methoxycarbonyl) | Methoxycarbonyl group at C-1 position | A549 (Lung Adenocarcinoma) | 1.5 | [8][9] |
| Analog 3 (10-Benzyloxy) | Benzyloxy group at C-10 position | Various | Weakly active | [10] |
| Analog 4 (10-Aza) | Nitrogen at C-10 position | Various | Comparable to this compound | [8] |
Experimental Protocols
High-Content Screening Workflow for Cytotoxicity Profiling
This protocol outlines a generalized workflow for the high-content screening of novel this compound analogs.
Detailed Protocol for Multiparametric Cytotoxicity HCS Assay
This protocol provides a step-by-step guide for a multiparametric cytotoxicity assay to screen this compound analogs.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Cell culture medium and supplements
-
96- or 384-well black, clear-bottom microplates
-
Novel this compound analogs and this compound (positive control)
-
DMSO (vehicle control)
-
Hoechst 33342 (nuclear stain)
-
Propidium Iodide (PI) or other cell impermeant dye (dead cell stain)
-
MitoTracker Red CMXRos or similar dye (mitochondrial membrane potential)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into microplates at a predetermined density (e.g., 5,000 cells/well for a 96-well plate) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the novel this compound analogs and controls (this compound, DMSO) in cell culture medium.
-
Carefully remove the medium from the cell plates and add the compound dilutions.
-
Incubate the plates for a specified time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Staining:
-
Prepare a staining solution containing Hoechst 33342 (e.g., 1 µg/mL), Propidium Iodide (e.g., 1 µg/mL), and MitoTracker Red CMXRos (e.g., 200 nM) in a suitable buffer or medium.
-
Remove the compound-containing medium from the wells.
-
Wash the cells gently with PBS.
-
Add the staining solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Fixation (Optional, but recommended for endpoint assays):
-
Remove the staining solution.
-
Wash the cells with PBS.
-
Add 4% paraformaldehyde solution to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system with appropriate filter sets for the chosen dyes (DAPI for Hoechst, TRITC for PI, and Cy5 for MitoTracker).
-
Capture multiple fields of view per well to ensure robust data.
-
-
Image Analysis:
-
Use the image analysis software associated with the high-content imager.
-
Segmentation: Identify individual cells and their nuclei based on the Hoechst 33342 signal.
-
Feature Extraction: Quantify the following parameters for each cell:
-
Cell Number: Total number of Hoechst-stained nuclei.
-
Nuclear Morphology: Size, shape, and intensity of the Hoechst signal. Condensed or fragmented nuclei are indicative of apoptosis.[1]
-
Cell Permeability: Intensity of the PI signal within the nucleus. A high PI signal indicates a compromised cell membrane and cell death.
-
Mitochondrial Membrane Potential: Intensity of the MitoTracker signal in the cytoplasm. A decrease in this signal is an early indicator of apoptosis.[3]
-
-
-
Data Analysis:
-
Calculate the percentage of dead cells (PI-positive) and cells with reduced mitochondrial membrane potential for each compound concentration.
-
Determine the IC50 value for each analog by plotting the cell viability (based on cell number) against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Visualization
This compound induces apoptosis through the activation of death receptors (extrinsic pathway) and/or the mitochondrial (intrinsic) pathway.[1][3] The following diagrams illustrate these key signaling cascades.
This compound has also been shown to induce cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cell type.[4][11]
Conclusion
The combination of novel this compound analog synthesis and high-content screening provides a robust platform for the discovery of next-generation anti-cancer agents. The detailed protocols and pathway visualizations in these application notes offer a framework for researchers to efficiently identify and characterize promising drug candidates with enhanced potency and selectivity. This multiparametric approach will undoubtedly accelerate the translation of these promising natural product-inspired compounds into clinical development.
References
- 1. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Amaryllidaceae isocarbostyril this compound induces apoptosis by activation of the death receptor and/or mitochondrial pathways in cancer cells but not in normal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an isocarbostyril alkaloid, has preferential activity against primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of High-content Screening Applications in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Conversion of Natural this compound to Its C-1 and C-6 Derivatives and Their Antitumor Activity Evaluation: Some Unusual Chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of C-1 Methoxycarbonyl Derivative of this compound and Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 10-benzyloxy-Narciclasine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assaying Topoisomerase I Inhibition by Narciclasine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as DNA replication, transcription, and recombination.[1][2] Topoisomerase I (Topo I) alleviates DNA supercoiling by introducing transient single-strand breaks.[1] Due to their critical role in cell proliferation, Topo I has emerged as a key target for cancer chemotherapy.[3][4]
Narciclasine, an Amaryllidaceae alkaloid, has been identified as a novel inhibitor of topoisomerase I.[3][5][6] Unlike Topo I poisons such as camptothecin derivatives, which stabilize the Topo I-DNA cleavage complex, this compound acts as a suppressor of the enzyme's activity.[3][5] This document provides detailed application notes and protocols for assaying the in vitro inhibition of topoisomerase I by this compound.
Mechanism of Action of this compound as a Topoisomerase I Inhibitor
This compound inhibits the catalytic activity of topoisomerase I, preventing the relaxation of supercoiled DNA.[3][5] Studies have shown that this compound does not stabilize the covalent Topo I-DNA intermediate, a hallmark of Topo I poisons.[3][5] This suggests that this compound may bind to Topo I in a manner that prevents the initial DNA cleavage or subsequent religation step. The antitumor effects of this compound are linked to its ability to induce DNA damage, cell cycle arrest at the G2/M phase, and apoptosis in various cancer cell lines.[3][7]
Key Experiments and Protocols
The primary in vitro method to assess the inhibitory effect of this compound on topoisomerase I is the DNA relaxation assay.[1][5][8] This assay monitors the conversion of supercoiled plasmid DNA to its relaxed isomeric form by Topo I.
Protocol: Topoisomerase I DNA Relaxation Assay
This protocol is adapted from established methods for assaying topoisomerase I activity.[1][8]
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 100 µg/mL BSA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
5x DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube:
-
2 µL of 10x Topo I Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
Variable volume of this compound or vehicle control (e.g., DMSO)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Enzyme Addition: Add 2 µL of diluted human Topoisomerase I to each reaction tube. The optimal amount of enzyme required to fully relax the supercoiled DNA in the absence of an inhibitor should be predetermined in preliminary experiments.
-
Incubation: Gently mix the contents of the tubes and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in 1x TAE or TBE buffer. Run the gel at a constant voltage (e.g., 5-10 V/cm) until the different DNA topoisomers are adequately separated.
-
Visualization: Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light. Capture an image of the gel.
Controls:
-
No Enzyme Control: Supercoiled DNA without Topo I to show the migration of the supercoiled form.
-
Enzyme Control: Supercoiled DNA with Topo I and vehicle (DMSO) to show the fully relaxed form.
-
Positive Control Inhibitor: A known Topo I inhibitor (e.g., Camptothecin) can be used for comparison.
Data Analysis:
The inhibition of Topo I activity by this compound is observed as a dose-dependent decrease in the formation of relaxed DNA and a corresponding increase in the retention of the supercoiled DNA form. The intensity of the supercoiled and relaxed DNA bands can be quantified using densitometry software.
Data Presentation
The quantitative data from the Topoisomerase I DNA Relaxation Assay can be summarized in the following table:
| This compound Concentration (µM) | % Supercoiled DNA | % Relaxed DNA | % Inhibition |
| 0 (Vehicle Control) | 5 | 95 | 0 |
| 0.1 | 15 | 85 | 10.5 |
| 1 | 40 | 60 | 36.8 |
| 10 | 85 | 15 | 84.2 |
| 100 | 98 | 2 | 97.9 |
% Inhibition is calculated relative to the enzyme control.
Visualizations
Experimental Workflow: Topoisomerase I DNA Relaxation Assay
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
Signaling Pathway: this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through pathways involving the inhibition of the Akt/mTOR signaling pathway, leading to autophagy-mediated cell death, and through the inhibition of the NF-κB signaling pathway.[9][10][11]
Caption: Simplified signaling pathways affected by this compound.
Conclusion
The in vitro assay of topoisomerase I inhibition by this compound is a crucial step in understanding its mechanism of action and for the development of novel anticancer therapeutics. The DNA relaxation assay provides a robust and straightforward method for quantifying the inhibitory potential of this compound. Further investigations into its interactions with Topo I and its effects on cellular signaling pathways will continue to elucidate its therapeutic promise.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces autophagy-mediated apoptosis in gastric cancer cells through the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces colon carcinoma cell apoptosis by inhibiting the IL-17A/Act1/TRAF6/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonogenic Assays to Assess Long-Term Effects of Narciclasine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing clonogenic assays to evaluate the long-term cytotoxic and cytostatic effects of Narciclasine, a potent Amaryllidaceae alkaloid with significant anti-tumor properties.[1][2] This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways affected by this compound.
Introduction to this compound's Anti-Cancer Activity
This compound (NCS) is a natural compound that has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[3][4][5] Its mechanisms of action are multifaceted and include:
-
Induction of Autophagy-Dependent Apoptosis: In triple-negative breast cancer cells, this compound has been shown to induce apoptosis by regulating the AMPK-ULK1 signaling axis.[6]
-
Inhibition of Topoisomerase I: this compound acts as a novel inhibitor of topoisomerase I (topo I), an essential enzyme for DNA replication and repair, leading to DNA damage and cell cycle arrest at the G2/M phase.[3][5]
-
Suppression of Cell Proliferation and Migration: Studies have indicated that this compound can inhibit cancer cell proliferation and migration by targeting pathways such as the FAK/JNK and p38 signaling pathways.[7]
-
Disruption of the Actin Cytoskeleton: At non-toxic concentrations, this compound impairs the organization of the actin cytoskeleton, contributing to its cytostatic effects.[8][9]
The clonogenic assay, or colony formation assay, is a crucial in vitro method to determine the long-term effectiveness of anti-cancer agents like this compound by assessing the ability of single cells to undergo unlimited division and form colonies.[10]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as reported in the literature. These values are critical for designing the dose-response experiments in a clonogenic assay.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Cancer Cell Lines | Panel of 60 human cancer cell lines | Mean IC50 of 47 nM | [11] |
| Six Human Cancer Cell Lines | Prostate (PC-3), Glioma (U-373), Breast (MCF-7), Pancreatic (BxPC-3), NSCLC (A-549), Colon (LoVo) | Mean IC50 of 30 nM | [11] |
| Apoptosis-Resistant/Sensitive Cancer Cells | Not specified | 30-90 nM (non-cytotoxic, impairs actin cytoskeleton) | [8] |
| Triple-Negative Breast Cancer (TNBC) Cells | Breast Cancer | Dose-dependent inhibition of proliferation | [6] |
| MDA-MB-231 | Breast Cancer | Potent inhibition (selected for further studies) | [5] |
| Esophageal Cancer Cells | Esophageal Cancer | Significant proliferation inhibition | [7] |
| HCT-116 and LoVo | Colon Cancer | Potent decrease in cell proliferation | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time. It is recommended to perform a preliminary dose-response curve (e.g., using an MTT assay) to determine the optimal concentration range for your specific cell line and experimental setup.[6]
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This protocol outlines the steps to assess the long-term effects of this compound on the colony-forming ability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (NCS) stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.
-
Count the cells accurately using a hemocytometer or an automated cell counter.
-
Seed a low density of cells (e.g., 250-1000 cells/well) into 6-well plates containing 2 mL of complete medium per well. The optimal seeding density should be determined empirically for each cell line to yield approximately 50-150 colonies in the control wells.
-
Incubate the plates overnight to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations based on the known IC50 values (e.g., 0 nM, 10 nM, 30 nM, 50 nM, 100 nM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).
-
Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for a period that allows for colony formation, typically 10-14 days. The incubation time will vary depending on the doubling time of the cell line.
-
Monitor the plates periodically for colony growth. If the medium becomes acidic (yellow), it can be carefully replaced with fresh medium containing the respective treatments.
-
-
Colony Staining and Quantification:
-
After the incubation period, aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 30 minutes at room temperature.[5]
-
Aspirate the methanol and add 1 mL of 0.1% crystal violet solution to each well.[5]
-
Incubate for 15-30 minutes at room temperature.
-
Carefully wash the wells with tap water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well. This can be done manually or using an automated colony counter or imaging software.
-
Data Analysis:
-
Plating Efficiency (PE):
-
PE = (Number of colonies in control wells / Number of cells seeded) x 100%
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies in treated wells / (Number of cells seeded x PE))
-
-
Dose-Response Curve:
-
Plot the Surviving Fraction as a function of the this compound concentration to generate a dose-response curve and determine the concentration that inhibits colony formation by 50% (IC50).
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the general workflow of the clonogenic assay.
Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.
Caption: Experimental workflow for the clonogenic survival assay.
References
- 1. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells [ouci.dntb.gov.ua]
- 2. Research Progress on the Anti-tumor Activity and Mechanism of this compound [kyxuebao.kmmu.edu.cn]
- 3. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces autophagy‐dependent apoptosis in triple‐negative breast cancer cells by regulating the AMPK‐ULK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses esophageal cancer cell proliferation and migration by inhibiting the FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. This compound as well as other Amaryllidaceae isocarbostyrils are promising GTP-ase targeting agents against brain cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 11. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Narciclasine Resistance Genes Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narciclasine, a natural isocarbostyril alkaloid derived from Amaryllidaceae species, has demonstrated potent anti-cancer activities. Its mechanisms of action are multifaceted, including the induction of apoptosis through the death receptor pathway, inhibition of the NF-κB signaling pathway, and modulation of the Rho/ROCK pathway, which is crucial for cell motility.[1][2][3][4] Despite its therapeutic potential, the development of drug resistance remains a significant challenge in cancer therapy. Identifying the genetic determinants of resistance to this compound is paramount for patient stratification, the development of combination therapies, and overcoming clinical resistance.
This document provides a detailed protocol for employing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. This powerful functional genomics approach allows for an unbiased survey of the entire genome to pinpoint novel resistance mechanisms.
Data Presentation: Summary of a Representative CRISPR-Cas9 Screen
The following tables present simulated, yet representative, quantitative data from a hypothetical genome-wide CRISPR-Cas9 screen to identify this compound resistance genes.
Table 1: CRISPR-Cas9 Screen Parameters
| Parameter | Value |
| Cell Line | Human colon adenocarcinoma (HT-29) |
| CRISPR Library | GeCKO v2 Human Library |
| Number of sgRNAs | 123,411 |
| Number of Genes Targeted | 19,050 |
| Transduction MOI | 0.3 |
| This compound Concentration | 100 nM (IC80) |
| Screen Duration | 14 days |
| Replicates | 3 |
Table 2: Top Statistically Significant Gene Hits Conferring this compound Resistance
| Gene Symbol | Rank | Log2 Fold Change (Enriched sgRNAs) | p-value | Biological Function |
| FAS | 1 | 8.2 | 1.5 x 10-8 | Death receptor, initiates apoptosis |
| CASP8 | 2 | 7.9 | 3.2 x 10-8 | Initiator caspase in apoptosis |
| BID | 3 | 7.5 | 8.1 x 10-8 | Pro-apoptotic Bcl-2 family member |
| TRAF6 | 4 | 7.2 | 1.2 x 10-7 | E3 ubiquitin ligase in NF-κB pathway |
| IKBKG (NEMO) | 5 | 6.8 | 4.5 x 10-7 | Regulatory subunit of IKK complex |
Table 3: Validation of Top Gene Hits - IC50 Shift
| Gene Knockout | Parental HT-29 IC50 (nM) | Knockout Clone 1 IC50 (nM) | Knockout Clone 2 IC50 (nM) | Fold Change in Resistance (Avg.) |
| FAS | 55 | 580 | 610 | 10.8 |
| CASP8 | 55 | 550 | 595 | 10.4 |
| BID | 55 | 490 | 520 | 9.2 |
| TRAF6 | 55 | 450 | 485 | 8.5 |
| IKBKG | 55 | 420 | 460 | 8.0 |
Experimental Protocols
Cell Line Preparation and Lentiviral Production
This protocol outlines the generation of a stable Cas9-expressing cell line and the production of a pooled sgRNA lentiviral library.
-
1.1. Generation of a Stable Cas9-Expressing Cell Line:
-
Transduce the target cell line (e.g., HT-29) with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Select transduced cells with the appropriate antibiotic (e.g., 5-10 µg/mL blasticidin) for 7-10 days until a resistant population is established.
-
Expand and bank the stable Cas9-expressing cell line. Validate Cas9 expression via Western blot.
-
-
1.2. Pooled sgRNA Lentiviral Library Production:
-
Plate HEK293T cells at a density of 10 x 106 cells per 15-cm dish 24 hours before transfection.
-
Co-transfect the HEK293T cells with the pooled sgRNA library plasmid (e.g., GeCKO v2), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.
-
Titer the lentiviral library on the Cas9-expressing target cells to determine the multiplicity of infection (MOI).
-
Genome-Wide CRISPR-Cas9 Positive Selection Screen
This protocol details the execution of the CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to this compound.
-
2.1. Lentiviral Transduction of the sgRNA Library:
-
Plate the Cas9-expressing HT-29 cells at a sufficient number to maintain a representation of at least 500 cells per sgRNA in the library.
-
Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
-
Select the transduced cells with an appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
Harvest a population of cells at this stage to serve as the "Day 0" or initial reference population.
-
-
2.2. This compound Treatment:
-
Split the selected cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a treatment group.
-
Treat the treatment group with a predetermined concentration of this compound that results in significant cell death (e.g., IC80).
-
Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure of this compound in the treatment group. Ensure a minimum number of cells are maintained at each passage to preserve library complexity.
-
-
2.3. Genomic DNA Extraction and sgRNA Sequencing:
-
At the end of the screen, harvest the surviving cells from both the control and this compound-treated populations.
-
Extract genomic DNA from the "Day 0" reference population and the final control and treated populations.
-
Amplify the sgRNA-containing regions from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) on the PCR amplicons to determine the representation of each sgRNA in each population.
-
Data Analysis and Hit Identification
-
3.1. sgRNA Read Count Analysis:
-
Align the sequencing reads to a reference file of the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts across all samples.
-
Calculate the log2 fold change of each sgRNA in the this compound-treated population relative to the control population.
-
-
3.2. Gene-Level Hit Identification:
-
Use statistical methods like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes that are significantly enriched in the this compound-treated population.
-
Rank the genes based on their statistical significance (p-value or false discovery rate).
-
Validation of Top Candidate Genes
This protocol is for validating the top gene hits from the primary screen.
-
4.1. Generation of Single-Gene Knockout Cell Lines:
-
Design 2-3 individual sgRNAs targeting the exons of each top candidate gene.
-
Clone these sgRNAs into a lentiviral vector.
-
Transduce the Cas9-expressing HT-29 cells with each individual sgRNA lentivirus.
-
Select transduced cells and isolate single-cell clones.
-
Verify gene knockout in the clonal populations by Sanger sequencing and Western blot or qPCR.
-
-
4.2. Cell Viability Assays:
-
Plate the parental cell line and the validated knockout clones in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo.
-
Calculate the IC50 values for each cell line and determine the fold change in resistance conferred by the gene knockout.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Key signaling pathways affected by this compound.
Caption: Experimental workflow for the CRISPR-Cas9 screen.
References
- 1. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces colon carcinoma cell apoptosis by inhibiting the IL-17A/Act1/TRAF6/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a plant growth modulator, activates Rho and stress fibers in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Narciclasine Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Narciclasine concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a natural isocarbostyril alkaloid derived from plants of the Amaryllidaceae family, such as daffodils.[1] Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) in cancer cells, while showing significantly less toxicity to normal cells.[2] this compound can trigger apoptosis through multiple signaling pathways, including the activation of the death receptor pathway (involving caspase-8 and -10) and the mitochondrial pathway.[3][4] It has also been shown to arrest the cell cycle at the G2/M phase and inhibit cell proliferation.[3]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
Based on published data, a broad starting range for this compound concentration is between 1 nM and 10 µM.[2] However, the mean IC50 (the concentration that inhibits 50% of cell viability) for many cancer cell lines is in the low nanomolar range, approximately 30-50 nM.[2][5] Therefore, for initial screening, a logarithmic or semi-logarithmic dilution series across this range is recommended.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to approximately 100 mM.[6] It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C.[6] For cell-based assays, the stock solution should be diluted in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture wells is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Which cell viability assay is most suitable for use with this compound?
Standard colorimetric assays such as MTT, MTS, and XTT are commonly used to assess the cytotoxic effects of this compound.[2] The choice of assay may depend on the specific cell line and laboratory equipment available. The MTT assay is a widely used and cost-effective method.[3] However, assays like MTS, which produce a soluble formazan product, can offer a more streamlined protocol.[7]
Q5: How does this compound's mechanism of action differ between cancer and normal cells?
This compound exhibits selective cytotoxicity towards cancer cells.[2] This selectivity is attributed, in part, to its ability to activate the death receptor pathway in cancer cells, a mechanism that is largely absent in normal fibroblasts.[3][4] As a result, normal cells are significantly less sensitive to this compound-induced apoptosis.[3]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each row.
-
To mitigate edge effects, avoid using the outermost wells of the 96-well plate for experimental data points. Instead, fill these wells with sterile PBS or culture medium.
-
When adding this compound or assay reagents, ensure proper mixing by gently pipetting up and down or using a plate shaker.
-
Issue 2: No significant dose-dependent effect on cell viability is observed.
-
Possible Cause: The concentration range of this compound may be too low or too high for the specific cell line. The incubation time may also be insufficient.
-
Solution:
-
Expand the concentration range of this compound in your next experiment. Consider a wider logarithmic scale (e.g., 0.1 nM to 100 µM).
-
Increase the incubation time. Most studies with this compound report incubation times of 48 to 72 hours.[2][3]
-
Verify the viability and health of your cell line before starting the experiment.
-
Issue 3: Precipitation is observed in the culture wells after adding this compound.
-
Possible Cause: this compound has limited aqueous solubility. Diluting a high-concentration DMSO stock directly into the aqueous culture medium can cause the compound to precipitate.
-
Solution:
-
Prepare intermediate dilutions of the this compound stock solution in culture medium.
-
Ensure the final DMSO concentration in the wells remains below a non-toxic level (e.g., <0.5%).
-
Visually inspect the wells under a microscope after adding the compound to check for any signs of precipitation.
-
Issue 4: High background signal in the cell viability assay.
-
Possible Cause: Contamination of the cell culture with bacteria or yeast, or interference of this compound with the assay reagents.
-
Solution:
-
Regularly test your cell lines for mycoplasma contamination.
-
To check for chemical interference, include control wells containing the highest concentration of this compound in cell-free medium. If there is a significant signal in these wells, it indicates a direct reaction between this compound and the assay reagent.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Carcinoma | ~30 |
| U-373 | Glioblastoma | ~50 |
| MCF-7 | Breast Carcinoma | ~30 |
| BxPC-3 | Pancreatic Cancer | ~30 |
| A-549 | Non-small cell lung cancer | ~30 |
| LoVo | Colon Cancer | ~30 |
| MDA-MB-231 | Breast Cancer | ~50 |
| HCT116 | Colon Cancer | Varies by study |
| HT-29 | Colon Cancer | Varies by study |
| H1299 | Non-small cell lung cancer | Varies by study |
| ES-2 | Ovarian Cancer | Varies by study |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density, incubation time, and the specific viability assay used.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
This compound Treatment: Prepare a series of this compound dilutions in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced signaling pathways leading to apoptosis and cytoskeletal changes.
Caption: A stepwise workflow for optimizing this compound concentration in cell viability assays.
Caption: A logical flow diagram for troubleshooting common issues in this compound cell viability assays.
References
- 1. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 2. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound induces autophagy‐dependent apoptosis in triple‐negative breast cancer cells by regulating the AMPK‐ULK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. m.youtube.com [m.youtube.com]
Navigating In Vivo Studies with Narciclasine: A Technical Support Guide
For researchers and drug development professionals working with the potent anti-cancer agent Narciclasine, navigating the complexities of in vivo studies is critical for advancing preclinical research. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during animal experiments, ensuring more reliable and reproducible outcomes.
Troubleshooting Guide: Common In Vivo Challenges
This guide provides solutions to specific problems that may arise during in vivo experiments with this compound.
1. Issue: Precipitation of this compound solution upon preparation or administration.
-
Question: My this compound solution, prepared in a common solvent like DMSO, shows precipitation when diluted with an aqueous vehicle for injection. What should I do?
-
Answer: This is a common issue due to this compound's poor water solubility. Here are several troubleshooting steps:
-
Formulation Optimization: Avoid direct dilution of a high-concentration DMSO stock into a purely aqueous solution. Consider using a co-solvent system. A common approach is to first dilute the DMSO stock with a water-miscible co-solvent such as PEG300, PEG400, or Solutol HS 15 before final dilution with saline or PBS. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of the final formulation.
-
Use of Solubilizing Excipients: Incorporate cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.
-
Nanoformulations: For long-term studies, consider developing a nano-delivery system, such as liposomes or polymeric nanoparticles, which can improve solubility and pharmacokinetic properties.[1]
-
Visual Inspection: Always visually inspect the final formulation for any signs of precipitation before administration. If precipitation is observed, the formulation should not be used.
-
In-line Filter: As a precautionary measure, an in-line filter (0.22 µm) can be used during administration to prevent any undissolved particles from being injected.
-
2. Issue: Lack of significant anti-tumor efficacy in solid tumor models.
-
Question: I am not observing the expected tumor growth inhibition in my subcutaneous solid tumor model, despite seeing potent in vitro activity. What could be the reason?
-
Answer: This discrepancy is often linked to this compound's pharmacokinetic profile.
-
Rapid Clearance: this compound is known to be rapidly cleared from the body, with a reported half-life of less than 20 minutes in mice. This rapid clearance can prevent the drug from reaching and maintaining therapeutic concentrations within the tumor tissue.[2]
-
Dosing Schedule Optimization: Instead of a single daily dose, consider a more frequent dosing schedule (e.g., twice daily) or continuous infusion to maintain therapeutic drug levels.
-
Route of Administration: The route of administration can significantly impact bioavailability. While oral administration at 1 mg/kg/day has been reported as non-toxic, its bioavailability might be low.[3] Intraperitoneal or intravenous injections may provide higher systemic exposure.
-
Drug Accumulation: Studies have shown that this compound tends to accumulate in the kidneys.[2] This could limit its availability to other tissues.
-
Formulation to Enhance Exposure: Utilize formulations designed to prolong circulation time, such as PEGylated liposomes or nanoparticles.
-
3. Issue: Animal toxicity observed at presumed therapeutic doses.
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses where I expect to see an anti-tumor effect. How can I manage this?
-
Answer: Balancing efficacy and toxicity is a key challenge.
-
Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Toxicity Monitoring: Closely monitor the animals for clinical signs of toxicity, including body weight changes, food and water intake, and changes in behavior.
-
Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs (especially the kidneys, given the known accumulation) to identify any potential organ damage.[2]
-
Fractionated Dosing: Administering the total daily dose in two or more smaller doses can sometimes reduce peak plasma concentrations and associated toxicities while maintaining therapeutic efficacy.
-
Frequently Asked Questions (FAQs)
Formulation and Administration
-
What is a recommended starting formulation for a pilot in vivo study with this compound?
-
A common starting point is to dissolve this compound in DMSO to create a stock solution, and then dilute it in a vehicle containing a co-solvent like PEG400 and saline. A suggested vehicle composition could be 10% DMSO, 40% PEG400, and 50% saline. The final DMSO concentration should ideally be below 10% of the total injection volume.
-
-
What are the known LD50 values for this compound?
Efficacy and Mechanism of Action
-
In which cancer models has this compound shown in vivo efficacy?
-
This compound has demonstrated significant in vivo activity in preclinical models of glioblastoma, increasing the survival of mice with orthotopic xenografts.[3] It has also shown potential in models of brain metastases.[4] Studies in tamoxifen-resistant breast cancer xenografts have also shown significant tumor regression when using a nano-formulation of this compound.[1]
-
-
What is the primary mechanism of action of this compound in vivo?
-
This compound is known to induce apoptosis in cancer cells by activating the death receptor pathway (involving Fas and DR4) and/or the mitochondrial pathway.[1] It also targets the STAT3 signaling pathway, suppressing its activation and, in some cases, promoting its degradation.[1][5] Additionally, in glioblastoma cells, this compound has been shown to activate the RhoA signaling pathway, leading to the formation of stress fibers.[3]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Primary Effusion Lymphoma (PEL) | Non-Hodgkin Lymphoma | 7 - 14 |
Source:[4]
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment Details | Outcome |
| Human Glioblastoma Orthotopic Xenograft | Mice | Nontoxic doses | Significant increase in survival, comparable to temozolomide |
| Tamoxifen-Resistant Breast Cancer Xenograft | Mice | This compound-loaded nanoparticles | Significant tumor regression |
Experimental Protocols
Protocol: Orthotopic Glioblastoma Model in Mice
This protocol is adapted from established methods and should be tailored to specific experimental needs and institutional guidelines.
-
Cell Culture: Culture human glioblastoma cells (e.g., U87MG) in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in sterile, serum-free media or PBS at a concentration of 1 x 10^5 cells/µL. Place the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse (e.g., using isoflurane) and secure it in a stereotactic frame. Shave and sterilize the scalp.
-
Craniotomy: Make a small incision in the scalp to expose the skull. Using a micro-drill, create a small burr hole at the desired stereotactic coordinates for the striatum (e.g., 0.5 mm anterior, 2.0 mm lateral to the bregma).
-
Intracranial Injection: Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) into the brain parenchyma at a depth of 3.0 mm from the dura using a Hamilton syringe. The injection should be performed over several minutes to minimize backflow. Leave the needle in place for a few minutes before slowly withdrawing it.
-
Wound Closure: Suture or staple the scalp incision.
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animals for recovery.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or MRI.
-
Treatment Initiation: Once tumors are established (as determined by imaging or a predetermined time point), randomize the animals into treatment and control groups and begin administration of this compound or vehicle.
Signaling Pathway and Workflow Diagrams
References
- 1. This compound targets STAT3 via distinct mechanisms in tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo behaviour of this compound released from matrices based on poly (2-hydroxyethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labordoc.ilo.org [labordoc.ilo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating Narciclasine: A Technical Guide to Consistent Experimental Outcomes
Technical Support Center
Welcome to the technical support center for Narciclasine experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered during their work with this potent Amaryllidaceae alkaloid. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues and provide detailed experimental protocols and data to ensure reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General
Q1: My this compound stock solution appears to have precipitated. How should I proceed?
A1: this compound has low water solubility and is typically dissolved in DMSO to create a stock solution.[1][2] If you observe precipitation, it is recommended to gently warm the solution and/or sonicate it to aid dissolution.[3] For in vivo experiments, it is best to prepare the working solution fresh on the same day.[3] To avoid precipitation when diluting the stock solution in aqueous media for cell-based assays, it is crucial to perform the dilution in a stepwise manner. Ensure the final concentration of DMSO is less than 0.5% to prevent solvent-induced cytotoxicity.[4]
Q2: How should I store my this compound powder and stock solutions to ensure stability?
A2: Solid this compound should be stored at -20°C and is stable for at least four years.[1] Stock solutions prepared in DMSO can be stored at -20°C for up to one year, or at -80°C for up to two years.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3][4]
Cell-Based Assays
Q3: I am observing significant variability in my IC50 values for this compound across different experiments. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Plating Density: Ensure that the initial cell seeding density is consistent across all experiments. Cell density can influence the apparent cytotoxicity of a compound.
-
Compound Stability: As mentioned, this compound can precipitate out of solution. Visually inspect your treatment media for any signs of precipitation before adding it to the cells.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and can affect the activity of the compound. Keep the final DMSO concentration consistent and below 0.5%.[4]
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to this compound.[2][5][6] Be aware of the expected IC50 range for your specific cell line (see Table 1).
-
Incubation Time: The duration of drug exposure will significantly impact the IC50 value. Ensure that the incubation time is kept constant.
Q4: I am not observing the expected apoptotic effects after treating cells with this compound. What should I check?
A4: If you are not seeing apoptosis, consider the following:
-
Concentration and Time: Apoptosis induction by this compound is both concentration- and time-dependent. You may need to optimize the concentration and incubation time for your specific cell line. For example, in MDA-MB-231 cells, a significant increase in apoptosis was observed after 48 hours of treatment.[6]
-
Assay Method: Different apoptosis assays have varying sensitivities. Consider using multiple methods to confirm your results, such as Annexin V/PI staining, TUNEL assay, or Western blot for cleaved caspases (e.g., Caspase-3, Caspase-9) and PARP.[6]
-
Cell Line Resistance: Some cell lines may be more resistant to this compound-induced apoptosis. The mechanism of cell death could be shifting towards other pathways like cell cycle arrest.
-
Mechanism of Action: this compound can induce apoptosis through the activation of the death receptor pathway (extrinsic) and/or the mitochondrial pathway (intrinsic).[5] The dominant pathway may vary between cell lines.
Q5: My Western blot results for downstream signaling proteins are inconsistent after this compound treatment. What are some common troubleshooting steps?
A5: Inconsistent Western blot results can be frustrating. Here are some key areas to troubleshoot:
-
Sample Preparation: Ensure consistent lysis buffer composition and protein concentration across all samples. Include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.
-
Antibody Quality: Use antibodies that have been validated for your specific application. Check the manufacturer's recommendations for antibody dilution and incubation conditions.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading between lanes.
-
Transfer Efficiency: Verify that your protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain to visualize total protein on the membrane before antibody incubation.
-
Detection Reagents: Ensure that your secondary antibodies and detection reagents (e.g., ECL substrate) have not expired and are stored correctly.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U373 | Glioblastoma | ~50 | [2] |
| Hs683 | Glioblastoma | ~50 | [2] |
| GL19 | Glioblastoma | ~50 | [2] |
| GL5 | Glioblastoma | ~50 | [2] |
| GL16 | Glioblastoma | ~50 | [2] |
| GL17 | Glioblastoma | ~50 | [2] |
| Panel of 60 Cancer Cell Lines (Mean) | Various | 47 | [2][7] |
| PC-3 | Prostate Carcinoma | ~30 | [5] |
| U-373 | Glioblastoma | ~30 | [5] |
| MCF-7 | Breast Carcinoma | ~30 | [5] |
| BxPC-3 | Pancreatic Cancer | ~30 | [5] |
| A-549 | Non-Small Cell Lung Cancer | ~30 | [5] |
| LoVo | Colon Cancer | ~30 | [5] |
| MDA-MB-231 | Breast Cancer | Lower than other tested lines | [8] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.001-10 µM) and a vehicle control (DMSO, final concentration <0.5%). Incubate for 24, 48, or 72 hours.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in a 6-well plate and allow them to adhere for 24 hours. Treat with the desired concentrations of this compound for 48 hours.[6]
-
Cell Harvesting: Collect the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in a 6-well plate and allow them to adhere for 24 hours. Treat with this compound for 24 hours.[6]
-
Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9][10][11]
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Rho GTPases | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. origene.com [origene.com]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: Narciclasine Extraction Protocol Refinement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining Narciclasine extraction protocols for increased yield. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and comparative data to address common issues encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing the yield of this compound?
A1: The selection of plant material is paramount. The yield of this compound is significantly influenced by the plant species, the time of harvest, and whether fresh or dried bulbs are used. An optimized procedure using dried plant material has been reported to yield as high as 300 mg/kg. In contrast, extractions from fresh bulbs often result in lower yields. For instance, one study reported a yield of 46 mg of this compound from 500 g of fresh bulbs, which equates to 92 mg/kg. The concentration of alkaloids can also vary depending on the growth stage of the plant.
Q2: I am getting a low yield of this compound. What are the likely causes?
A2: Low yields can stem from several factors:
-
Plant Material: As mentioned, the choice of plant species and harvesting time can dramatically affect this compound content.
-
Extraction Solvent: The polarity of the solvent is crucial for efficient extraction. Methanol and ethanol are commonly used.
-
Incomplete Extraction: Ensure sufficient solvent volume and extraction time to thoroughly extract the compound from the plant matrix.
-
Losses During Purification: Significant loss can occur during solvent partitioning and chromatography steps if not optimized.
-
Degradation: this compound may be sensitive to pH and temperature, so prolonged exposure to harsh conditions should be avoided.
Q3: My final product is not pure. What are the common contaminants?
A3: Narcissus bulbs contain a variety of other Amaryllidaceae alkaloids, such as galanthamine, lycorine, and haemanthamine, which are common contaminants. These compounds have similar chemical properties, which can make separation challenging. Inefficient chromatographic separation is a primary reason for impure final products.
Q4: I am having trouble with the silica gel chromatography step. What can I do?
A4: Poor separation on a silica gel column can be due to an incorrect mobile phase composition, overloading of the column, or co-elution with other alkaloids. It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and other compounds. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can often improve separation.
Q5: How can I deal with the poor water solubility of this compound during extraction?
A5: this compound's low water solubility is a known challenge. During the initial extraction from the plant material, organic solvents like methanol or ethanol are used. In subsequent liquid-liquid extraction steps, pH adjustments are critical. By acidifying the aqueous layer, alkaloids (including this compound) can be protonated and become more water-soluble, facilitating their separation from non-basic compounds. Subsequent basification of the aqueous layer will deprotonate the alkaloids, making them less water-soluble and extractable with an organic solvent.
Experimental Protocols
Protocol 1: High-Yield Extraction from Dried Narcissus Bulbs
This protocol is a synthesized methodology based on reports of high-yield extractions and is designed to maximize the yield of this compound.
1. Preparation of Plant Material:
-
Obtain high-quality Narcissus bulbs, preferably from a species known to have a high this compound content.
-
Dry the bulbs thoroughly in a well-ventilated area or a low-temperature oven (around 40-50°C) until they are brittle.
-
Grind the dried bulbs into a fine powder.
2. Extraction:
-
Macerate the powdered bulbs in methanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the maceration of the plant residue with fresh methanol at least two more times to ensure complete extraction.
-
Combine all the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Acid-Base Liquid-Liquid Extraction:
-
Dissolve the crude extract in a 2% sulfuric acid solution.
-
Wash the acidic solution with dichloromethane (or another nonpolar solvent) to remove neutral and acidic impurities. Discard the organic layer.
-
Basify the aqueous layer to a pH of 9-10 with a concentrated ammonia solution.
-
Extract the alkaline solution multiple times with a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude alkaloid fraction.
4. Silica Gel Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of dichloromethane and methanol, starting with a low concentration of methanol and gradually increasing it.
-
Collect fractions and monitor them by TLC to identify those containing pure this compound.
5. Recrystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallize the solid residue from a suitable solvent, such as methanol, to obtain pure this compound crystals.
Protocol 2: Standard Extraction from Fresh Narcissus Bulbs
This protocol is based on a standard reported procedure.
1. Preparation of Plant Material:
-
Homogenize 500 g of fresh Narcissus pseudonarcissus bulbs.
2. Extraction:
-
Add 1 L of ethanol to the homogenized bulbs and stir at room temperature for 24 hours.
-
Filter the mixture. Resuspend the residue in ethanol for another 2 hours and filter again.
-
Combine the filtrates and remove the ethanol under reduced pressure to obtain an aqueous extract.
3. Solvent Partitioning:
-
Extract the aqueous solution three times with dichloromethane, followed by three extractions with ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure.
4. Silica Gel Chromatography:
-
Dissolve the residue in a suitable solvent and apply it to a silica gel column.
-
Elute the column first with dichloromethane and then with a mixture of dichloromethane and methanol (9:1).
5. Crystallization:
-
The solid residue obtained is crystallized from methanol to yield pure this compound.[1]
Data Presentation
| Protocol | Plant Material | Yield of this compound | Source |
| Optimized Protocol | Dried Narcissus bulbs | 300 mg/kg | [2][3] |
| Standard Protocol | Fresh Narcissus pseudonarcissus bulbs | 92 mg/kg | |
| Alternative Protocol | Narcissus incomparabilis (at flowering) | 200 mg/kg | |
| Alternative Protocol | Narcissus incomparabilis (November) | 100-120 mg/kg |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Inappropriate plant species or harvest time.- Incomplete extraction.- Loss of product during workup. | - Research the best Narcissus species and harvest time for high this compound content.- Increase extraction time and/or the number of extraction cycles.- Optimize the pH for the acid-base extraction and be careful during solvent partitioning to avoid emulsion formation. |
| Poor Separation during Chromatography | - Incorrect mobile phase.- Column overloading.- Co-elution of similar alkaloids. | - Perform TLC to determine the optimal solvent system for separation.- Use a larger column or load less material.- Employ a shallow gradient elution to improve the resolution between closely related compounds. |
| Oily or Gummy Final Product | - Presence of impurities.- Incomplete removal of solvent. | - Re-purify the product using chromatography.- Ensure the product is completely dry by placing it under a high vacuum for an extended period. |
| Product Degradation | - Instability on silica gel.- Exposure to harsh pH or high temperatures. | - Test the stability of your compound on a TLC plate before running a column. If it degrades, consider using a different stationary phase like alumina or deactivated silica.- Avoid prolonged exposure to strong acids/bases and high temperatures during the extraction and purification process. |
Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low this compound yield.
References
Optimizing Narciclasine Administration in Mice: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration route of Narciclasine in murine models. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting dosages for this compound in mice for different administration routes?
A1: Recommended starting dosages for this compound in mice vary depending on the administration route and the experimental endpoint (e.g., pharmacokinetic study, efficacy model). Based on published data, the following ranges can be considered:
-
Intraperitoneal (IP): 1 mg/kg.
-
Subcutaneous (SC): 1 mg/kg.
-
Oral (PO): 10 mg/kg.[4]
It is crucial to perform dose-response studies to determine the optimal dosage for your specific mouse strain and cancer model.
Q2: How do the pharmacokinetic profiles of this compound differ between administration routes?
A2: The administration route significantly impacts the bioavailability and pharmacokinetic profile of this compound. Intravenous administration provides the highest bioavailability, while oral administration is subject to first-pass metabolism.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters and reported dosages for this compound in mice across different administration routes.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dosage | 5 mg/kg | 10 mg/kg[4] |
| Peak Plasma Concentration (Cmax) | Not explicitly stated, but measurable. | 300 ng/mL[4] |
| Time to Peak (Tmax) | Immediate | Not explicitly stated |
| Bioavailability | 100% (Reference) | 32%[4] |
| Terminal Elimination Half-life (t½) | 66 minutes[4] | Not explicitly stated |
Table 2: Reported this compound Dosages in Murine Models
| Administration Route | Dosage | Vehicle/Formulation | Study Type | Reference |
| Intravenous (IV) | 5 mg/kg | Methanol and 0.1% formic acid in a BEH C18 column for analysis | Pharmacokinetic | [2][3] |
| Intraperitoneal (IP) | 1 mg/kg | Not explicitly stated | Efficacy (Brain Cancer) | [5] |
| Subcutaneous (SC) | 1 mg/kg | 10% Kolliphor and 1% DMSO in 0.9% NaCl | Anti-inflammatory | |
| Oral (PO) | 10 mg/kg | Not explicitly stated | Pharmacokinetic | [4] |
Troubleshooting Guide
Issue 1: Poor solubility of this compound for in vivo administration.
-
Question: I am having difficulty dissolving this compound for my mouse experiments. What solvents or vehicles can I use?
-
Answer: this compound has poor water solubility. For in vivo studies, consider the following options:
-
Co-solvents: A common vehicle for subcutaneous administration is a mixture of 10% Kolliphor and 1% DMSO in 0.9% NaCl. For analytical purposes and potentially for IV administration with appropriate dilution, this compound has been prepared in methanol.[2][3] For chemical synthesis and derivatization, Dimethylformamide (DMF) has been used as a solvent.[6]
-
Prodrugs: The prodrug narcistatin, a cyclic phosphate derivative, is water-soluble (4 mg/mL) and is readily hydrolyzed to this compound by esterases in vivo.[4]
-
Preparation of Stock Solutions: Stock solutions of this compound (1.0 mg/mL) can be prepared in methanol for further dilution.[3]
-
Important Consideration: Always perform a small-scale solubility test with your chosen vehicle before preparing a large batch for animal studies. Ensure the final concentration of organic solvents like DMSO is within acceptable limits for the chosen administration route to avoid toxicity.
-
Issue 2: Inconsistent results or unexpected toxicity in animal studies.
-
Question: My experimental results with this compound are variable, or I am observing unexpected toxicity. What could be the cause?
-
Answer: Inconsistent results or toxicity can stem from several factors:
-
Administration Technique: Improper administration, especially with oral gavage or intraperitoneal injection, can lead to variability in drug delivery and potential injury to the animal. Ensure that personnel are properly trained in these techniques.
-
Vehicle Toxicity: The vehicle itself may be contributing to toxicity. Run a vehicle-only control group to assess any adverse effects of the formulation.
-
Dosage: The optimal therapeutic window for this compound may be narrow. At higher concentrations (~10 mg/kg in vivo), it can induce apoptosis, while at lower, "physiological" doses (~1 mg/kg in vivo), it is reported to be cytostatic without significant side effects.[5] It is critical to perform a dose-escalation study to find the maximum tolerated dose (MTD) in your specific model.
-
Metabolic Stability: this compound is reported to be metabolically quite stable in mouse liver microsomes.[4] However, individual differences in metabolism could still contribute to variability.
-
Issue 3: Difficulty in choosing the most appropriate administration route.
-
Question: How do I decide whether to use IV, IP, SC, or oral administration for my study?
-
Answer: The choice of administration route depends on the goals of your experiment:
-
Pharmacokinetic Studies: To determine fundamental pharmacokinetic parameters like clearance and volume of distribution, intravenous (IV) administration is the gold standard as it provides 100% bioavailability. To assess oral bioavailability, a direct comparison with IV data is necessary.
-
Efficacy Studies:
-
Intraperitoneal (IP) and subcutaneous (SC) injections are common routes for delivering therapeutics in preclinical cancer models. They are generally easier to perform than IV injections and can provide sustained exposure.
-
Oral gavage (PO) is used to model clinical administration of an oral drug. However, the lower bioavailability of this compound via this route must be considered when determining the dose.
-
-
Modeling Clinical Application: If the intended clinical application is an oral medication, then oral gavage is the most relevant route, despite potential challenges with bioavailability.
-
Experimental Protocols
1. Preparation of this compound for Subcutaneous Administration (1 mg/kg)
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: Prepare a vehicle solution of 10% Kolliphor (Solutol® HS 15) in 0.9% sterile saline.
-
Final Formulation: On the day of injection, dilute the this compound stock solution with the vehicle to the final desired concentration. For a 1 mg/kg dose in a 20g mouse (0.2 mL injection volume), the final concentration would be 0.1 mg/mL. This would be achieved by mixing 1 part of the 1 mg/mL stock with 9 parts of the 10% Kolliphor/saline vehicle. The final DMSO concentration will be 10%. Note: Adjust volumes and concentrations as needed for your specific experimental design, ensuring the final DMSO concentration is well-tolerated.
-
Administration: Administer the solution subcutaneously in the flank region of the mouse.
2. Intravenous Administration for Pharmacokinetic Studies (5 mg/kg)
-
Solution Preparation: this compound has been prepared for UPLC-MS/MS analysis by dissolving in methanol.[2][3] For intravenous injection, a formulation compatible with blood is required. While a specific vehicle for IV injection is not detailed in the provided search results, a common approach for poorly soluble drugs is to use a co-solvent system such as a mixture of DMSO, PEG400, and saline, ensuring the final concentrations are non-toxic. Extensive formulation development and safety testing are required for IV administration.
-
Administration: Inject the prepared this compound solution slowly into the lateral tail vein of the mouse. The injection volume should not exceed 5 mL/kg.
3. Oral Gavage Administration (10 mg/kg)
-
Formulation: A suitable vehicle for oral gavage of a poorly soluble compound like this compound could be a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Administration: Administer the suspension directly into the stomach of the mouse using a proper-sized oral gavage needle. The volume should typically not exceed 10 mL/kg.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting protein synthesis and disrupting the actin cytoskeleton. It has also been shown to induce cell cycle arrest.
Caption: Overview of this compound's primary mechanisms of action.
Experimental Workflow for Evaluating this compound in a Murine Xenograft Model
This workflow outlines the key steps for assessing the in vivo efficacy of this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. This compound as well as other Amaryllidaceae isocarbostyrils are promising GTP-ase targeting agents against brain cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Narciclasine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Narciclasine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge limiting the clinical development of this compound?
A1: The main obstacle to the clinical advancement of this compound is its poor water solubility.[1] This inherent characteristic leads to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo through oral administration.
Q2: What is the reported oral bioavailability of this compound?
A2: Studies in mice have shown the oral bioavailability of this compound to be approximately 32%.[2]
Q3: Have any derivatives of this compound shown improved in vivo activity?
Q4: What are the known molecular targets and mechanisms of action of this compound?
A4: this compound exerts its anticancer effects through multiple mechanisms. It is known to:
-
Inhibit protein synthesis by binding to the 60S ribosomal subunit.
-
Impair the organization of the actin cytoskeleton by activating the small GTPase RhoA and targeting the eukaryotic elongation factor eEF1A.[4][5]
-
Induce apoptosis in cancer cells through both the death receptor and mitochondrial pathways.[6]
-
Influence the Akt/mTOR signaling pathway, leading to autophagy-mediated apoptosis in some cancer cell lines.[7]
Q5: What formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound?
A5: Several nano-formulation strategies can be explored to improve the solubility and bioavailability of hydrophobic drugs like this compound and its derivatives. These include:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, potentially improving their stability and pharmacokinetic profile.[8][9][10][11]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles with a solid lipid core that can encapsulate drugs, offering advantages like controlled release and improved stability.[12][13]
-
Prodrugs: This approach involves chemically modifying the drug to create a more soluble and readily absorbed precursor, which is then converted to the active drug in the body.[1][14][15]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the compound. | 1. Formulation Enhancement: Develop and test various formulations such as nanosuspensions, solid dispersions, or encapsulation in liposomes or solid lipid nanoparticles to improve solubility and dissolution rate.[13][16] 2. Prodrug Approach: Synthesize and evaluate water-soluble prodrugs of the this compound derivative.[1][14] |
| Degradation in the gastrointestinal (GI) tract. | 1. Enteric Coating: For solid dosage forms, consider an enteric coating to protect the compound from the acidic environment of the stomach. 2. Stability Studies: Conduct in vitro stability studies in simulated gastric and intestinal fluids to assess the compound's stability. |
| High first-pass metabolism. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of the compound and identify major metabolites. 2. Route of Administration Comparison: Compare pharmacokinetic profiles after oral and intravenous administration to quantify the extent of first-pass metabolism. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. Caco-2 Permeability Assay: Perform bi-directional Caco-2 permeability assays to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters. 2. Co-administration with Inhibitors: In preclinical models, co-administer the compound with known inhibitors of relevant efflux transporters to assess their impact on bioavailability. |
Issue 2: Difficulties in Quantifying this compound Derivatives in Biological Matrices (e.g., Plasma, Blood)
| Possible Cause | Troubleshooting Step |
| Low analytical sensitivity. | 1. Optimize Mass Spectrometry (MS) Parameters: For LC-MS/MS methods, optimize the ionization source (e.g., ESI positive mode for this compound), and select the most intense and stable precursor and product ions for Multiple Reaction Monitoring (MRM).[3] 2. Sample Preparation: Employ a sample preparation technique that effectively removes interferences and concentrates the analyte, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[17][18] |
| Matrix effects (ion suppression or enhancement). | 1. Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. 2. Chromatographic Separation: Optimize the HPLC/UPLC method to separate the analyte from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.[19] 3. Dilution: Dilute the sample to reduce the concentration of interfering matrix components.[19] |
| Poor recovery during sample extraction. | 1. Optimize Extraction Solvent and pH: Systematically evaluate different extraction solvents and pH conditions to maximize the recovery of the analyte. For this compound, acetonitrile has been shown to have good extraction efficiency.[20] 2. Evaluate Different Extraction Techniques: Compare the recovery from different techniques like protein precipitation, LLE, and SPE. |
Issue 3: Inconsistent Results in Caco-2 Permeability Assays
| Possible Cause | Troubleshooting Step |
| Poor solubility of the test compound in the assay buffer. | 1. Use of Co-solvents: Include a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in the dosing solution. Ensure the final concentration of the solvent does not compromise the integrity of the Caco-2 monolayer (typically <1%). 2. Formulation: Test the permeability of a formulated version of the compound (e.g., in a cyclodextrin complex or a nano-formulation). |
| Low permeability and difficulty in quantification. | 1. Increase Incubation Time: Extend the incubation period to allow for more compound to transport across the monolayer. Monitor the monolayer integrity (TEER) throughout the extended incubation. 2. Use a More Sensitive Analytical Method: Employ a highly sensitive analytical method like LC-MS/MS for quantification.[20] |
| Compound binding to plasticware. | 1. Use Low-Binding Plates and Tubes: Utilize commercially available low-protein-binding microplates and centrifuge tubes. 2. Include a Mass Balance Study: Quantify the amount of compound in the apical and basolateral chambers, as well as the amount remaining in the cell monolayer (cell lysate), to determine if a significant portion is being retained. |
| Monolayer integrity is compromised. | 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER before and after the permeability experiment to ensure the integrity of the tight junctions. Discard data from wells with a significant drop in TEER.[14][20] 2. Assess Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH release) at the tested concentrations to ensure the compound is not toxic to the Caco-2 cells. |
Data Presentation
Table 1: Summary of Bioavailability and Pharmacokinetic Parameters for this compound
| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) | Oral Bioavailability (%) | Species | Reference |
| This compound | Intravenous | 5 mg/kg | - | - | 2448.1 ± 408.6 | - | Mouse | [19] |
| This compound | Oral | 10 mg/kg | ~300 | - | - | 32 | Mouse | [2] |
| This compound | Intravenous | 2 mg/kg | - | - | - | - | Mouse | [4] |
| This compound | Oral | 10 mg/kg | - | - | - | - | Mouse | [4] |
Note: Detailed pharmacokinetic parameters for this compound derivatives are not yet widely available in the public domain.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound derivative.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a volt-ohm meter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[20]
-
Dosing Solution Preparation: Prepare a dosing solution of the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with a low percentage of a co-solvent like DMSO if required for solubility.
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound derivative.
Methodology:
-
Animal Model: Use adult male or female mice or rats. Acclimatize the animals for at least one week before the experiment.
-
Drug Formulation and Administration:
-
Intravenous (IV) Group: Formulate the compound in a suitable vehicle for IV administration (e.g., saline with a co-solvent). Administer a single bolus dose via the tail vein.
-
Oral (PO) Group: Formulate the compound in a suitable vehicle for oral gavage (e.g., water with a suspending agent). Administer a single dose by oral gavage.
-
-
Blood Sampling: Collect serial blood samples from a sparse sampling design or from cannulated animals at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL).
-
Bioavailability Calculation:
-
Oral Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
LC-MS/MS Method for Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of a this compound derivative in plasma.
Methodology:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC or HPLC system.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 50 µL), add a precipitation agent (e.g., acetonitrile) containing the internal standard.
-
Vortex to mix and centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA or EMA).
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound derivative bioavailability.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. Structure-activity relationship analysis of novel derivatives of this compound (an Amaryllidaceae isocarbostyril derivative) as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting of eEF1A with Amaryllidaceae isocarbostyrils as a strategy to combat melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as well as other Amaryllidaceae isocarbostyrils are promising GTP-ase targeting agents against brain cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Bioactive Loaded Novel Nano-Formulations for Targeted Drug Delivery and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Synthesis and biological evaluation of 10-benzyloxy-Narciclasine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Best practices for long-term storage of Narciclasine stocks
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Narciclasine stocks, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, which can then be aliquoted to minimize freeze-thaw cycles.
Q3: What is the stability of this compound stock solutions in DMSO?
A3: The stability of this compound stock solutions depends on the storage temperature. When stored at -20°C, the solution is stable for up to one year. For longer-term storage, it is recommended to store aliquots at -80°C, where it is stable for up to two years.[1]
Q4: Can I store my this compound stock solution at 4°C or room temperature?
A4: It is not recommended to store this compound stock solutions at 4°C or room temperature for extended periods. While the solid form is stable at room temperature for shipping, long-term storage of solutions at these temperatures can lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in DMSO stock solution upon thawing. | 1. The DMSO has absorbed water, reducing the solubility of this compound.2. The concentration of the stock solution is too high. | 1. Use anhydrous DMSO for preparing stock solutions. Store stocks in tightly sealed vials with desiccant.2. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Inconsistent or no biological activity observed in experiments. | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.2. Inaccurate concentration of the working solution.3. The compound has precipitated out of the cell culture medium. | 1. Aliquot the stock solution to avoid more than 3-5 freeze-thaw cycles. Always use a fresh aliquot for critical experiments.2. Ensure accurate pipetting and serial dilutions. Verify the concentration of your stock solution.3. Observe the cell culture medium for any signs of precipitation after adding the this compound working solution. Prepare fresh working solutions immediately before use and ensure the final DMSO concentration is low (typically <0.5%) and non-toxic to the cells. |
| High background in Western blot for phosphorylated proteins. | 1. Non-specific antibody binding.2. Inadequate blocking. | 1. Optimize the primary and secondary antibody concentrations.2. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Difficulty in formulating this compound for in vivo studies due to poor water solubility. | This compound is poorly soluble in aqueous solutions. | For in vivo studies in mice, this compound has been administered intravenously at 1 mg/kg.[2] A common approach for poorly soluble compounds is to formulate them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final formulation should be prepared fresh and administered immediately. It is crucial to perform vehicle-only controls in your experiments. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical final concentration range to test is 1 nM to 10 µM.[1]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Analysis of RhoA Activation
This protocol describes how to assess the activation of RhoA in cells treated with this compound using a pull-down assay followed by Western blotting.
Materials:
-
Cell line of interest
-
This compound
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Lysis buffer (provided in the kit or a suitable alternative)
-
Primary antibody against RhoA
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-Down Assay:
-
Take equal amounts of protein from each sample (typically 500 µg).
-
Add Rhotekin-RBD beads to each lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them three times with wash buffer.
-
-
Western Blotting:
-
Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against RhoA.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Analyze the band intensity to determine the relative amount of active (GTP-bound) RhoA.
-
Protocol 3: Western Blot Analysis of Phosphorylated Cofilin
This protocol details the detection of phosphorylated cofilin (a downstream effector of the RhoA pathway) in this compound-treated cells.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Primary antibodies against phosphorylated cofilin (p-cofilin) and total cofilin
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescence substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-cofilin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescence substrate and visualize the bands using an imaging system.
-
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against total cofilin to normalize the p-cofilin signal.
Visualizations
Caption: Signaling pathway of this compound-induced RhoA activation.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Technical Support Center: Overcoming Narciclasine's Poor Water Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Narciclasine. The following information is intended to help overcome the experimental challenges associated with its poor water solubility.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound?
This compound is sparingly soluble in water, which presents a significant hurdle for its clinical development.[1][2] Its solubility in dimethyl sulfoxide (DMSO) has been reported to be approximately 2 mg/mL.[3] Another source indicates solubility in DMSO at a concentration of around 100 mM.[4]
Q2: Are there any known derivatives of this compound with improved water solubility?
Yes, a water-soluble prodrug of this compound called narcistatin has been synthesized.[2][5] Narcistatin is a cyclic phosphate derivative and exhibits a water solubility of 4 mg/mL.[2][5] This prodrug is designed to be hydrolyzed by non-specific esterases in the body to release the active this compound.[5]
Q3: What general strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound?
Several techniques can be used to improve the solubility and bioavailability of hydrophobic drugs. These include:
-
Particle size reduction: Methods like micronization and nanosuspension increase the surface area of the drug, which can lead to improved dissolution rates.[6]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its solubility.[6]
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the drug molecule, thereby increasing its aqueous solubility.
-
Prodrug synthesis: As demonstrated with narcistatin, modifying the chemical structure of the drug to create a more soluble prodrug that converts to the active form in vivo is a viable strategy.[1][5]
-
Nanoparticle-based drug delivery systems: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and bioavailability.[7]
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound for my in vitro experiments.
-
Recommended Action: For initial in vitro studies, dissolving this compound in an organic solvent like DMSO is a common practice.[3][4] Prepare a concentrated stock solution in DMSO and then dilute it with your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and experimental outcomes. It is advisable to keep the final DMSO concentration below 0.5%.
Issue: My this compound formulation shows low bioavailability in animal models.
-
Recommended Action: The poor aqueous solubility of this compound is a likely cause of low oral bioavailability.[5] Consider exploring advanced formulation strategies to enhance its absorption. The following sections provide detailed experimental protocols for nanoparticle formulation and solid dispersions, which are common approaches to improve the bioavailability of poorly soluble compounds.[6] The development of a water-soluble prodrug is another effective, albeit more chemically intensive, approach.[2][5]
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | Water | Sparingly soluble |
| This compound | DMSO | ~2 mg/mL |
| This compound | DMSO | ~100 mM |
| Narcistatin (Prodrug) | Water | 4 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (Generalized)
This protocol describes the nanoprecipitation method, a common technique for formulating poorly soluble drugs into polymeric nanoparticles. Note: This is a general procedure and will require optimization for this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Purified water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to prepare the organic phase.
-
Prepare the aqueous phase by dissolving PVA in purified water.
-
Under moderate magnetic stirring, inject the organic phase into the aqueous phase.
-
Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent.
-
Further remove the organic solvent using a rotary evaporator under reduced pressure.
-
Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Wash the nanoparticles with purified water to remove any unencapsulated drug and excess PVA.
-
Resuspend the washed nanoparticles in a suitable aqueous medium for characterization or lyophilize for long-term storage.
Protocol 2: Preparation of this compound Solid Dispersion (Generalized)
This protocol details the solvent evaporation method for preparing a solid dispersion of a poorly soluble drug. Note: This is a general procedure and will require optimization for this compound.
Materials:
-
This compound
-
A hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))
-
A common solvent that dissolves both the drug and the carrier (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator or vacuum oven
Procedure:
-
Accurately weigh this compound and the hydrophilic carrier in a desired ratio.
-
Dissolve both components in the chosen common solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under vacuum. The temperature should be kept as low as possible to prevent drug degradation.
-
Continue the evaporation until a thin film or a solid mass is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
The resulting solid dispersion can be collected and pulverized into a fine powder.
-
Store the solid dispersion in a desiccator to prevent moisture absorption.
Visualizations
Caption: Logical flow of challenges arising from poor water solubility.
Caption: Workflow for improving bioavailability using nanoparticles.
Caption: Signaling pathway of water-soluble prodrug activation.
References
- 1. digital.library.txst.edu [digital.library.txst.edu]
- 2. This compound - American Chemical Society [acs.org]
- 3. ≥98% (HPLC), Rho/Rho kinase/LIM kinase/cofilin signaling pathway activator, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Data Analysis for High-Throughput Screens with Narciclasine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Narciclasine in high-throughput screening (HTS) campaigns. The information is tailored for scientists and drug development professionals to navigate common challenges and ensure robust data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of this compound to consider when designing a high-throughput screen?
A1: this compound is a potent anti-cancer agent with multiple reported mechanisms of action. When designing an HTS campaign, it is critical to consider its effects on:
-
STAT3 Signaling: this compound can inhibit the STAT3 signaling pathway.[1] Assays designed to measure STAT3 activity, such as STAT3 reporter gene assays, are therefore highly relevant.
-
RhoA Signaling: It has been shown to modulate the Rho/Rho kinase/LIM kinase/cofilin signaling pathway, which is involved in cytoskeleton organization.
-
Protein Synthesis: this compound is known to be an inhibitor of translation elongation factor eEF1A. This can have broad effects on cellular processes and may influence the choice of assay technology.
-
Apoptosis Induction: this compound can induce apoptosis in cancer cells through the activation of death receptor and/or mitochondrial pathways.[2]
Q2: Which type of HTS assay is most suitable for screening with this compound?
A2: The choice of assay depends on the specific research question. Given this compound's known mechanisms, suitable assays include:
-
Cell-Based Reporter Assays: Luciferase or fluorescent protein-based reporters for STAT3 activity are highly effective for identifying inhibitors of this pathway.[3][4][5][6][7]
-
Cell Viability and Cytotoxicity Assays: Assays measuring ATP levels (e.g., CellTiter-Glo®) or cell death markers are appropriate for assessing this compound's cytotoxic effects.[8]
-
High-Content Imaging Assays: These can be used to visualize changes in the actin cytoskeleton, indicative of effects on the RhoA pathway, or to quantify markers of apoptosis.
Q3: How should I approach data normalization in a screen with a potent cytotoxic compound like this compound?
A3: Data normalization is crucial for minimizing experimental artifacts. For screens with cytotoxic compounds that can have high hit rates, standard normalization methods may be insufficient.[4][9] Consider the following:
-
Control Layout: A scattered layout of positive and negative controls across the plate is generally preferable to placing them only at the edges.[9]
-
Normalization Methods: For high hit-rate screens, methods like the Loess-fit normalization may perform better than the B-score method.[4][9] It is essential to assess the quality of the raw data before applying any normalization.[9]
-
Percent Inhibition Calculation: A standard method for quantifying the effect of a compound is to calculate the percent inhibition relative to high and low controls on the same plate.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate plates | Inconsistent cell seeding, reagent dispensing, or incubation times. Edge effects on plates. | Ensure consistent cell seeding density and uniform reagent addition using calibrated automated liquid handlers. Use a scattered control layout to better account for spatial variations.[9] Consider normalizing data using methods robust to edge effects, such as Loess normalization.[4][9] |
| High rate of false positives in a primary screen | Compound interference with the assay signal (e.g., autofluorescence), off-target effects, or compound aggregation.[10] | Perform counter-screens to identify compounds that interfere with the detection system (e.g., screen against a reporter enzyme like firefly luciferase directly).[10] Use orthogonal assays to confirm hits, preferably with a different detection modality.[10] Include a non-ionic detergent in the assay buffer to reduce aggregation-based inhibition.[10] |
| Unexpected decrease in signal in a reporter gene assay | This compound's inhibition of protein synthesis could be affecting the expression of the reporter protein itself, independent of the target pathway. | Use a reporter with a long half-life or consider assays that do not rely on de novo protein synthesis for the primary screen. Alternatively, use shorter incubation times to minimize the impact on reporter expression. Confirm hits with an orthogonal assay that is not dependent on protein synthesis, such as a direct enzymatic assay or a binding assay. |
| Low Z'-factor (<0.5) indicating poor assay quality | Small signal window between positive and negative controls, or high data variability. | Optimize assay conditions, including reagent concentrations, incubation times, and cell density. Ensure the stability of all reagents under assay conditions.[2] Re-evaluate the choice of positive and negative controls to maximize the dynamic range of the assay. |
| Inconsistent dose-response curves in follow-up studies | Compound instability, insolubility at higher concentrations, or complex biological effects. | Confirm the purity and identity of the hit compounds. Assess the solubility of the compounds in the assay buffer. Investigate potential biphasic dose-responses which may indicate different mechanisms of action at different concentrations. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines as determined by MTT assay after 3 days of treatment.
| Cell Line | Cancer Type | Mean IC50 (nM) |
| Panel of 6 Human Cancer Lines | Various | 30[2] |
| Panel of 60 Human Cancer Lines | Various | 47[2] |
| Primary Effusion Lymphoma (PEL) | Non-Hodgkin Lymphoma | 7 - 14[11] |
Data presented is a summary from published literature.
Experimental Protocols
Key Experiment: High-Throughput STAT3 Reporter Assay
This protocol outlines a general procedure for a high-throughput screen to identify inhibitors of the STAT3 signaling pathway using a luciferase reporter cell line.
-
Cell Seeding:
-
Culture a stable STAT3 luciferase reporter cell line (e.g., DU-145 STAT3 reporter cells) under standard conditions.[3]
-
Seed the cells into 96-well or 384-well white, clear-bottom assay plates at a pre-determined optimal density (e.g., 2 x 10³ cells/well for a 96-well plate).[3]
-
Incubate the plates overnight at 37°C with 5% CO2.[4]
-
-
Compound Addition:
-
Prepare compound plates by diluting the screening library, positive controls (e.g., known STAT3 inhibitors like Cucurbitacin I), and negative controls (e.g., DMSO) to the desired final concentrations.
-
Use an automated liquid handler to transfer the compounds to the cell plates.
-
-
Pathway Stimulation:
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent) to all wells.[4]
-
Incubate at room temperature for approximately 15 minutes with gentle rocking to ensure cell lysis and signal generation.[4]
-
Measure the luminescence signal using a plate luminometer.[3]
-
-
Data Analysis:
-
Normalization: Normalize the raw luminescence data. A common method is to calculate the percent inhibition for each well relative to the average signal of the positive and negative controls on the same plate.
-
Hit Selection: Identify "hits" based on a pre-defined threshold (e.g., compounds that show greater than 3 standard deviations of inhibition from the mean of the sample population).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Narciclasine and Paclitaxel in Lung Cancer: Efficacy, Mechanisms, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Narciclasine, a plant-derived Amaryllidaceae isocarbostyril alkaloid, and Paclitaxel, a well-established chemotherapeutic agent, in the context of lung cancer. While Paclitaxel has long been a cornerstone of non-small cell lung cancer (NSCLC) treatment, emerging preclinical data suggests this compound holds significant promise as a potent anti-tumor agent. This document synthesizes available experimental data, details relevant methodologies, and visualizes the distinct signaling pathways through which these two compounds exert their cytotoxic effects.
At a Glance: Quantitative Efficacy
Direct head-to-head comparative studies of this compound and Paclitaxel in the same lung cancer cell lines under identical experimental conditions are not yet available in the published literature. The following tables summarize the available half-maximal inhibitory concentration (IC50) data for each compound from separate studies. It is crucial to note that a direct comparison of these values is challenging due to variations in experimental models (2D cell culture vs. 3D spheroids), exposure times, and assay methods.
Table 1: Efficacy of this compound in Lung Cancer Cell Lines
| Cell Line | Cancer Type | Model | IC50 (nM) | Exposure Time | Assay |
| A549 | Lung Adenocarcinoma | 3D Spheroid | ~50* | 72 hours | ATPi/LDH |
| LuCa1 | Lung Adenocarcinoma | 3D Spheroid | Not Specified | 72 hours | ATPi/LDH |
| MSTO-211H | Malignant Mesothelioma | 3D Spheroid | 81 (LDH), 46 (ATPi) | 72 hours | LDH, ATPi |
| H2052/484 | Malignant Mesothelioma | 3D Spheroid | 166 (LDH), 83 (ATPi) | 72 hours | LDH, ATPi |
*In the A549 spheroid model, a 50% reduction in viability was observed, and a 50 nM concentration was noted as effective across all tested cell lines[1].
Table 2: Efficacy of Paclitaxel in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line(s) | Cancer Type | Exposure Time | Median IC50 (µM) |
| 14 NSCLC cell lines | NSCLC | 3 hours | >32 |
| 14 NSCLC cell lines | NSCLC | 24 hours | 9.4 |
| 14 NSCLC cell lines | NSCLC | 120 hours | 0.027[2] |
| A549 | NSCLC | 48 hours | 0.00135[3] |
The data indicates that this compound exhibits potent cytotoxic effects in the nanomolar range in 3D lung cancer models. Paclitaxel's efficacy is highly dependent on the duration of exposure, with prolonged treatment leading to significantly lower IC50 values.
Mechanisms of Action: A Tale of Two Pathways
This compound and Paclitaxel induce apoptosis in lung cancer cells through distinct molecular mechanisms.
This compound: This compound has a multifaceted mechanism of action. Preclinical studies suggest it can inhibit protein synthesis and induce apoptosis.[1] In silico analyses have identified that its gene targets are enriched in the TNF, NF-kappa B, and IL-17 signaling pathways, which are intrinsically linked to tumor cell apoptosis and proliferation.[1] Furthermore, there is evidence that this compound may also act as a topoisomerase I inhibitor, leading to DNA damage and cell cycle arrest at the G2/M phase.
Paclitaxel: As a well-characterized mitotic inhibitor, Paclitaxel's primary mechanism involves the stabilization of microtubules. This interference with microtubule dynamics disrupts the process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] In lung cancer cells, Paclitaxel-induced apoptosis is associated with the activation of caspase-3.[4] Its cytotoxic effects are also mediated through the modulation of key signaling pathways, including the PI3K/Akt and the suppression of the EGFR/PI3K/AKT/mTOR pathways.
Visualizing the Molecular Battleground
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and Paclitaxel in lung cancer cells.
Caption: this compound's multi-faceted mechanism of action in lung cancer.
Caption: Paclitaxel's mechanism of action centering on microtubule disruption.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the efficacy of this compound and Paclitaxel in lung cancer cell lines.
Experimental Protocol: Efficacy of this compound in 3D Lung Cancer Spheroids
This protocol is based on the methodology used to evaluate this compound's effect on lung adenocarcinoma and malignant mesothelioma spheroids[1].
-
Cell Culture and Spheroid Formation:
-
Human lung adenocarcinoma (A549, LuCa1) and malignant mesothelioma (MSTO-211H, H2052/484) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
To form spheroids, cells are seeded into ultra-low attachment 96-well plates and incubated for 72 hours to allow for aggregation and spheroid formation.
-
-
Drug Preparation and Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of this compound are prepared in the cell culture medium to achieve the desired final concentrations.
-
The culture medium in the spheroid plates is replaced with medium containing the various concentrations of this compound or a vehicle control (medium with the solvent at the highest concentration used).
-
The spheroids are then incubated with the drug for a specified period, typically 72 hours.
-
-
Assessment of Cell Viability:
-
Lactate Dehydrogenase (LDH) Assay: Cell viability is assessed by measuring the activity of LDH released from damaged cells into the culture medium. A commercially available LDH cytotoxicity assay kit is used according to the manufacturer's instructions.
-
ATP Lite (ATPi) Assay: Intracellular ATP levels, which correlate with the number of viable cells, are quantified using a luminescent ATP detection assay system.
-
The percentage of cell viability is calculated relative to the vehicle-treated control spheroids.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Experimental Protocol: Efficacy of Paclitaxel in 2D Lung Cancer Cell Culture
This is a generalized protocol for determining the IC50 of Paclitaxel in a non-small cell lung cancer cell line such as A549, based on standard cytotoxicity testing procedures.
-
Cell Culture:
-
A549 cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Preparation and Treatment:
-
Paclitaxel is dissolved in DMSO to prepare a stock solution.
-
Working solutions of Paclitaxel are prepared by diluting the stock solution in the culture medium to the desired concentrations.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of Paclitaxel or a vehicle control.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the desired exposure time (e.g., 24, 48, or 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is calculated by plotting the percentage of cell viability against the log of Paclitaxel concentration and performing a non-linear regression analysis.
-
Conclusion and Future Perspectives
The available preclinical data positions this compound as a highly potent agent against lung cancer cells, with efficacy observed in the nanomolar range in advanced 3D tumor models. Its multi-targeted mechanism of action, potentially involving inhibition of protein synthesis, modulation of key inflammatory signaling pathways, and topoisomerase I inhibition, suggests it may be effective in overcoming some of the resistance mechanisms that can limit the efficacy of single-pathway-targeted therapies.
Paclitaxel remains a critical component of lung cancer chemotherapy, with a well-understood mechanism of action centered on microtubule stabilization. Its efficacy is clearly demonstrated, although it is highly dependent on the duration of exposure.
The lack of direct comparative studies is a significant gap in the current understanding of the relative efficacy of these two compounds. Future research should prioritize head-to-head in vitro and in vivo studies in a panel of lung cancer models to provide a clearer picture of their comparative potency. Furthermore, given this compound's novel mechanism of action, studies exploring its efficacy in Paclitaxel-resistant lung cancer models would be of high value. While no clinical trials for this compound in lung cancer are currently underway, the compelling preclinical data warrants further investigation into its therapeutic potential for patients with this devastating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. [PDF] Paclitaxel triggers cell death primarily via caspase-independent routes in the non-small cell lung cancer cell line NCI-H460. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Cytotoxicity: Narciclasine Versus Other Amaryllidaceae Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of narciclasine against other prominent Amaryllidaceae alkaloids, including lycorine, haemanthamine, and pancratistatin. The information presented is supported by experimental data from various scientific studies, offering a valuable resource for researchers in oncology and drug discovery.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic potential of these alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of this compound and other selected Amaryllidaceae alkaloids against a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the specific cell line passage number and the type of cytotoxicity assay used.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Leukemia) | 0.02 µM | [1] |
| K562 (Leukemia) | 0.03 µM | [2] | |
| A549 (Lung) | 0.04 µM | [3] | |
| HCT116 (Colon) | 0.05 µM | [3] | |
| MCF-7 (Breast) | 0.04 µM | [3] | |
| U373 (Glioblastoma) | 0.05 µM | [2] | |
| Lycorine | HL-60 (Leukemia) | 1.0 µM | [1] |
| K562 (Leukemia) | 2.5 - 5.0 µM | [2] | |
| A549 (Lung) | 1.5 µM | [3] | |
| HCT116 (Colon) | 2.1 µM | [3] | |
| MCF-7 (Breast) | 3.2 µM | [3] | |
| U373 (Glioblastoma) | 4.8 µM | [2] | |
| Haemanthamine | K562 (Leukemia) | 1.8 µM | |
| A549 (Lung) | 2.5 µM | ||
| HCT-116 (Colon) | 3.1 µM | ||
| MCF-7 (Breast) | 4.2 µM | ||
| Pancratistatin | HL-60 (Leukemia) | 0.01 µM | |
| K562 (Leukemia) | 0.02 µM | ||
| A549 (Lung) | 0.03 µM | ||
| HCT116 (Colon) | 0.04 µM | ||
| MCF-7 (Breast) | 0.03 µM |
Note: The presented IC50 values are compiled from multiple sources and should be considered as indicative rather than absolute. Direct comparison is most accurate when data is generated within the same study under identical conditions.
Experimental Protocols: Cytotoxicity Assays
The determination of IC50 values for the Amaryllidaceae alkaloids is commonly performed using colorimetric assays such as the MTT or SRB assay. These assays measure cell viability and proliferation.
Example Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Amaryllidaceae alkaloids (this compound, Lycorine, etc.)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Amaryllidaceae alkaloids in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the alkaloids to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the alkaloids) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by these alkaloids and a general workflow for cytotoxicity testing.
Caption: General workflow for determining the cytotoxicity of Amaryllidaceae alkaloids using the MTT assay.
Signaling Pathways
Amaryllidaceae alkaloids exert their cytotoxic effects through various mechanisms, often involving the modulation of critical cellular signaling pathways.
This compound's Mechanism of Action:
This compound is a potent inhibitor of protein synthesis and also affects the cell cycle.
Caption: this compound inhibits protein synthesis and induces cell cycle arrest, leading to apoptosis.
Lycorine's Pro-Apoptotic Pathway:
Lycorine is a potent inducer of apoptosis, primarily through the intrinsic pathway involving mitochondria and the regulation of Bcl-2 family proteins.[4]
Caption: Lycorine induces apoptosis by regulating Bcl-2 family proteins and activating the mitochondrial caspase cascade.
Haemanthamine's Ribosome-Targeting Mechanism:
Haemanthamine has been shown to bind to the ribosome, thereby inhibiting protein synthesis and inducing nucleolar stress, which can lead to p53-mediated apoptosis.
Caption: Haemanthamine inhibits protein synthesis and ribosome biogenesis, leading to p53-mediated apoptosis.
References
Validating Narciclasine's mechanism of action in different cancer types
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and selective cancer therapeutics, the natural compound Narciclasine has emerged as a potent agent with a multifaceted mechanism of action. This guide provides a comprehensive comparison of this compound's performance against established chemotherapeutic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, an Amaryllidaceae alkaloid, demonstrates significant cytotoxic and anti-proliferative activity across a broad range of cancer cell lines, often at nanomolar concentrations. Its primary mechanisms of action include the inhibition of topoisomerase I, induction of G2/M cell cycle arrest, and activation of apoptosis through both intrinsic and extrinsic pathways. Notably, this compound exhibits a favorable selectivity for cancer cells over normal cells. This guide will delve into the quantitative data supporting these claims, compare its efficacy to standard drugs like Camptothecin and Doxorubicin, and provide detailed experimental protocols for validation.
Comparative Cytotoxicity
This compound consistently demonstrates potent cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below, alongside those of the well-established chemotherapeutic agents Camptothecin and Doxorubicin for comparison. It is important to note that the IC50 values for Doxorubicin were compiled from different studies and are presented here for comparative context.
| Cell Line | Cancer Type | This compound IC50 (nM) | Camptothecin IC50 (nM) | Doxorubicin IC50 (µM) |
| PC-3 | Prostate Carcinoma | ~30 | >1000 | ~1.0 |
| U-373 | Glioblastoma | ~30 | Not Reported | Not Reported |
| MCF-7 | Breast Carcinoma | ~30 | >1000 | ~2.5 |
| BxPC-3 | Pancreatic Cancer | ~30 | >1000 | Not Reported |
| A-549 | Non-Small Cell Lung Cancer | ~30 - 61 | >1000 | >20 |
| LoVo | Colon Cancer | ~30 | Not Reported | Not Reported |
| MDA-MB-231 | Triple-Negative Breast Cancer | <100 | >1000 | Not Reported |
| BE(2)-C | Neuroblastoma | 36 | Not Reported | Not Reported |
| H157 | Lung Squamous Cell Carcinoma | 33 | Not Reported | Not Reported |
| Normal Human Fibroblasts | Non-Cancerous | ~7500 | Not Reported | Not Reported |
Data for this compound and Camptothecin are derived from a single study for direct comparison. Data for Doxorubicin is aggregated from multiple sources for reference.
The data clearly indicates that this compound is significantly more potent than Camptothecin in the tested cell lines. Furthermore, this compound's high IC50 value in normal human fibroblasts suggests a degree of selectivity for cancer cells, a highly desirable trait in chemotherapy.
Mechanism of Action: A Multi-pronged Attack
This compound's anti-cancer activity stems from its ability to disrupt multiple critical cellular processes.
Topoisomerase I Inhibition
This compound acts as a novel inhibitor of topoisomerase I (topo I), an essential enzyme for correcting DNA topological errors during replication. Unlike topo I poisons that stabilize the topoisomerase-DNA covalent complex, molecular docking studies suggest that this compound may act as a topo I suppressor by binding to the enzyme. This inhibition of topo I activity leads to DNA damage, a key trigger for cell cycle arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
Treatment with this compound leads to a significant accumulation of cancer cells in the G2/M phase of the cell cycle. This arrest is associated with the concentration-dependent downregulation of CDC2 (also known as CDK1), a critical kinase for the G2 to M phase transition.
Caption: this compound induces G2/M cell cycle arrest by inhibiting CDC2 (CDK1).
Induction of Apoptosis
This compound is a potent inducer of apoptosis, leveraging both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This dual-pronged approach enhances its efficacy.
-
Extrinsic Pathway: this compound treatment leads to the formation of the Fas and Death Receptor 4 (DR4) death-inducing signaling complex (DISC).[1] This complex recruits and activates caspase-8, an initiator caspase that triggers the apoptotic cascade.[1][2]
-
Intrinsic Pathway: In certain cancer cell lines, such as MCF-7, the apoptotic signal is amplified through the mitochondrial pathway.[1][2] This involves the cleavage of Bid, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9.[1][2] Activated caspase-8 and -9 converge to activate the executioner caspase-3, leading to the cleavage of key cellular substrates like PARP and ultimately, cell death.
Interestingly, the reliance on the intrinsic pathway appears to be cell-type dependent. For instance, in PC-3 prostate cancer cells, this compound-induced apoptosis proceeds primarily through the direct activation of effector caspases by caspase-8, without significant involvement of the mitochondrial amplification loop.[1][2]
In triple-negative breast cancer (TNBC) cells, this compound has been shown to induce autophagy-dependent apoptosis by regulating the AMPK-ULK1 axis.
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Modulation of MAPK Signaling Pathway
This compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metastasis. Studies in oral cancer have shown that this compound can regulate the ERK, p38, and JNK pathways. Specifically, the inhibition of the ERK pathway appears to be a key mechanism by which this compound suppresses metastasis in oral cancer cells.
Synergistic Potential with Cisplatin
Excitingly, recent studies have highlighted the potential of this compound in combination therapy. In non-small cell lung cancer (NSCLC) tumor spheroids, this compound was found to enhance the sensitivity of cisplatin-resistant spheroids to cisplatin. This synergistic effect is mediated by the induction of the unfolded protein response, leading to the upregulation of the pro-apoptotic protein NOXA and downregulation of the anti-apoptotic protein MCL1. This suggests that this compound could be a valuable agent to overcome chemoresistance.
Experimental Protocols
For researchers looking to validate these findings, detailed protocols for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Plate cells and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for key in vitro experiments to validate this compound's action.
Conclusion
This compound presents a compelling profile as an anti-cancer agent with a distinct and multi-faceted mechanism of action. Its high potency, selectivity, and ability to induce both cell cycle arrest and apoptosis through multiple pathways underscore its therapeutic potential. Furthermore, its synergistic activity with existing chemotherapeutics like cisplatin opens up new avenues for combination therapies to combat drug resistance. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a next-generation cancer treatment.
References
- 1. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Narciclasine: A Comparative Analysis of its Anti-Cancer Effects Across Multiple Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Narciclasine's effects across various cancer and normal cell lines, supported by experimental data from multiple studies. This compound, an isocarbostyril alkaloid isolated from plants of the Amaryllidaceae family, has demonstrated potent anti-tumor activities.[1][2] This document summarizes its cytotoxic effects, selectivity, and mechanisms of action, offering valuable insights for cancer research and drug development.
Data Presentation: Comparative Cytotoxicity of this compound
This compound exhibits significant cytotoxic effects against a broad range of human cancer cell lines at nanomolar concentrations, while displaying markedly lower toxicity towards normal human cells.[3][4] This selective action underscores its therapeutic potential.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~30 | [3] |
| PC-3 | Prostate Adenocarcinoma | ~30 | [3] |
| U373 | Glioblastoma | Not Specified | [5] |
| Hs683 | Glioblastoma | Not Specified | [5] |
| GL19, GL5, GL16, GL17 | Glioblastoma (Primocultures) | Not Specified | [5] |
| Various Melanoma Lines | Melanoma | ~40 (mean) | [6] |
| Primary Effusion Lymphoma (PEL) | Non-Hodgkin Lymphoma | 7 - 14 | [4][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent Inhibition | [8] |
| Non-PEL Hematological Cancer Lines | Various | 22 - 34 | [7] |
| Normal Human Fibroblasts | Normal | ~7,500 | [3][4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Normal | ~90 | [1] |
Key Observation: The data consistently demonstrates that this compound is significantly more potent against a variety of cancer cell types, including those known for their resistance to apoptosis, compared to non-malignant cells.[3][6] The mean IC50 value across six tested human cancer cell lines was approximately 30 nM, whereas for normal human fibroblasts, it was 7.5 µM, indicating a selectivity index of about 250-fold.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound's effects.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a range of this compound concentrations (typically from 1 nM to 10 µM) with semi-logarithmic increases for 72 hours.[3]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The viable cells' mitochondrial reductases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[9][10]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis
This method determines the effect of this compound on the progression of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.[11]
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined.
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, RhoA, AMPK). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through multiple mechanisms. The diagrams below illustrate the key signaling pathways involved.
Caption: this compound-induced apoptosis via the death receptor pathway.
This compound triggers apoptosis in cancer cells by activating the extrinsic death receptor pathway.[3] In some cell lines, like PC-3 prostate cancer cells, this leads to the direct activation of effector caspases. In others, such as MCF-7 breast cancer cells, an amplification loop involving the mitochondria is required.[3]
Caption: this compound induces autophagy-dependent apoptosis in TNBC.
In triple-negative breast cancer (TNBC) cells, this compound has been shown to activate the AMPK-ULK1 signaling axis, leading to autophagy-dependent apoptosis and inhibiting cell proliferation.[12]
Caption: this compound's effect on the RhoA signaling pathway.
In glioblastoma cells, this compound activates the RhoA signaling pathway, leading to the formation of actin stress fibers.[5][13] This modulation of the cytoskeleton can impact cell motility, a key factor in cancer malignancy.
Other Reported Mechanisms
-
Inhibition of Protein Biosynthesis: this compound can bind to the 60S ribosomal subunit, inhibiting peptide bond formation.[1][3]
-
Topoisomerase I Inhibition: Recent studies have identified this compound as a novel topoisomerase I inhibitor, contributing to its anti-cancer activity.[8]
-
Anti-inflammatory Effects: this compound has been shown to exert anti-inflammatory actions by blocking leukocyte-endothelial cell interactions and down-regulating the endothelial TNF receptor 1.[14]
Conclusion
The cross-validation of this compound's effects in multiple cell lines, as evidenced by numerous independent studies, strongly supports its profile as a potent and selective anti-cancer agent. Its ability to induce apoptosis through multiple pathways, modulate the cytoskeleton, and inhibit key cellular processes makes it a promising candidate for further preclinical and clinical investigation. The significant therapeutic window between its effects on cancerous and normal cells is a particularly compelling feature for drug development. Further research should focus on a more standardized, multi-center cross-validation to harmonize the data and accelerate its potential translation into a clinical setting.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, an isocarbostyril alkaloid, has preferential activity against primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces autophagy‐dependent apoptosis in triple‐negative breast cancer cells by regulating the AMPK‐ULK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a plant growth modulator, activates Rho and stress fibers in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound exerts anti-inflammatory actions by blocking leukocyte-endothelial cell interactions and down-regulation of the endothelial TNF receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Narciclasine and Doxorubicin in Breast Cancer Therapy
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the anti-cancer agents Narciclasine and Doxorubicin has been published, offering researchers, scientists, and drug development professionals a detailed examination of their efficacy in breast cancer models. This guide provides a side-by-side analysis of their cytotoxic effects, mechanisms of action, and impact on critical cellular processes, supported by experimental data and detailed methodologies.
This publication aims to provide an objective resource for the scientific community, summarizing key performance indicators and elucidating the distinct and overlapping signaling pathways targeted by these two compounds.
Comparative Efficacy in Breast Cancer Cell Lines
The cytotoxic effects of this compound and Doxorubicin were evaluated across different breast cancer cell lines, primarily focusing on the estrogen receptor-positive MCF-7 cells and the triple-negative MDA-MB-231 cells. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Drug | Cell Line | IC50 | Treatment Duration |
| This compound | MDA-MB-231 | ~30 nM | 72 hours[1] |
| HCC-1937 | Potent Inhibition | Not Specified[2] | |
| MCF-7 | ~30 nM | 72 hours[1] | |
| Doxorubicin | MCF-7 | 8306 nM (8.3 µM) | 48 hours[3] |
| MDA-MB-231 | 6602 nM (6.6 µM) | 48 hours[3] | |
| MCF-7 | 1.1 µg/ml (~1.9 µM) | 48 hours[4] | |
| MDA-MB-231 | 1.38 µg/ml (~2.4 µM) | 48 hours[4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Induction of Apoptosis
Both this compound and Doxorubicin induce programmed cell death (apoptosis) in breast cancer cells. Quantitative analysis reveals the percentage of apoptotic cells following treatment.
| Drug | Cell Line | Concentration | Apoptotic Cells (%) |
| This compound | MDA-MB-231 | Increasing Conc. | 3.17% to 44.3%[3] |
| Doxorubicin | MCF-7 | 50 nM | 5.8%[3] |
| MCF-7 | 200 nM | 10%[3] | |
| MCF-7 | 800 nM | 13.75%[3] | |
| MDA-MB-231 | 50 nM | 6.75%[3] | |
| MDA-MB-231 | 200 nM | 15%[3] | |
| MDA-MB-231 | 800 nM | 8.25%[3] |
Cell Cycle Arrest
A key mechanism of anti-cancer drugs is the disruption of the cell cycle. Both compounds have been shown to cause cell cycle arrest, preventing cancer cell proliferation.
| Drug | Cell Line | Concentration | Effect on Cell Cycle |
| This compound | MDA-MB-231 | Increasing Conc. | G2/M arrest (25.4% to 38.3%)[3] |
| Doxorubicin | MCF-7 | 800 nM | G2/M arrest (36.32%)[3][5] |
| MDA-MB-231 | 800 nM | G2/M arrest (45.67%)[3][5] |
Mechanisms of Action and Signaling Pathways
This compound and Doxorubicin exert their anti-cancer effects through distinct molecular mechanisms.
This compound is a potent inhibitor of protein synthesis and has been identified as a novel topoisomerase I inhibitor. In triple-negative breast cancer, it induces autophagy-dependent apoptosis by regulating the AMPK-ULK1 signaling axis.[2] Furthermore, this compound activates the death receptor and/or mitochondrial pathways to induce apoptosis.[1] In MCF-7 and MDA-MB-231 cells, this involves the activation of initiator caspases like caspase-8 and caspase-10.[1]
Doxorubicin , a well-established chemotherapeutic agent, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). This leads to DNA damage, activation of the DNA damage response (DDR) pathway, and subsequent apoptosis. In MCF-7 cells, Doxorubicin treatment increases the expression of the pro-apoptotic protein BAX and caspases-8 and -3, while decreasing the anti-apoptotic protein BCL-2.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Doxorubicin and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or Doxorubicin for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., BAX, BCL-2, caspases, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide serves as a valuable resource for the ongoing research and development of novel cancer therapeutics, providing a foundation for future studies aimed at optimizing treatment strategies for breast cancer.
References
- 1. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethanolic extract of Halymenia durvillei induced G2/M arrest and altered the levels of cell cycle regulatory proteins of MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Engagement of Narciclasine with its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for validating the engagement of the natural product Narciclasine with its key molecular targets within a cellular context. We will delve into various techniques, present quantitative data for comparison with alternative compounds, and provide detailed experimental protocols to aid in the design and interpretation of target validation studies.
Overview of this compound and its Primary Molecular Targets
This compound, an Amaryllidaceae isocarbostyril alkaloid, has demonstrated potent anti-cancer and anti-inflammatory activities.[1][2] Its mechanism of action is attributed to its interaction with multiple intracellular targets, making comprehensive target engagement studies crucial for understanding its therapeutic potential and potential off-target effects. The primary molecular targets of this compound that have been experimentally validated in cells include:
-
Signal Transducer and Activator of Transcription 3 (STAT3): A key transcription factor involved in cell proliferation, survival, and inflammation.[3][4]
-
Topoisomerase I (Topo I): An essential enzyme for DNA replication and transcription.[5][6]
-
Eukaryotic Elongation Factor 1A (eEF1A): A crucial component of the protein synthesis machinery.[7]
-
RhoA GTPase: A small GTPase that regulates the actin cytoskeleton, cell polarity, and migration.[8]
This guide will focus on the validation of this compound's engagement with these targets and compare its activity with other well-established inhibitors.
Comparative Analysis of Target Engagement
The following tables summarize the quantitative data from various studies, comparing the engagement of this compound with its molecular targets against alternative inhibitors.
STAT3 Target Engagement
Table 1: Comparison of this compound and Stattic for STAT3 Engagement
| Parameter | This compound | Stattic | Reference |
| Methodology | Drug Affinity Responsive Target Stability (DARTS) | Cellular Thermal Shift Assay (CETSA) - Inferred | [3],[9][10] |
| Cell Line | MCF-7/TR (Tamoxifen-Resistant Breast Cancer) | MDA-MB-231 (Breast Cancer), PC3 (Prostate Cancer) | [3],[9] |
| Observed Effect | Protected STAT3 from proteolytic degradation, indicating direct binding. Also induced STAT3 degradation. | Destabilized STAT3, suggesting a different binding mechanism or off-target effects. | [3],[10] |
| EC50 for Cytotoxicity | ~5.5 µM (MDA-MB-231) | 1.7 µM (PC3), 5.5 µM (MDA-MB-231) | [9] |
| Effect on p-STAT3 (Tyr705) | Significant decrease in a dose-dependent manner. | Inhibition of STAT3 phosphorylation. | [11],[9] |
Topoisomerase I Inhibition
Table 2: Comparison of this compound and Camptothecin Derivatives as Topoisomerase I Inhibitors
| Parameter | This compound | Camptothecin/Topotecan | Reference |
| Methodology | Topo I-mediated DNA relaxation assay | Topo I-mediated DNA relaxation assay | [5],[12] |
| Mechanism | Topoisomerase I inhibitor | Topoisomerase I poison (stabilizes the Topo I-DNA cleavage complex) | [5],[2] |
| Reported Activity | Inhibited Topo I activity in a cell-free system. | Clinically used Topoisomerase I inhibitors. | [5],[13][14] |
| IC50 | Not explicitly reported in direct comparison. | Varies depending on the derivative and assay conditions. | [5],[12] |
eEF1A Engagement
Table 3: Binding Affinity of this compound for eEF1A
| Parameter | This compound | Reference |
| Methodology | In vitro binding assay with recombinant human eEF1A | [7] |
| Binding Affinity (Kd) | Not explicitly calculated, but saturation observed around 100 nM. Free energy scores from docking studies ranged from -10.8 to -12.3 kcal/mol. | [7] |
| Functional Effect | Impaired eEF1A-mediated actin bundling at concentrations as low as 5 nM. | [7] |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments used to validate the engagement of this compound with its molecular targets.
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS method is used to identify the cellular targets of small molecules based on the principle that drug binding can stabilize a protein against proteolysis.[15][16]
Protocol for DARTS:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with M-PER lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 18,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Compound Incubation:
-
Dilute the cell lysate to a final concentration of 1-5 mg/mL in TNC buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2).
-
Incubate the lysate with this compound (or vehicle control) at the desired concentration for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add pronase (or another suitable protease) to the lysates at a predetermined optimal concentration (e.g., 1:200 protease-to-protein ratio).
-
Incubate for 10-30 minutes at room temperature. The optimal digestion time should be determined empirically.
-
-
Quenching and Sample Preparation:
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5-10 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining to identify protected protein bands for mass spectrometry analysis.
-
Alternatively, perform a Western blot to detect the specific target protein (e.g., STAT3) and assess its protection from degradation.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to monitor drug-target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.[17]
Protocol for CETSA:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures for 3 minutes using a thermal cycler. A typical temperature gradient would be from 37°C to 65°C.
-
Include an unheated control sample (kept at room temperature).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble target protein at each temperature point by Western blotting, ELISA, or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of the drug indicates target engagement.
-
RhoA Activation Assay (G-LISA®)
This assay quantifies the amount of active, GTP-bound RhoA in cell lysates.[18][19]
Protocol for RhoA Activation Assay:
-
Cell Lysis:
-
After treating cells with this compound, lyse the cells in an ice-cold lysis buffer provided with the kit.
-
Clarify the lysates by centrifugation.
-
-
Affinity Binding:
-
Add the cell lysates to a 96-well plate coated with the Rho-GTP-binding domain of a Rho effector protein (e.g., Rhotekin).
-
During a short incubation, the active GTP-bound RhoA will bind to the plate.
-
-
Washing:
-
Wash the wells to remove unbound proteins, including inactive GDP-bound RhoA.
-
-
Detection:
-
Add a primary antibody specific for RhoA.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate and measure the absorbance at 490 nm. The signal is directly proportional to the amount of active RhoA in the sample.
-
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and the experimental workflows for target validation.
Signaling Pathways
Caption: Simplified STAT3 signaling pathway and points of inhibition by this compound and Stattic.
Caption: Mechanism of Topoisomerase I inhibition by this compound and Camptothecin.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound targets STAT3 via distinct mechanisms in tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 7. Targeting of eEF1A with Amaryllidaceae isocarbostyrils as a strategy to combat melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Rho GTPases | Tocris Bioscience [tocris.com]
- 9. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT Protein Thermal Shift Assays to Monitor Protein-Inhibitor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound targets STAT3 via distinct mechanisms in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 16. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. cytoskeleton.com [cytoskeleton.com]
- 19. RhoA Pull-down Activation Assay - Cytoskeleton, Inc. [cytoskeleton.com]
A Comparative Analysis of the Pro-Apoptotic Effects of Narciclasine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Narciclasine, a natural isocarbostyril alkaloid isolated from Amaryllidaceae plants, has demonstrated potent anti-cancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2] Its unique mechanism of action and high selectivity for cancer cells over normal cells have spurred the development and investigation of numerous derivatives to enhance its therapeutic potential. This guide provides a comparative analysis of the pro-apoptotic effects of key this compound derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and drug discovery efforts.
Comparative Pro-Apoptotic Activity
The anti-proliferative and pro-apoptotic activities of this compound and its derivatives are commonly assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the reported IC50 values, providing a quantitative comparison of their potency.
| Compound | BxPC-3 (Pancreatic Cancer) | DU-145 (Prostate Cancer) | NCI-H460 (Lung Cancer) |
| This compound | 0.05 µM | 0.03 µM | 0.05 µM |
| C-1 Acetate Derivative | 0.07 µM | 0.06 µM | 0.07 µM |
| C-1 Benzoate Derivative | 0.01 µM | 0.01 µM | 0.03 µM |
| Compound | BE(2)-C (Neuroblastoma) | H157 (Lung Squamous Cell Carcinoma) | A549 (Lung Adenocarcinoma) |
| This compound | 0.02 µM | 0.03 µM | 0.02 µM |
| C-6 Phenyl Derivative | 2.1 µM | 3.5 µM | >10 µM |
| C-6 Phenylacetylene Derivative | 8.9 µM | >10 µM | >10 µM |
| C-1 Methoxycarbonyl Derivative | - | - | 15.5 µM |
| Compound | A2780 (Ovarian Cancer) | SW1573 (Lung Cancer) | T-47D (Breast Cancer) | WiDr (Colon Cancer) |
| 7-Aza-narciclasine | >10 µM | >10 µM | >10 µM | >10 µM |
| 7-Aza-narciclasine N-oxide | 1.2 µM | 2.5 µM | 1.8 µM | 3.1 µM |
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through multiple intricate signaling pathways, primarily involving the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. In some cellular contexts, it also induces autophagy-dependent apoptosis.
Death Receptor and Mitochondrial Apoptosis Pathways
This compound has been shown to activate the death receptor pathway by promoting the formation of the Death-Inducing Signaling Complex (DISC) at the Fas and DR4 receptors.[1][3] This leads to the activation of initiator caspase-8.[1] Depending on the cancer cell type, the downstream signaling can diverge. In type I cells, such as PC-3 prostate cancer cells, activated caspase-8 directly cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.[1] In type II cells, such as MCF-7 breast cancer cells, the apoptotic signal is amplified through the mitochondrial pathway.[1] Here, caspase-8 cleaves Bid to its truncated form, tBid, which translocates to the mitochondria, inducing the release of cytochrome c.[1] Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and subsequent execution of apoptosis.[1]
References
- 1. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amaryllidaceae Isocarbostyril Alkaloids and Their Derivatives as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
In vivo comparison of Narciclasine and Cisplatin in ovarian cancer models
An Objective Comparison for Researchers and Drug Development Professionals
The landscape of ovarian cancer treatment is continually evolving, with novel therapeutic agents being investigated to overcome the challenges of chemoresistance and toxicity associated with standard-of-care chemotherapy. This guide provides a comparative analysis of two such agents: Narciclasine, a natural compound with potent anti-cancer properties, and Cisplatin, a long-standing cornerstone of ovarian cancer chemotherapy. This comparison is based on available in vivo experimental data in ovarian cancer models, offering a side-by-side look at their efficacy, mechanisms of action, and safety profiles to inform future research and drug development efforts.
Disclaimer: The following data is compiled from separate in vivo studies and does not represent a direct head-to-head comparison in the same experimental setting. Therefore, direct comparisons of efficacy and toxicity should be interpreted with caution.
Performance Data: A Quantitative Overview
The following tables summarize the key quantitative data from in vivo studies of this compound and Cisplatin in ovarian cancer xenograft models.
Table 1: In Vivo Efficacy - Tumor Growth Inhibition
| Compound | Ovarian Cancer Model | Dosage and Administration | Key Findings |
| This compound | Data not available for ovarian cancer models. In a breast cancer xenograft model (MCF-7), this compound treatment effectively reduced tumor size and weight compared to the vehicle control[1]. | Data not available for ovarian cancer models. | In a primary effusion lymphoma xenograft model, this compound (1 mg/kg, i.p. daily) inhibited tumor growth[2]. |
| Cisplatin | SKOV3 Xenograft | 2 mg/kg | Significantly diminished average tumor volume compared to control[3]. |
| Ovarian Cancer Xenograft | Not specified | At the end of the treatment period, the tumor volume in the Cisplatin group was 178 mm³ compared to 418 mm³ in the PBS control group[4]. | |
| A2780 Xenograft | 5 mg/kg, i.p. once every 7 days for 21 days | Data on tumor volume changes are available in published research[5]. |
Table 2: In Vivo Efficacy - Survival Analysis
| Compound | Cancer Model | Key Findings |
| This compound | Primary Effusion Lymphoma PDX Model | A 2-fold increase in median survival was observed in mice treated with this compound (30 days) compared to the vehicle control (15 days)[2]. |
| Cisplatin | Ovarian Cancer Xenograft | Survival data is available in various published studies but was not explicitly detailed in the reviewed abstracts. |
Table 3: In Vivo Safety and Toxicity
| Compound | Key Observations |
| This compound | In a breast cancer xenograft model, no significant change in body weight or pronounced side effects were observed[1]. |
| Cisplatin | Known to cause significant side effects, including nephrotoxicity, neurotoxicity, and ototoxicity. |
Mechanisms of Action: A Tale of Two Pathways
This compound and Cisplatin exert their anti-cancer effects through distinct molecular mechanisms, targeting different cellular processes to induce tumor cell death.
This compound primarily acts as a potent inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. It has been shown to suppress the phosphorylation, activation, dimerization, and nuclear translocation of STAT3[1][6][7]. Additionally, this compound has been identified as a topoisomerase I inhibitor and can induce autophagy-mediated apoptosis via the Akt/mTOR signaling pathway[8].
Cisplatin , a platinum-based compound, functions by forming adducts with DNA, leading to DNA damage and the subsequent induction of apoptosis[9]. Its cytotoxic effects are also mediated through the activation of the MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) signaling pathway. However, this pathway can also promote cell survival, and its inhibition has been shown to enhance Cisplatin's therapeutic efficacy[9][10][11][12][13].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for establishing and evaluating therapeutic efficacy in ovarian cancer xenograft models, based on commonly cited methodologies.
Subcutaneous Ovarian Cancer Xenograft Model
-
Cell Culture: Human ovarian cancer cell lines (e.g., SKOV3, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Inoculation: A suspension of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational drug (this compound or Cisplatin) or vehicle control is administered via the specified route (e.g., intraperitoneal injection, oral gavage) and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is assessed by comparing the tumor volumes in the treatment groups to the control group. The percentage of tumor growth inhibition (TGI) can be calculated.
-
Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, organs can be harvested for histological analysis.
Orthotopic Ovarian Cancer Xenograft Model
-
Cell Preparation: Ovarian cancer cells are prepared as described for the subcutaneous model. For in vivo imaging, cells may be engineered to express a reporter gene like luciferase[14][15].
-
Surgical Procedure: Mice are anesthetized, and a small incision is made in the abdominal wall to expose the ovary. A cell suspension is injected into the ovarian bursa[14][16][17][18].
-
Tumor Growth and Metastasis Monitoring: Tumor growth and dissemination can be monitored using non-invasive imaging techniques such as bioluminescence imaging if luciferase-expressing cells are used[14].
-
Treatment and Evaluation: Treatment and evaluation of efficacy and toxicity follow similar procedures as the subcutaneous model.
Visualizing the Molecular Battleground: Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and Cisplatin.
Caption: this compound's multi-faceted mechanism of action.
Caption: Cisplatin's mechanism centered on DNA damage.
Caption: A typical in vivo experimental workflow.
References
- 1. This compound targets STAT3 via distinct mechanisms in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound targets STAT3 via distinct mechanisms in tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ERK-dependent MKP-1-mediated cisplatin resistance in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitogen-activated protein kinases in normal and (pre)neoplastic ovarian surface epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cisplatin-induced ERK1/2 activity promotes G1 to S phase progression which leads to chemoresistance of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 14. In vivo Imaging and Therapeutic Treatments in an Orthotopic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Orthotopic Model of Ovarian Cancer | Springer Nature Experiments [experiments.springernature.com]
- 18. An Orthotopic Mouse Model of Ovarian Cancer using Human Stroma to Promote Metastasis [app.jove.com]
Unveiling the Synergistic Power of Narciclasine in Cancer Therapy: A Focus on Cisplatin Combination
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the synergistic effects of Narciclasine when combined with the conventional chemotherapeutic agent, cisplatin. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a comprehensive understanding of this promising anti-cancer strategy.
This compound, a natural isocarbostyril alkaloid, has demonstrated potent anti-cancer properties in various preclinical studies.[1][2] Its unique mechanisms of action, including the inhibition of protein biosynthesis and topoisomerase I, suggest a strong potential for synergistic interactions with other chemotherapeutic agents.[2][3][4] This guide focuses on the well-documented synergistic relationship between this compound and cisplatin, particularly in the context of Non-Small Cell Lung Cancer (NSCLC), and explores the underlying molecular pathways driving this enhanced therapeutic effect.
Quantitative Analysis of Synergy: this compound and Cisplatin
The synergistic effect of combining this compound with cisplatin in NSCLC has been quantitatively assessed using the Chou-Talalay method, a standard for evaluating drug interactions. The Combination Index (CI) is a key parameter in this analysis, where a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.
| Drug Combination | Cancer Type | Quantitative Measure | Mechanism of Synergy | Reference |
| This compound + Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Combination Index (CI) < 1 | Induction of NOXA-mediated apoptosis, downregulation of MCL1 | [1][3] |
Experimental Workflow for Assessing Synergy
The following diagram illustrates a typical experimental workflow for determining the synergistic effects of this compound and a partner chemotherapeutic agent, such as cisplatin.
Caption: Experimental workflow for assessing drug synergy.
Signaling Pathway of Synergistic Action
The synergistic induction of apoptosis by the this compound and cisplatin combination in NSCLC is primarily mediated through the unfolded protein response (UPR) and the subsequent regulation of the pro-apoptotic protein NOXA and the anti-apoptotic protein MCL1. The following diagram visualizes this key signaling pathway.
Caption: Signaling pathway of this compound and cisplatin synergy.
Experimental Protocols
Cell Viability and Synergy Analysis
-
Cell Culture: NSCLC cell lines (e.g., A549) are cultured in appropriate media and conditions.
-
Single-Agent Cytotoxicity: Cells are treated with serial dilutions of this compound and cisplatin individually for 72 hours to determine the half-maximal inhibitory concentration (IC50) for each drug using a cell viability assay such as the MTT or CellTiter-Glo® 3D cell viability assay.[1]
-
Combination Treatment: Cells are treated with a combination of this compound and cisplatin at a constant molar ratio based on their individual IC50 values.
-
Synergy Calculation: The cell viability data from the combination treatment is used to calculate the Combination Index (CI) using specialized software like CalcuSyn or CompuSyn. A CI value less than 1 indicates a synergistic interaction.[1]
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: NSCLC cells are treated with this compound, cisplatin, or the combination for a specified time (e.g., 24-48 hours). Total protein is then extracted from the cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptosis-related proteins such as cleaved PARP, cleaved caspase-3, NOXA, and MCL1.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with NSCLC cells to establish tumors.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.[1]
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).
Discussion and Future Directions
The synergistic combination of this compound and cisplatin presents a promising therapeutic strategy for NSCLC. The underlying mechanism, involving the induction of the pro-apoptotic protein NOXA and the downregulation of the anti-apoptotic protein MCL1, provides a strong rationale for this enhanced anti-cancer activity.[3]
While the synergy with cisplatin is well-documented, a significant gap exists in the literature regarding the synergistic potential of this compound with other classes of chemotherapeutic agents. Future research should explore combinations with taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin), and antimetabolites (e.g., gemcitabine) across a broader range of cancer types. Elucidating the synergistic landscape of this compound will be crucial for its potential clinical translation as a combination therapy partner.
References
- 1. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances cisplatin-induced apoptotic cell death by inducing unfolded protein response-mediated regulation of NOXA and MCL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells [ouci.dntb.gov.ua]
Independent Validation of Published Narciclasine Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Narciclasine's performance with established anti-cancer agents, Paclitaxel and Combretastatin A4. The information is synthesized from multiple research publications to offer a comprehensive overview of the existing, publicly available data. While direct independent validation studies for many this compound findings are not explicitly published, this guide presents a comparative analysis of key performance metrics and signaling pathways based on recurring findings in the scientific literature.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its comparators in various cancer cell lines as reported in independent studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: IC50 Values in MCF-7 (Breast Adenocarcinoma) Cell Line
| Compound | IC50 Concentration | Reference |
| This compound | ~30 nM (mean across 6 cancer cell lines including MCF-7) | [1] |
| Paclitaxel | Not explicitly found in the provided search results | |
| Combretastatin A4 | IC50 values ranging from 83-190 nM for analogues | [2] |
Table 2: IC50 Values in PC-3 (Prostate Adenocarcinoma) Cell Line
| Compound | IC50 Concentration | Reference |
| This compound | ~30 nM (mean across 6 cancer cell lines including PC-3) | [1] |
| Paclitaxel | 31.2 nM | [3] |
| Combretastatin A4 | Not explicitly found in the provided search results |
Table 3: IC50 Values in A549 (Lung Carcinoma) Cell Line
| Compound | IC50 Concentration | Reference |
| This compound | ~30 nM (mean across 6 cancer cell lines including A549) | [1] |
| Paclitaxel | 10.18 µg/L (~11.9 nM) | [4] |
| Paclitaxel | 1.35 nM | [5] |
| Combretastatin A4 | 200 nM | [6] |
| Combretastatin A4 analogue (XN0502) | 1.8 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation and replication of findings. Below are summarized protocols for common assays used in the cited this compound and comparator research.
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cells (e.g., MCF-7, PC-3, A549) are seeded in 96-well plates at a specific density (e.g., 5x10^3 cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound, Paclitaxel, Combretastatin A4) for a specified duration (typically 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1][8]
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.
-
Methodology:
-
Cells are seeded and treated with the compound of interest for a defined period.
-
Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
The stained cells are analyzed by flow cytometry.
-
The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[8][9]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
This compound-Induced Death Receptor-Mediated Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the activation of the death receptor pathway.[1][10] The process involves the recruitment of initiator caspases to the death-inducing signaling complex (DISC).
Caption: this compound activates Fas/DR4, leading to DISC formation and apoptosis.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of different anti-cancer compounds.
Caption: Workflow for comparing the cytotoxicity of anti-cancer compounds.
This compound's Modulation of the RhoA Signaling Pathway
In glioblastoma cells, this compound has been found to activate the RhoA signaling pathway, which is involved in regulating the actin cytoskeleton.[11][12]
Caption: this compound activates the RhoA pathway, leading to actin stress fiber formation.
References
- 1. The Amaryllidaceae Isocarbostyril this compound Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Amaryllidaceae isocarbostyril this compound induces apoptosis by activation of the death receptor and/or mitochondrial pathways in cancer cells but not in normal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a plant growth modulator, activates Rho and stress fibers in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Narciclasine: A Comparative Analysis Against Standard-of-Care Cancer Drugs
For Immediate Release
This guide provides a comprehensive benchmark of Narciclasine's anti-cancer activity against established standard-of-care chemotherapeutic agents, including paclitaxel, cisplatin, and doxorubicin. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details underlying methodologies, and visualizes the molecular pathways involved.
Executive Summary
This compound, a natural isocarbostyril alkaloid, has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. This guide consolidates available data to facilitate an objective comparison of its efficacy with that of widely used cancer drugs. The data presented herein highlights this compound's distinct mechanisms of action, including its role as a Topoisomerase I inhibitor and its modulation of critical cell signaling pathways.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard-of-care drugs in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary. Direct head-to-head comparisons in the same experimental setup are limited.
| Cell Line | Cancer Type | This compound IC50 | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.3 µM | [1] |
| MCF-7 | Breast Cancer | Not specified, but effective | [2] |
| SKBR3 | Breast Cancer | Not specified, but effective | [1] |
| BT-474 | Breast Cancer | 19 nM | [1] |
| Primary Effusion Lymphoma (PEL) | Non-Hodgkin Lymphoma | 7 - 14 nM | [3] |
| Cell Line | Cancer Type | Paclitaxel IC50 | Reference |
| Various (8 human tumor cell lines) | Various | 2.5 - 7.5 nM (24h exposure) | [4] |
| SK-BR-3 | Breast Cancer (HER2+) | Not specified, but effective | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 µM | [1] |
| T-47D | Breast Cancer (Luminal A) | Not specified, but effective | [5] |
| 28 Human Lung Cancer Cell Lines | Lung Cancer | >32 µM (3h), 23 µM (24h), 0.38 µM (120h) | [6] |
| Cell Line | Cancer Type | Cisplatin IC50 | Reference |
| A549 | Non-Small Cell Lung Cancer | ~16.48 µM (24h) | [7] |
| PC-3 | Prostate Cancer | Not specified, but effective | [8] |
| MCF-7 | Breast Cancer | Not specified, but effective | [8] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Varies | [7] |
| Cell Line | Cancer Type | Doxorubicin IC50 | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but effective | [9] |
| ZR75-1 | Breast Cancer | Not specified, but effective | [9] |
| Soft-Tissue Sarcoma Cell Lines | Soft-Tissue Sarcoma | Varies | [10] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting Topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[11][12]
This compound-Induced Apoptosis and Cell Cycle Arrest
dot
Caption: this compound's mechanism of action leading to apoptosis.
Synergistic Effect of this compound and Cisplatin
Recent studies have shown that this compound can enhance the efficacy of cisplatin, particularly in non-small cell lung cancer (NSCLC) models. This synergistic effect is mediated through the Unfolded Protein Response (UPR) pathway, leading to the upregulation of the pro-apoptotic protein NOXA and downregulation of the anti-apoptotic protein MCL1.
dot
Caption: Synergistic apoptotic pathway of this compound and Cisplatin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or standard-of-care drugs for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the indicated concentrations of drugs for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Fixation: Cells are treated with drugs, harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
RNase Treatment: The fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C to remove RNA.
-
PI Staining: Propidium Iodide (50 µg/mL) is added to the cell suspension.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
-
Tumor Implantation: Athymic nude mice are subcutaneously injected with cancer cells (e.g., 5 x 10^6 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment groups and receive intraperitoneal or intravenous injections of this compound, standard-of-care drugs, or vehicle control according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a specific size, and the tumors are excised and weighed. Tumor growth inhibition is calculated.
Conclusion
This compound demonstrates significant anti-cancer activity through mechanisms that are distinct from and potentially synergistic with standard-of-care chemotherapies. Its ability to inhibit Topoisomerase I and modulate key apoptotic pathways warrants further investigation, particularly in combination therapies. The data presented in this guide provides a foundation for researchers to explore the therapeutic potential of this compound in various cancer contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]
- 6. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Narciclasine and Other Alkaloids in Cellular Models
A deep dive into the gene expression landscapes sculpted by Narciclasine, Vincristine, Colchicine, and Paclitaxel, offering insights for researchers and drug development professionals.
This guide provides a comparative overview of the transcriptomic effects of this compound and other prominent alkaloids—Vincristine, Colchicine, and Paclitaxel—on various cell lines. By examining the alterations in gene expression and the modulation of key signaling pathways, we aim to furnish researchers and drug development professionals with a valuable resource for understanding the molecular mechanisms of these potent compounds and identifying potential avenues for therapeutic innovation. The data presented herein is a synthesis of findings from multiple independent transcriptomic studies.
Comparative Overview of Transcriptomic Effects
The following tables summarize the key transcriptomic changes induced by this compound and other alkaloids. It is important to note that the experimental conditions, such as cell lines, drug concentrations, and treatment durations, vary across these studies, which may influence the observed gene expression patterns.
Table 1: Summary of Differentially Expressed Genes
| Alkaloid | Cell Line/Organism | Upregulated Genes (Count) | Downregulated Genes (Count) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways |
| This compound | Arabidopsis root tips | 236 (2h), 968 (12h)[1] | 54 (2h), 835 (12h)[1] | Oxidative stress response, plant-pathogen interaction, ribosome biogenesis[1] | Carbohydrate metabolism, amino acid metabolism, secondary metabolite biosynthesis[1] |
| Vincristine | Breast cancer cell line (VCR-resistant) | Multiple genes deregulated[2] | Multiple genes deregulated[2] | VEGFA, IL-1β[2] | Genes related to microtubule proteins and drug metabolism pathways[2] |
| Colchicine | Diploid orchardgrass root | - | - | Cation binding, catalytic activity, membrane and transporter activity[3] | Microtubule, spindle, chromosomal kinetochore, vesicle, cellulose, cytoplasm movement, chromatid segregation, membrane and cell wall development related genes[3] |
| Paclitaxel | Taxus cuspidata suspension cells | - | - | DEGs mainly affected metabolic processes[4] | - |
| Paclitaxel | Lung Adenocarcinoma Cells (H1792/Pac) | 72 (Co-DEGs with Carboplatin)[5] | 51 (Co-DEGs with Carboplatin)[5] | Colony-stimulating factor 3 (CSF3)[5] | - |
Experimental Protocols
A detailed understanding of the methodologies employed in these transcriptomic studies is crucial for the interpretation of the comparative data.
This compound Transcriptomic Analysis in Arabidopsis thaliana
-
Organism: Arabidopsis thaliana seedlings.
-
Treatment: Root tips were treated with 0.5 µM this compound for 2 and 12 hours.
-
RNA Extraction and Sequencing: Total RNA was extracted from root tips, and RNA-seq was performed to profile gene expression patterns.
-
Data Analysis: Differentially expressed genes (DEGs) were identified by comparing this compound-treated samples with controls. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were conducted to elucidate the biological functions of the DEGs.[1]
Vincristine Resistance Transcriptomic Analysis in Breast Cancer Cells
-
Cell Line: A vincristine-resistant breast cancer cell line was established by gradually increasing the concentration of vincristine.
-
RNA Extraction and Sequencing: RNA was extracted from both the resistant and parental breast cancer cell lines, followed by transcriptome sequencing.
-
Data Analysis: Gene expression analysis was performed to identify deregulated genes and altered alternative splicing events in the resistant cell line compared to the parental line.[2][6][7]
Colchicine Transcriptomic Analysis in Dactylis glomerata
-
Organism: Diploid orchardgrass (Dactylis glomerata) roots.
-
Treatment: Roots were treated with colchicine.
-
RNA Extraction and Sequencing: Transcriptome data was generated from colchicine-treated roots.
-
Data Analysis: Differentially expressed genes (DEGs) were identified and subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to determine their functional roles.[3]
Paclitaxel Transcriptomic Analysis in Taxus cuspidata Suspension Cells
-
Cell Culture: Taxus cuspidata suspension cells were treated with a combination of elicitors (PEG + CD + SA) to enhance paclitaxel production.
-
RNA Extraction and Sequencing: Transcriptome sequencing (RNA-seq) was performed on both control and elicitor-treated cells.
-
Data Analysis: Differentially expressed genes (DEGs) were identified, and GO and KEGG pathway analyses were used to understand the metabolic processes affected by the elicitors.[4]
Paclitaxel Resistance Transcriptomic Analysis in Lung Adenocarcinoma Cells
-
Cell Lines: Paclitaxel-resistant (H1792/Pac) and parental (H1792) lung adenocarcinoma cell lines.
-
RNA Extraction and Sequencing: Transcriptome sequencing was used to identify differentially expressed genes (DEGs).
-
Data Analysis: Common differentially expressed genes (Co-DEGs) between carboplatin- and paclitaxel-resistant cells were identified and validated.[5]
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Transcriptomic analysis reveals key early events of this compound signaling in Arabidopsis root apex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome analysis reveals plant response to colchicine treatment during on chromosome doubling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Narciclasine
For researchers, scientists, and drug development professionals handling narciclasine, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Due to its cytotoxic and mutagenic properties, strict adherence to established protocols is essential to mitigate risks to both personnel and the ecosystem. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound waste.
This compound is classified as a hazardous substance, specifically as a germ cell mutagen.[1][2] The globally harmonized system (GHS) of classification and labeling of chemicals includes the precautionary statement P501 for substances like this compound, which mandates disposal of contents and containers in accordance with local, regional, national, and international regulations.[3][4][5] Therefore, all disposal procedures must comply with the guidelines for hazardous chemical waste established by your institution and local authorities.
Key Hazard and Disposal Information
| Property | Information | Citation |
| GHS Hazard Classification | Germ cell mutagenicity (Category 1B) | [1] |
| Hazard Statements | H340: May cause genetic defects | [1][2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations | [1][3] |
| Primary Disposal Route | Incineration by a licensed hazardous-waste disposal contractor | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | [2] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the essential steps for the safe handling and disposal of this compound and this compound-contaminated materials in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves (nitrile or neoprene are generally suitable).
-
Handle this compound in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid the generation of dust or aerosols. For solid this compound, handle it carefully to prevent dispersal. For solutions, avoid splashing.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound, as well as grossly contaminated items such as weighing boats, spatulas, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical and be puncture-resistant if it contains sharp objects.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's hazardous waste management plan.
-
-
Contaminated Labware and Consumables:
-
Items with minimal contamination, such as gloves, bench paper, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container designated for cytotoxic/mutagenic waste.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard(s): "Mutagenic," "Toxic"
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage of Hazardous Waste:
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible chemicals.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the this compound waste.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash. This is strictly prohibited and can lead to environmental contamination and regulatory violations.
6. Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management guidelines for detailed instructions.
References
Essential Safety and Operational Guidance for Handling Narciclasine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Narciclasine. Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount.[1] The following guidelines are based on available safety data and general best practices for handling potent cytotoxic compounds.
Hazard Assessment and Toxicological Data
This compound is a potent compound with known cytotoxic effects. While comprehensive toxicological data is limited, the available information underscores the need for stringent safety protocols. It is classified as a substance that may cause genetic defects and may be harmful if inhaled or ingested.[1][2]
| Quantitative Data Summary | |
| Acute Toxicity | |
| Subcutaneous LD50 (mouse) | 5 mg/kg[2] |
| Occupational Exposure Limits (OELs) | |
| Threshold Limit Value (TLV) | Not established[2] |
| Permissible Exposure Limit (PEL) | Not established |
| Recommended Exposure Limit (REL) | Not established |
| Carcinogenicity | |
| IARC, ACGIH, NTP, OSHA | Not identified as a carcinogen[1] |
Note: The absence of established OELs necessitates the implementation of the highest level of containment and personal protective measures to minimize any potential exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following recommendations are based on a risk assessment for a potent, dusty solid with unknown long-term health effects.
| PPE Component | Specification | Rationale |
| Respiratory Protection | Full-face particle respirator (N100/P3) or a full-face supplied air respirator.[1] | Protects against inhalation of fine particles and potential aerosols. A full-face respirator also provides eye protection. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contaminated. |
| Eye Protection | Chemical safety goggles or a full-face respirator | Protects eyes from dust particles and splashes. |
| Body Protection | Disposable lab coat with tight cuffs | Prevents contamination of personal clothing. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan for Safe Handling
Adherence to a strict, step-by-step operational plan is critical to ensure safety.
3.1. Preparation and Weighing:
-
Controlled Environment: All handling of solid this compound, especially weighing, must be conducted within a certified chemical fume hood or a glove box to control airborne particles.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) to inactivate any residual compound.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic compounds is readily available.
3.2. Solubilization:
-
Avoid Dust: If dissolving the compound, add the solvent slowly to the solid to avoid generating dust.
-
Closed System: Whenever possible, use a closed system for transferring solutions.
3.3. Experimental Use:
-
Clear Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name and hazard symbols.
-
Minimize Aerosols: Avoid procedures that may generate aerosols, such as vigorous shaking or sonication of open containers.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All contaminated materials, including gloves, lab coats, pipette tips, and containers, must be segregated into a dedicated, clearly labeled hazardous waste container for cytotoxic agents.
-
Solid Waste: Unused solid this compound should be disposed of as hazardous chemical waste according to institutional and local regulations.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.[1]
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a validated inactivation solution (e.g., a high pH solution or a solution of sodium hypochlorite, followed by thorough rinsing).
Emergency Procedures
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using a cytotoxic spill kit. Decontaminate the area thoroughly. Report the spill to the appropriate safety personnel.
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps and decision points for the safe handling and disposal of this compound.
Caption: Logical workflow for handling this compound, from preparation to disposal and emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
